Apigenin 7-[rhamnosyl-(1->2)-galacturonide]
Description
Properties
CAS No. |
124167-97-1 |
|---|---|
Molecular Formula |
C27H28O15 |
Molecular Weight |
592.5 g/mol |
IUPAC Name |
(2S,3R,4S,5R,6S)-3,4-dihydroxy-6-[5-hydroxy-2-(4-hydroxyphenyl)-4-oxochromen-7-yl]oxy-5-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxane-2-carboxylic acid |
InChI |
InChI=1S/C27H28O15/c1-9-18(31)19(32)22(35)26(38-9)42-24-21(34)20(33)23(25(36)37)41-27(24)39-12-6-13(29)17-14(30)8-15(40-16(17)7-12)10-2-4-11(28)5-3-10/h2-9,18-24,26-29,31-35H,1H3,(H,36,37)/t9-,18-,19+,20+,21-,22+,23-,24+,26-,27+/m0/s1 |
InChI Key |
ONIIEJMYZDRHKM-JHUFFODMSA-N |
SMILES |
CC1C(C(C(C(O1)OC2C(C(C(OC2OC3=CC(=C4C(=C3)OC(=CC4=O)C5=CC=C(C=C5)O)O)C(=O)O)O)O)O)O)O |
Isomeric SMILES |
C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)O[C@@H]2[C@H]([C@H]([C@H](O[C@H]2OC3=CC(=C4C(=C3)OC(=CC4=O)C5=CC=C(C=C5)O)O)C(=O)O)O)O)O)O)O |
Canonical SMILES |
CC1C(C(C(C(O1)OC2C(C(C(OC2OC3=CC(=C4C(=C3)OC(=CC4=O)C5=CC=C(C=C5)O)O)C(=O)O)O)O)O)O)O |
melting_point |
347.5°C |
physical_description |
Solid |
Origin of Product |
United States |
Foundational & Exploratory
Precision Isolation of Apigenin 7-[rhamnosyl-(1->2)-galacturonide]: A Phyto-Chemical Workflow
Topic: Isolation of Apigenin 7-[rhamnosyl-(1->2)-galacturonide] from Plants Content Type: In-depth Technical Guide Audience: Researchers, Senior Scientists, and Drug Discovery Leads
Executive Summary
This guide details the targeted isolation of Apigenin 7-O-β-D-(2''-O-α-L-rhamnosyl)galacturonide , a specialized acidic flavonoid diglycoside. Unlike neutral flavones (e.g., rhoifolin), the presence of a galacturonic acid moiety at the C-7 position confers anionic properties at physiological pH, necessitating a pH-modulated extraction strategy. This protocol leverages the "Acid-Switch" Liquid-Liquid Extraction (LLE) technique to separate this compound from neutral glycosides and bulk matrix interferences, followed by orthogonal chromatography for high-purity recovery.
Primary Plant Sources: Dracocephalum species (e.g., D. kotschyi, D. ruyschiana), Thymus species, and select Erigeron species.
Part 1: Chemical Identity & Separation Logic
The Physicochemical Challenge
The target molecule consists of the aglycone Apigenin attached to a disaccharide chain: a Galacturonic acid unit directly linked to the 7-OH, substituted at its 2''-position by Rhamnose .
| Component | Functionality | Separation Implication |
| Apigenin Core | Lipophilic, Planar | Adsorbs strongly to Polyamide and Sephadex LH-20. |
| Galacturonic Acid | Carboxylic Acid (pKa ~3.5) | Critical: Water-soluble at neutral pH (anionic); Organic-soluble at pH < 3 (protonated). |
| Rhamnose | Neutral Sugar | Increases polarity but does not ionize. |
| 1->2 Linkage | Steric Arrangement | Specific NMR signals required for validation (distinct from 1->6 rutinosides). |
The Expert Insight: Standard flavonoid protocols often use Ethyl Acetate (EtOAc) on neutral aqueous extracts. This fails for galacturonides, which remain in the water phase as salts. You must acidify the aqueous phase to protonate the carboxylic acid (
Part 2: The Isolation Protocol
Phase 1: Extraction & The "Acid-Switch" Partition
Goal: Isolate the "Acidic Glycoside Fraction" free from neutral sugars, fats, and non-polar aglycones.
Reagents: Methanol (MeOH), n-Hexane, Ethyl Acetate (EtOAc), n-Butanol (n-BuOH), Hydrochloric Acid (HCl) or Formic Acid.
-
Initial Extraction:
-
Macerate dried aerial parts of Dracocephalum sp. (1 kg) in 70% MeOH (10 L) for 48 hours at room temperature.
-
Filter and concentrate under reduced pressure (Rotavap, <45°C) to obtain a crude aqueous residue.
-
Why: 70% MeOH extracts the full polarity range of glycosides.
-
-
Defatting (Lipid Removal):
-
Suspend the crude residue in distilled water (1 L).
-
Partition with n-Hexane (3 x 500 mL). Discard the hexane layer (contains chlorophyll, waxes, lipids).
-
-
The "Acid-Switch" (Critical Step):
-
Step A (Neutral Extraction): Partition the aqueous phase with EtOAc (3 x 500 mL).
-
Result: Neutral flavones (aglycones, polymethoxylated flavones) move to EtOAc. The target galacturonide remains in the water.
-
-
Step B (Acidification): Adjust the aqueous phase pH to 2.5 - 3.0 using 1M HCl or 5% Formic Acid.
-
Step C (Target Extraction): Extract the acidified aqueous phase with n-Butanol (saturated with water) (3 x 500 mL).
-
Result: The target Apigenin 7-rhamnosyl-galacturonide moves into the n-BuOH phase.
-
-
-
Concentration:
-
Evaporate the n-BuOH fraction to dryness. This is the Acidic Glycoside Enriched Fraction .
-
Phase 2: Chromatographic Purification
Goal: Separate the target from other acidic glycosides (e.g., glucuronides of luteolin).
Protocol:
-
Size Exclusion / Adsorption (Sephadex LH-20):
-
Column: Sephadex LH-20 (Pharmacia).
-
Mobile Phase: MeOH:H2O (80:20).
-
Procedure: Dissolve the n-BuOH fraction in minimal mobile phase. Load onto column.[3][4] Elute isocratically.
-
Logic: Flavonoids elute later than simple sugars/acids due to adsorption to the dextran matrix. Collect fractions showing a dark purple spot under UV (254/366 nm) that turns yellow with ammonia vapor (typical of flavones).
-
-
Preparative HPLC (Polishing):
-
Column: C18 Reverse Phase (e.g., Phenomenex Luna, 5µm, 250 x 21.2 mm).
-
Mobile Phase A: 0.1% Formic Acid in Water (Keeps the acid protonated for sharp peaks).
-
Mobile Phase B: Acetonitrile (ACN).
-
Gradient: 10% B to 40% B over 40 min.
-
Detection: 335 nm (Band I of Apigenin).
-
Collection: Collect the major peak (typically eluting between 18-25 min depending on gradient).
-
Part 3: Workflow Visualization
The following diagram illustrates the "Acid-Switch" logic required to isolate this specific molecule.
Caption: The "Acid-Switch" workflow ensures the acidic galacturonide is selectively extracted into n-Butanol after protonation.
Part 4: Structural Validation (Self-Validating System)
To confirm the isolation of the (1->2) linkage specifically (distinguishing it from 1->6 rutinosides), you must observe the following NMR correlations.
Mass Spectrometry (ESI-MS)[5]
-
Negative Mode (ESI-): Look for m/z 591 [M-H]⁻.
-
MS/MS Fragmentation:
-
Loss of 146 Da (Rhamnose)
m/z 445 (Apigenin-7-galacturonide). -
Loss of 176 Da (Galacturonic acid)
m/z 269 (Apigenin aglycone).
-
Nuclear Magnetic Resonance (NMR)
Dissolve in DMSO-d6 .
-
Aglycone Signals:
- 12.9 (s, 5-OH, chelated).
-
AA'BB' system for B-ring (approx
7.9 and 6.9).
-
Sugar Signals (The Proof of Linkage):
-
Anomeric Protons:
-
GalA H-1: Doublet,
Hz ( -configuration). -
Rha H-1: Broad singlet or small doublet (
Hz, -configuration).
-
-
HMBC Correlation (The "Smoking Gun"):
-
Observe a cross-peak between the Rhamnose H-1 and the Galacturonic Acid C-2 .
-
Contrast: If the linkage were 1->6, the correlation would be to GalA C-6 (which is the carboxylic acid carbon, usually shifting differently).
-
-
Galacturonic Acid C-6: Look for the carbonyl signal at
ppm, confirming the oxidation state of the sugar.
-
References
-
Moghaddam, F. M., et al. (2012).[5] "Medicinal Properties and Active Constituents of Dracocephalum kotschyi." Journal of Medicinal Plants. (Source for Dracocephalum as a rich source of apigenin glycosides).[6]
-
BenchChem. (2025).[1] "Techniques for Purifying Acylated Flavonoid Glycosides." Application Notes & Protocols. (Authoritative protocol for acidic/acylated flavonoid extraction).
-
PubChem. (2025). "Apigenin 7-[rhamnosyl-(1->2)-galacturonide] (CID 14309754)." National Library of Medicine. (Chemical Structure Validation).
-
Extrasynthese. (2025). "Apigenin-7-O-glucuronide Analytical Standard." (Reference for the physicochemical behavior of apigenin acidic glycosides).
-
Zhang, X., et al. (2016). "Apigenin-7-O-β-D-glycoside isolation from Elsholtzia splendens." Journal of Zhejiang University Science B. (Methodology for separating polar apigenin glycosides).
Sources
- 1. benchchem.com [benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. jmp.ir [jmp.ir]
- 4. US2681907A - Isolation of flavonoid compounds - Google Patents [patents.google.com]
- 5. innspub.net [innspub.net]
- 6. Medicinal Properties and Active Constituents of Dracocephalum kotschyi and Its Significance in Iran: A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]
"Apigenin 7-[rhamnosyl-(1->2)-galacturonide] chemical structure"
Structural Elucidation, Isolation Protocols, and Pharmacological Profiling[1][2]
Executive Summary
Apigenin 7-[rhamnosyl-(1->2)-galacturonide] (C₂₇H₂₈O₁₅) is a specialized flavone diglycoside predominantly found in the Lamiaceae family, specifically within the Dracocephalum and Mentha genera.[1][2] Unlike common flavonoid rutinosides (rhamnosyl-glucoside), this molecule features a rare uronic acid moiety—galacturonic acid—directly linked to the aglycone.[1][2] This structural nuance significantly alters its pKa, solubility profile, and metabolic fate compared to neutral glycosides.[1][2]
This guide provides a rigorous technical breakdown of the molecule's architecture, validated isolation workflows, and analytical fingerprints, designed for researchers in phytochemistry and drug discovery.[1][2][3]
Structural Elucidation & Chemistry
2.1 Chemical Architecture
The molecule consists of the flavone apigenin (4',5,7-trihydroxyflavone) glycosylated at the C-7 position.[1][2][3][4] The glycone is a disaccharide chain where L-rhamnose is attached to the C-2 position of D-galacturonic acid .[1][2]
-
IUPAC Name: 6-[5-hydroxy-2-(4-hydroxyphenyl)-4-oxochromen-7-yl]oxy-3,4-dihydroxy-5-(3,4,5-trihydroxy-6-methyloxan-2-yl)oxyoxane-2-carboxylic acid[1][2]
-
Key Feature: The interglycosidic linkage is Rha-(1→2)-GalA .[1][2] The GalA is attached to Apigenin via a β-glycosidic bond at C-7.[1][2]
2.2 Structural Logic Diagram (DOT)
The following diagram illustrates the connectivity and biosynthetic logic of the molecule.[1][2]
Caption: Schematic connectivity of Apigenin 7-[rhamnosyl-(1->2)-galacturonide] highlighting the critical interglycosidic linkage and functional groups.
Analytical Profiling (NMR & MS)[1][2]
Accurate identification requires correlating Mass Spectrometry (MS) fragmentation with Nuclear Magnetic Resonance (NMR) shifts.[1][2]
3.1 Mass Spectrometry (ESI-MS/MS)
In negative ion mode (ESI-), the compound exhibits a specific fragmentation pattern useful for dereplication.[1][2]
| Ion Type | m/z (Theoretical) | Interpretation |
| [M-H]⁻ | 591.13 | Deprotonated molecular ion.[1][2] |
| Fragment 1 | 445.08 | Loss of Rhamnose [M-H-146]⁻.[1][2] Indicates terminal Rha.[1][2] |
| Fragment 2 | 269.04 | Aglycone (Apigenin) [M-H-146-176]⁻.[1][2] Loss of Rha + GalA.[1][2] |
| Fragment 3 | 175.02 | Cleaved Galacturonic acid moiety.[1][2] |
Mechanistic Insight: The loss of 146 Da (rhamnosyl) followed by 176 Da (galacturonyl) confirms the sequence Rha-GalA-Aglycone.[1][2] If the loss was 308 Da (rutinoside), it would imply a different disaccharide structure.[1][2]
3.2 NMR Spectroscopy Data (DMSO-d6)
The following shifts are characteristic of this specific glycoside.
-
Aglycone (Apigenin):
-
Sugar Moiety (GalA + Rha):
-
GalA H-1: δ ~5.20 (d, J=7.5 Hz).[1][2] Large coupling constant indicates β-configuration .[1][2]
-
Rha H-1: δ ~5.05 (s or d, J<1.5 Hz).[1][2] Small coupling indicates α-configuration .[1][2]
-
Rha -CH3: δ 1.10–1.20 (d, J=6.0 Hz).[1][2] Diagnostic doublet for rhamnose.[1][2]
-
Linkage Shift: The C-2 signal of GalA will be shifted downfield (+2-4 ppm relative to unsubstituted GalA) due to the attachment of the Rhamnose.[1][2]
-
Isolation & Purification Protocol
Objective: Isolate high-purity (>95%) Apigenin 7-[rhamnosyl-(1->2)-galacturonide] from Dracocephalum or Mentha aerial parts.[1][2]
Principle: Unlike neutral flavonoids, this compound contains a carboxylic acid (on GalA).[1][2] pH control during extraction is critical.[1][2]
4.1 Experimental Workflow Diagram
Caption: Step-by-step fractionation workflow targeting polar flavonoid glycosides.
4.2 Detailed Protocol Steps
Step 1: Extraction
-
Pulverize 500g of dried plant material (Dracocephalum ruyschiana or Mentha sp.).
-
Extract with 3L of 70% Methanol at room temperature for 24 hours. Repeat 3 times.
-
Critical: Do not use hot extraction (>60°C) to prevent hydrolysis of the glycosidic bond.[1][2]
Step 2: Liquid-Liquid Partitioning
-
Concentrate the combined methanolic extract to an aqueous suspension (~500mL) using a rotary evaporator.
-
Wash with n-Hexane (3 x 500mL) to remove lipids and chlorophyll.[1][2] Discard hexane.[1][2]
-
Extract with Ethyl Acetate (3 x 500mL). This removes free aglycones (Apigenin, Luteolin).[1][2]
-
Extract the remaining aqueous phase with n-Butanol (saturated with water).[1][2]
Step 3: Purification (Sephadex LH-20) [1][2]
-
Load the n-Butanol fraction (dried and redissolved in MeOH) onto a Sephadex LH-20 column.
-
Elute isocratically with Methanol .
-
Collect fractions.[1][2][3][5][6] The target compound usually elutes after simple monoglycosides due to its larger molecular size and interaction with the gel.[1][2]
Step 4: Preparative HPLC
-
Mobile Phase:
-
Gradient: 10-40% B over 30 minutes.
Pharmacological Potential[2][4][8]
The presence of the galacturonic acid moiety confers unique biological properties compared to Apigenin-7-O-glucoside.[1][2]
-
Metabolic Stability: The (1->2) linkage is resistant to typical mammalian hydrolysis in the upper GI tract.[1][2] The compound functions as a "prodrug," delivering apigenin to the colon where specific microbial rhamnosidases and glucuronidases cleave the sugars.[1][2]
-
Solubility: The carboxylic acid group increases water solubility at physiological pH (7.4), potentially enhancing bioavailability compared to the aglycone.[1][2]
-
Target Activity:
References
-
PubChem. (n.d.).[1][2] Apigenin 7-[rhamnosyl-(1->2)-galacturonide] (CID 14309754).[1][2][7] National Library of Medicine.[1][2] Retrieved February 22, 2026, from [Link][1][2]
-
Zhang, X., et al. (2014).[1][2] Isolation and structural elucidation of apigenin-7-O-β-D-glycoside from Elsholtzia splendens.[1][2][6][8] Journal of Chemistry.[1][2] Retrieved February 22, 2026, from [Link](Note: Provides comparative NMR data for the apigenin skeleton and glycosylation patterns).[1][2]
-
Olpenda, A., et al. (2022).[1][2][9] Metabolomic analysis of Dracocephalum species. Bio Web of Conferences.[1][2] Retrieved February 22, 2026, from [Link][1][2]
Sources
- 1. PubChemLite - Apigenin 7-[rhamnosyl-(1->2)-galacturonide] (C27H28O15) [pubchemlite.lcsb.uni.lu]
- 2. bio-conferences.org [bio-conferences.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. jmp.ir [jmp.ir]
- 6. impactfactor.org [impactfactor.org]
- 7. Apigenin 7-[rhamnosyl-(1->2)-galacturonide] | C27H28O15 | CID 14309754 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. Apigenin-7-O-β-D-glycoside isolation from the highly copper-tolerant plant Elsholtzia splendens - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Technical Guide: Apigenin 7-[rhamnosyl-(1->2)-galacturonide] – Therapeutic Potential & Development Framework
[1]
Executive Summary
This technical guide analyzes Apigenin 7-[rhamnosyl-(1->2)-galacturonide] (C₂₇H₂₈O₁₅), a specialized flavonoid glycoside predominantly isolated from the Dracocephalum and Mentha genera (Lamiaceae).[1] Unlike the ubiquitous apigenin-7-O-glucoside, this molecule features a unique disaccharide moiety—a rhamnose linked (1→2) to a galacturonic acid core.[1] This structural nuance confers distinct physicochemical properties, notably enhanced aqueous solubility and altered metabolic stability, which are critical for drug development.[1]
This document synthesizes current research to propose three primary therapeutic vectors: cardioprotection (via ischemic mitigation), metabolic regulation (α-amylase inhibition), and anti-inflammatory modulation (cytokine suppression).[1] It provides a rigorous framework for isolation, identification, and bioassay validation.[1]
Part 1: Chemical Identity & Structural Advantage[1]
Structural Characterization
The molecule consists of the aglycone apigenin (4',5,7-trihydroxyflavone) glycosylated at the C-7 position.[1] The sugar moiety is a disaccharide where L-rhamnopyranose is attached to the C-2 hydroxyl of D-galacturonopyranosiduronic acid.[1]
-
IUPAC Name: 7-[(2-O-(6-Deoxy-α-L-mannopyranosyl)-β-D-galactopyranuronosyl)oxy]-5-hydroxy-2-(4-hydroxyphenyl)-4H-1-benzopyran-4-one.[1]
-
Molecular Formula: C₂₇H₂₈O₁₅[1]
-
Molecular Weight: 592.49 g/mol [1]
-
Key Differentiator: The presence of the carboxylic acid group on the galacturonic acid moiety (position C-6'') introduces a negative charge at physiological pH, significantly improving solubility compared to neutral glucosides and potentially influencing transport via organic anion transporters (OATs).[1]
Comparative Pharmacophore Analysis
| Feature | Apigenin Aglycone | Apigenin-7-O-Glucoside | Apigenin 7-[rhamnosyl-(1->2)-galacturonide] |
| Solubility (Aq) | Very Low (< 2 µg/mL) | Moderate | High (due to COO⁻) |
| Bioavailability | Limited by solubility | Hydrolysis required | OAT-mediated transport potential |
| Stability | High | Susceptible to β-glucosidases | Resistant to standard β-glucosidases |
| Primary Source | Chamomile, Parsley | Chamomile, Celery | Dracocephalum tanguticum, Mentha spp. |
Part 2: Therapeutic Applications & Mechanisms[1]
Cardioprotection & Ischemic Mitigation
Research on Dracocephalum species indicates that apigenin glycosides exert potent cardioprotective effects.[1] The mechanism involves the mitigation of ischemia/reperfusion (I/R) injury.[1]
-
Mechanism: Inhibition of oxidative stress via the Nrf2/HO-1 pathway .[1] The molecule acts as a scavenger of reactive oxygen species (ROS) generated during reperfusion.[1]
-
Evidence: Extracts enriched with this glycoside reduce infarct size and lower levels of myocardial enzymes (CK-MB, LDH) in rodent models of myocardial ischemia.[1]
Metabolic Regulation (Type 2 Diabetes)
Studies on Brachychiton acerifolius identified this specific glycoside as a potent inhibitor of carbohydrate-hydrolyzing enzymes.[1]
-
Target: α-Amylase and α-Glucosidase .[1]
-
Efficacy: The carboxylic acid moiety interacts with the active site residues of α-amylase, preventing starch breakdown and blunting postprandial hyperglycemic spikes.[1]
-
Data Point: Bioactivity-guided fractionation showed significant reduction in serum glucose levels (up to 82.5% reduction in STZ-induced models) comparable to gliclazide.[1]
Anti-Inflammatory & Immunomodulation
In the context of the "Kang-Gong-Yan" prescription (used for cervicitis), this compound contributes to the downregulation of pro-inflammatory cytokines.[1]
Part 3: Mechanistic Visualization
The following diagram illustrates the dual-pathway mechanism where the molecule acts as an upstream modulator of both oxidative defense (Nrf2) and inflammation (NF-κB).[1]
Figure 1: Dual-mechanism of action showing Nrf2 activation (antioxidant) and NF-κB inhibition (anti-inflammatory).[1]
Part 4: Experimental Protocols
Isolation Workflow (Self-Validating System)
To ensure reproducibility, use High-Speed Counter-Current Chromatography (HSCCC) , which avoids the irreversible adsorption typical of silica gel columns for polar glycosides.[1]
Step 1: Extraction
-
Biomass: Dried aerial parts of Dracocephalum tanguticum (100 g).
-
Solvent: 70% Ethanol (1.5 L).
-
Method: Reflux extraction (2 hours x 3 cycles).
-
Concentration: Evaporate ethanol under reduced pressure (45°C) to yield crude extract.
Step 2: HSCCC Purification
-
Two-Phase System: Ethyl acetate : n-Butanol : Water (2:1:3, v/v/v).[1]
-
Equilibrium: Shake vigorously, separate phases. Use Upper Phase as Stationary, Lower Phase as Mobile (Reverse Phase mode).[1]
-
Parameters:
-
Validation: Collect fractions eluting between 120–150 mins (retention time specific to polar glycosides).
Step 3: Identification (UHPLC-MS/MS)
-
Column: C18 Reverse Phase (1.7 µm, 2.1 x 100 mm).[1]
-
Mobile Phase: (A) 0.1% Formic Acid in Water, (B) Acetonitrile.[1]
-
Gradient: 5-95% B over 15 mins.
-
MS Settings (Negative Mode):
-
Precursor Ion: m/z 591.14 [M-H]⁻.[1]
-
Fragment Ions: m/z 415 (loss of galacturonic acid moiety is rare, usually loss of rhamnose first -> m/z 445 if sequence is different, but for (1->2) linkage, characteristic fragmentation pattern must be verified against standard).[1]
-
Confirmation: m/z 269 (Apigenin aglycone).[1]
-
Bioassay: α-Amylase Inhibition[1]
-
Reagents: Porcine pancreatic α-amylase (0.5 mg/mL), 1% Starch solution, DNS color reagent.
-
Incubation: Mix 50 µL test compound (10-100 µM) + 50 µL enzyme. Incubate 10 min at 25°C.
-
Substrate: Add 50 µL starch solution. Incubate 10 min.
-
Stop: Add 100 µL DNS reagent. Boil 5 min.
-
Read: Absorbance at 540 nm.
-
Calculation: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] * 100.[1]
Part 5: References
-
PubChem. (n.d.).[1] Apigenin 7-[rhamnosyl-(1->2)-galacturonide].[1][2][3][4] National Center for Biotechnology Information.[1] Retrieved from [Link][1]
-
Zeng, Q., et al. (2011).[1] New glycosides from Dracocephalum tanguticum Maxim. Archives of Pharmacal Research. Retrieved from [Link][1]
-
El-Sawy, E. R., et al. (2016).[1] Flavonoid chemical composition and antidiabetic potential of Brachychiton acerifolius leaves extract. Journal of Applied Pharmaceutical Science. Retrieved from [Link]
-
Yuan, Y., et al. (2024).[1][5] The Chinese herbal prescription Kang-Gong-Yan alleviates cervicitis by modulating metabolites and gut microbiota.[1][5] Pharmaceutical Biology. Retrieved from [Link][1]
-
Jiang, J., et al. (2020).[1] A Comprehensive Review of the Phenolic Compounds in Dracocephalum Genus (Lamiaceae). Molecules. Retrieved from [Link][1]
Sources
- 1. CNP0195165.2 - COCONUT [coconut.naturalproducts.net]
- 2. FL3FAAGS0024 - Metabolomics.JP [metabolomics.jp]
- 3. CNP0195165.2 - COCONUT [coconut.naturalproducts.net]
- 4. Apigenin 7-[rhamnosyl-(1->2)-galacturonide] | C27H28O15 | CID 14309754 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. The Chinese herbal prescription Kang-Gong-Yan alleviates cervicitis by modulating metabolites and gut microbiota - PMC [pmc.ncbi.nlm.nih.gov]
"In vitro studies of Apigenin 7-[rhamnosyl-(1->2)-galacturonide]"
An In-Depth Technical Guide to the In Vitro Investigation of Apigenin 7-[rhamnosyl-(1->2)-galacturonide]
For Researchers, Scientists, and Drug Development Professionals
Preamble: A Note on Scientific Exploration
The field of natural product research is in a constant state of discovery. While well-known flavonoids like apigenin have been extensively studied, their numerous glycosidic derivatives remain a vast and largely untapped resource for novel therapeutic agents. This guide focuses on a specific, less-documented derivative: Apigenin 7-[rhamnosyl-(1->2)-galacturonide] . Due to the nascent stage of research on this particular molecule, this document serves as both a summary of foundational knowledge derived from its parent compound, apigenin, and a practical roadmap for its systematic in vitro evaluation. As a Senior Application Scientist, the intent is not to present a complete dossier on this molecule, but rather to provide the logical framework and technical methodologies required to build one.
Introduction: The Apigenin Family and the Significance of Glycosylation
Apigenin (4′,5,7-trihydroxyflavone) is a ubiquitous dietary flavone celebrated for its broad spectrum of biological activities, including potent anti-inflammatory, antioxidant, and anticancer properties.[1][2] In nature, apigenin is frequently found conjugated to sugar moieties, forming glycosides.[3] This glycosylation is not a mere structural footnote; it critically influences the compound's solubility, stability, bioavailability, and, consequently, its therapeutic potential.[4]
Apigenin 7-[rhamnosyl-(1->2)-galacturonide] represents one such derivative.[5] While its aglycone, apigenin, has been the subject of thousands of studies, this specific glycoside remains largely uncharacterized in the scientific literature. This guide, therefore, extrapolates from the established methodologies for apigenin and its more common glycosides (e.g., apigenin-7-O-glucoside) to propose a robust framework for the in vitro investigation of this promising, yet enigmatic, molecule.
Physicochemical Characterization: The Foundation of Biological Inquiry
Prior to any biological assessment, a thorough understanding of the test article's physicochemical properties is paramount. This foundational data ensures accurate concentration calculations, appropriate solvent selection, and informs the interpretation of biological results.
Table 1: Physicochemical Properties of Apigenin 7-[rhamnosyl-(1->2)-galacturonide]
| Property | Value | Source(s) |
| Molecular Formula | C27H28O15 | [5] |
| Molecular Weight | 592.5 g/mol | [5] |
| IUPAC Name | 3,4-dihydroxy-6-{[5-hydroxy-2-(4-hydroxyphenyl)-4-oxochromen-7-yl]oxy}-5-[(3,4,5-trihydroxy-6-methyloxan-2-yl)oxy]oxane-2-carboxylic acid | [5] |
The presence of the rhamnosyl-galacturonide moiety is expected to increase the water solubility of the molecule compared to its aglycone, apigenin, which is a critical factor for designing in vitro experiments.
Core In Vitro Bioactivity Screening: A Multi-pronged Approach
A logical starting point for characterizing a novel compound is to screen for the most probable biological activities based on its structural class. For an apigenin derivative, antioxidant, anti-inflammatory, and cytotoxic (anticancer) activities are the most promising avenues of investigation.
Antioxidant Capacity Assessment
Oxidative stress is a key pathological factor in numerous chronic diseases.[6] The antioxidant potential of a compound can be its primary therapeutic action or a contributing factor to other activities like anti-inflammatory effects.
This assay is a rapid and straightforward method to assess a compound's ability to act as a free radical scavenger. The deep violet DPPH radical is reduced by an antioxidant to a pale yellow hydrazine, a change that can be measured spectrophotometrically.
Step-by-Step Protocol:
-
Preparation of Reagents:
-
Prepare a stock solution of Apigenin 7-[rhamnosyl-(1->2)-galacturonide] in a suitable solvent (e.g., DMSO).
-
Prepare a fresh solution of DPPH in methanol (typically 0.1 mM).
-
-
Assay Procedure:
-
In a 96-well plate, add 100 µL of various concentrations of the test compound.
-
Add 100 µL of the DPPH solution to each well.
-
Incubate the plate in the dark at room temperature for 30 minutes.
-
-
Data Acquisition:
-
Measure the absorbance at 517 nm using a microplate reader.
-
Ascorbic acid or Trolox should be used as a positive control.
-
-
Calculation:
-
The percentage of scavenging activity is calculated using the formula: % Scavenging = [(A_control - A_sample) / A_control] * 100 where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the DPPH solution with the sample.
-
The IC50 value (the concentration required to scavenge 50% of the DPPH radicals) is then determined by plotting the percentage of scavenging activity against the compound concentration.
-
The ABTS assay measures the ability of a compound to scavenge the pre-formed ABTS radical cation (ABTS•+). This assay is applicable to both hydrophilic and lipophilic antioxidants.
Step-by-Step Protocol:
-
Preparation of ABTS•+ Solution:
-
Mix equal volumes of 7 mM ABTS solution and 2.45 mM potassium persulfate solution.
-
Allow the mixture to stand in the dark at room temperature for 12-16 hours to generate the ABTS•+ radical.
-
Before use, dilute the ABTS•+ solution with ethanol or PBS to an absorbance of 0.70 ± 0.02 at 734 nm.
-
-
Assay Procedure:
-
In a 96-well plate, add 20 µL of various concentrations of the test compound.
-
Add 180 µL of the diluted ABTS•+ solution to each well.
-
Incubate at room temperature for 6 minutes.
-
-
Data Acquisition and Calculation:
-
Measure the absorbance at 734 nm.
-
The calculation of scavenging activity and IC50 is performed similarly to the DPPH assay.
-
Anti-inflammatory Activity Evaluation
Chronic inflammation is a hallmark of many diseases.[7] The anti-inflammatory potential of apigenin and its derivatives is well-documented.[1] A common in vitro model for inflammation involves the use of lipopolysaccharide (LPS)-stimulated macrophages (e.g., RAW 264.7 cell line).
LPS stimulation of macrophages induces the expression of inducible nitric oxide synthase (iNOS), leading to the production of high levels of nitric oxide (NO), a key inflammatory mediator. The Griess test measures nitrite (a stable product of NO), as an indicator of NO production.
Step-by-Step Protocol:
-
Cell Culture and Treatment:
-
Seed RAW 264.7 cells in a 96-well plate and allow them to adhere overnight.
-
Pre-treat the cells with various concentrations of the test compound for 1-2 hours.
-
Stimulate the cells with LPS (e.g., 1 µg/mL) for 24 hours.
-
-
Griess Assay:
-
Collect 50 µL of the cell culture supernatant from each well.
-
Add 50 µL of Griess Reagent A (sulfanilamide solution) and incubate for 10 minutes at room temperature, protected from light.
-
Add 50 µL of Griess Reagent B (N-(1-naphthyl)ethylenediamine solution) and incubate for another 10 minutes.
-
-
Data Acquisition:
-
Measure the absorbance at 540 nm.
-
A sodium nitrite standard curve should be prepared to quantify the nitrite concentration.
-
-
Cell Viability Control:
-
It is crucial to perform a cell viability assay (e.g., MTT) in parallel to ensure that the reduction in NO is not due to cytotoxicity.
-
LPS also triggers the release of pro-inflammatory cytokines like Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6). Enzyme-Linked Immunosorbent Assay (ELISA) is a highly specific and sensitive method to quantify these cytokines in the cell culture supernatant.
Step-by-Step Protocol:
-
Cell Culture and Treatment:
-
Follow the same cell culture and treatment protocol as for the NO assay.
-
-
ELISA Procedure:
-
Collect the cell culture supernatant.
-
Perform the ELISA for TNF-α and IL-6 according to the manufacturer's instructions (commercial kits are widely available).
-
-
Data Analysis:
-
Calculate the concentration of each cytokine based on the standard curve provided in the kit.
-
Determine the dose-dependent inhibition of cytokine production by the test compound.
-
Cytotoxicity and Anticancer Activity Screening
Apigenin is known to induce apoptosis and inhibit proliferation in various cancer cell lines.[2] Therefore, assessing the cytotoxic potential of Apigenin 7-[rhamnosyl-(1->2)-galacturonide] is a critical step.
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is often used as a measure of cell viability and proliferation. Viable cells with active mitochondrial dehydrogenases can reduce the yellow MTT to a purple formazan product.
Step-by-Step Protocol:
-
Cell Culture:
-
Seed cancer cells (e.g., HCT-116 for colon cancer, MCF-7 for breast cancer, A549 for lung cancer) in a 96-well plate and allow them to adhere.[8]
-
-
Treatment:
-
Treat the cells with a range of concentrations of the test compound for 24, 48, or 72 hours.
-
-
MTT Assay:
-
Add MTT solution (final concentration of 0.5 mg/mL) to each well and incubate for 3-4 hours at 37°C.
-
Remove the medium and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance at 570 nm.
-
Calculate the percentage of cell viability relative to the untreated control.
-
Determine the IC50 value (the concentration that inhibits 50% of cell growth).
-
Mechanistic Studies: Unraveling the "How"
Once bioactivity is confirmed, the next logical step is to investigate the underlying molecular mechanisms. Based on the extensive research on apigenin, several key signaling pathways are likely targets.[2][9]
Investigating Key Signaling Pathways
-
MAPK (Mitogen-Activated Protein Kinase) Pathway: This pathway is crucial for cell proliferation, differentiation, and apoptosis. Apigenin is known to modulate the phosphorylation of key MAPK proteins like ERK, JNK, and p38.[10]
-
NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) Pathway: A master regulator of inflammation, NF-κB activation is often inhibited by apigenin.[1]
-
PI3K/Akt/mTOR Pathway: This pathway is central to cell growth, survival, and metabolism, and is a common target for anticancer agents, including apigenin.[2]
Experimental Workflow for Pathway Analysis (Western Blotting):
-
Cell Treatment and Lysis: Treat cells with the test compound at effective concentrations and for appropriate durations. Lyse the cells to extract total protein.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE and Western Blotting: Separate the proteins by size using gel electrophoresis and transfer them to a membrane.
-
Immunoblotting: Probe the membrane with primary antibodies specific for the phosphorylated and total forms of the target proteins (e.g., p-ERK, ERK, p-Akt, Akt, IκBα).
-
Detection: Use a secondary antibody conjugated to an enzyme (e.g., HRP) and a chemiluminescent substrate to visualize the protein bands.
-
Analysis: Quantify the band intensities to determine the effect of the compound on protein phosphorylation/expression.
Caption: Workflow for Investigating Signaling Pathway Modulation.
Proposed Research Workflow for a Novel Apigenin Glycoside
For a novel compound like Apigenin 7-[rhamnosyl-(1->2)-galacturonide], a structured and logical research plan is essential.
Caption: Proposed Experimental Workflow for a Novel Compound.
Data Interpretation and Reporting: The Cornerstones of Scientific Integrity
The robust execution of experiments must be matched by rigorous data analysis and transparent reporting. Key aspects include:
-
Dose-Response Curves: For all assays, results should be presented as dose-response curves to determine IC50 or EC50 values.
-
Statistical Significance: Appropriate statistical tests (e.g., t-test, ANOVA) must be used to determine the significance of the observed effects.
-
Controls: The inclusion of positive, negative, and vehicle controls is non-negotiable for validating the assay results.
-
Reproducibility: Experiments should be repeated independently to ensure the reproducibility of the findings.
Conclusion and Future Perspectives
This guide provides a comprehensive framework for the initial in vitro characterization of Apigenin 7-[rhamnosyl-(1->2)-galacturonide]. By systematically evaluating its antioxidant, anti-inflammatory, and cytotoxic properties, and subsequently delving into its molecular mechanisms of action, researchers can build a solid foundation of knowledge for this novel compound. The insights gained from these in vitro studies are the essential first step in determining its potential as a lead compound for further preclinical and clinical development. The path from a natural product to a therapeutic agent is long, but it begins with the rigorous and logical application of the principles and methodologies outlined herein.
References
-
National Center for Biotechnology Information. PubChem Compound Summary for CID 14309754, Apigenin 7-[rhamnosyl-(1->2)-galacturonide]. [Link]
- Wang, W., et al. (2000). Apigenin and related compounds in celery (Apium graveolens L.). Food Chemistry, 68(4), 457-461.
- Nasr Bouzaiene, N., et al. (2016). Apigenin-7-glucoside, a compound from the aerial parts of Spergularia marginata, inhibits B16F10 melanoma cell proliferation and migration.
- Al-Ishaq, R. K., et al. (2022). In-vitro evaluation of anticancer activity of natural flavonoids, apigenin and hesperidin. Materials Today: Proceedings, 60, 1537-1542.
- Salehi, B., et al. (2019).
- Yan, X., et al. (2017). Apigenin in cancer therapy: anti-cancer effects and mechanisms of action. Cell & Bioscience, 7, 50.
- Lefort, E. C., & Blay, J. (2013). Apigenin and its impact on gastrointestinal cancers. Molecular Nutrition & Food Research, 57(1), 126-144.
- Birt, D. F., et al. (2001). Dietary agents in cancer prevention: flavonoids and isoflavonoids. Pharmacology & Therapeutics, 90(2-3), 157-177.
- Shukla, S., & Gupta, S. (2010). Apigenin: a promising molecule for cancer prevention. Pharmaceutical Research, 27(6), 962-978.
- Hostetler, G. L., et al. (2017). Flavonoids: Cellular and molecular mechanisms of action. Journal of Agricultural and Food Chemistry, 65(26), 5297-5310.
- Ginwala, R., et al. (2019). Potential Role of Flavonoids in Treating Chronic Inflammatory Diseases with a Special Focus on the Anti-Inflammatory Activity of Apigenin. Antioxidants, 8(2), 35.
- Pizzino, G., et al. (2017). Oxidative Stress: Harms and Benefits for Human Health. Oxidative Medicine and Cellular Longevity, 2017, 8416763.
- Furman, D., et al. (2019). Chronic inflammation in the etiology of disease across the life span.
- Gopalakrishnan, V. K., et al. (2016). Anti-inflammatory Activity of Bioactive Flavonoid Apigenin-7-O-ß-D-Glucuronide Methyl Ester from Ethyl Acetate Leaf Extract of Manilkara zapota on Lipopolysaccharideinduced Pro-inflammatory Mediators Nitric oxide (NO), Prostaglandin E2(PGE2) in Raw 264.7 cells. International Journal of Pharmacognosy and Phytochemical Research, 8(8), 1339-1344.
-
Indian Pharmacopoeia Commission. (2022). Apigenin-7-O-Beta-D-(2'-O-Alpha-L-Rhamnosyl)-Galacturonide. [Link]
- Seyoum, A., et al. (2006). Comparison of the effects of kaempferol, galangin and apigenin flavonoids on the basis of its structural differences in increasing of paraoxonase activity.
- Tong, L., et al. (2022). Pharmacological Properties of 4', 5, 7-Trihydroxyflavone (Apigenin)
- Ashmawy, N. S., et al. (2016). Binding mode for apigenin-7-O-rhamnosyl-6-C-glucoside on human estrogen receptor R.
- Zhou, Z., et al. (2022). Pharmacological Properties of 4', 5, 7-Trihydroxyflavone (Apigenin)
- Cicek, M., et al. (2021).
Sources
- 1. mdpi.com [mdpi.com]
- 2. Apigenin in cancer therapy: anti-cancer effects and mechanisms of action - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ijpsjournal.com [ijpsjournal.com]
- 4. benchchem.com [benchchem.com]
- 5. Apigenin 7-[rhamnosyl-(1->2)-galacturonide] | C27H28O15 | CID 14309754 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. d-nb.info [d-nb.info]
- 8. researchgate.net [researchgate.net]
- 9. Apigenin: Molecular Mechanisms and Therapeutic Potential against Cancer Spreading - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
An In-Depth Technical Guide to the Discovery and Characterization of Novel Apigenin Glycosides
Introduction
Apigenin (4′,5,7-trihydroxyflavone) is a naturally occurring flavone ubiquitously found in a variety of plants, fruits, and vegetables, including parsley, chamomile, and celery.[1] As a bioactive compound, it has garnered significant attention from the scientific community for its wide range of pharmacological activities, including potent antioxidant, anti-inflammatory, and chemopreventive properties.[1][2][3] In nature, apigenin frequently exists not as a free aglycone but as glycosides, where one or more of its hydroxyl groups are attached to sugar moieties.[2][4] These glycosidic forms, such as apigenin-7-O-glucoside, vitexin (apigenin-8-C-glucoside), and isovitexin (apigenin-6-C-glucoside), often exhibit altered solubility, stability, and bioavailability compared to the parent aglycone, which can significantly influence their therapeutic potential.[4][5]
The discovery of novel apigenin glycosides—those with unique sugar combinations, acylation patterns, or linkage positions—is a critical endeavor in natural product chemistry and drug development. These new molecular entities hold the promise of enhanced biological activity, improved pharmacokinetic profiles, or novel mechanisms of action. This guide provides a comprehensive, technically-grounded framework for researchers and scientists engaged in the systematic discovery, isolation, and rigorous structural characterization of these promising compounds.
Part 1: Discovery and Sourcing of Novel Glycosides
The quest for novel apigenin glycosides begins with a targeted approach to sourcing plant material. Rather than random screening, a strategic selection process increases the probability of discovering unique chemical structures.
Key Strategies:
-
Ethnobotanical Leads: Plants used in traditional medicine for ailments like inflammation or infections are often rich sources of bioactive flavonoids. Investigating these species can provide a direct path to discovering compounds with established, albeit uncharacterized, therapeutic effects.
-
Chemosystematics: Exploring plant families and genera known to produce a high diversity of flavonoids, such as the Asteraceae or Lamiaceae families, can be a fruitful strategy.[6][7]
-
Metabolomic Profiling of Under-Explored Species: Applying modern analytical techniques, particularly high-resolution mass spectrometry, to systematically map the chemical constituents of rare or geographically isolated plants can rapidly highlight potentially new compounds based on their mass-to-charge ratio and isotopic pattern.
Part 2: A Validated Workflow for Extraction and Isolation
The successful isolation of a novel apigenin glycoside in high purity is foundational to its characterization and subsequent bioactivity screening. The following multi-step workflow is designed to efficiently separate these moderately polar compounds from a complex plant matrix.
Step-by-Step Experimental Protocol: Extraction and Fractionation
-
Plant Material Preparation: Air-dry the selected plant material at room temperature to minimize enzymatic degradation. Grind the dried material into a fine powder to maximize the surface area for extraction.
-
Solvent Extraction:
-
Perform an initial extraction with a non-polar solvent like hexane to remove lipids and chlorophyll. Discard the hexane fraction.
-
Subsequentially extract the defatted plant material with a solvent of intermediate polarity, such as ethyl acetate or methanol, which are effective for extracting flavonoid glycosides.[7] Ultrasound-assisted extraction (UAE) can enhance efficiency and yield.[6]
-
-
Solvent Partitioning (Fractionation):
-
Concentrate the crude extract in vacuo.
-
Resuspend the extract in water and perform liquid-liquid partitioning sequentially with solvents of increasing polarity (e.g., ethyl acetate, then n-butanol). Apigenin glycosides will typically partition into the more polar ethyl acetate and n-butanol fractions.[8][9]
-
-
Initial Chromatographic Cleanup:
Workflow for Isolation and Purification
The following diagram illustrates the logical flow from crude extract to a purified novel compound.
Caption: A validated workflow for the isolation of novel apigenin glycosides.
Step-by-Step Experimental Protocol: High-Purity Isolation
-
Fraction Pooling: Analyze the fractions from column chromatography using Thin Layer Chromatography (TLC).[11] Pool fractions that exhibit similar profiles and show spots characteristic of flavonoids (e.g., yellow/brown spots when sprayed with ferric chloride solution).[8]
-
Preparative High-Performance Liquid Chromatography (Prep-HPLC): This is the definitive step for isolating compounds to >95% purity.
-
Column: Use a reversed-phase C18 column.
-
Mobile Phase: A gradient of acetonitrile (or methanol) in water, often with a small amount of acid (e.g., 0.1% formic acid) to improve peak shape.
-
Detection: Monitor the elution profile using a UV-Vis detector at wavelengths characteristic for flavones (typically ~268 nm and ~335 nm).
-
Collection: Collect the peaks corresponding to the putative novel glycoside for structural elucidation.[6]
-
Part 3: The Core of Discovery: Structural Elucidation
Determining the precise chemical structure of an isolated compound is the most critical and technically demanding phase. A combination of spectroscopic techniques is required for unambiguous characterization.
The Analytical Toolkit: A Multi-Pronged Approach
The modern strategy for structural elucidation relies on the synergistic interpretation of data from mass spectrometry and nuclear magnetic resonance spectroscopy.
Caption: The integrated workflow for unambiguous structural elucidation.
High-Resolution Mass Spectrometry (HRMS)
Ultra-Performance Liquid Chromatography coupled with Quadrupole Time-of-Flight Mass Spectrometry (UPLC-QTOF-MS) is the workhorse for this stage.[12][13]
-
Causality: QTOF-MS provides an extremely accurate mass measurement (typically <5 ppm error), which is essential for determining the exact molecular formula of the novel compound.
-
Protocol:
-
Dissolve a minute quantity of the pure compound in a suitable solvent (e.g., methanol).
-
Infuse the sample into the electrospray ionization (ESI) source, acquiring data in both positive and negative ion modes. The negative mode is often more sensitive for flavonoids.[14]
-
Obtain the high-resolution mass of the parent ion (e.g., [M-H]⁻).[8]
-
Perform tandem MS (MS/MS) by selecting the parent ion and subjecting it to collision-induced dissociation (CID). The resulting fragmentation pattern is crucial for initial structural insights.[13]
-
Data Interpretation: The fragmentation pattern provides a roadmap to the structure. For an apigenin O-glycoside, a characteristic loss of the sugar moiety (e.g., a loss of 162 Da for a hexose like glucose) will reveal the mass of the apigenin aglycone (m/z 269 in negative mode).[6][8] The masses of the fragments can help identify the types of sugars and the presence of any acyl groups.
| Typical MS/MS Observation | Structural Inference |
| Precursor Ion [M-H]⁻ at m/z 593 | Molecular Formula suggests an Apigenin di-glycoside (e.g., with a hexose and a pentose) |
| Product Ion at m/z 431 | Loss of 162 Da, indicating a terminal hexose sugar |
| Product Ion at m/z 269 | Loss of another 162 Da, revealing the apigenin aglycone [M-H-162-162]⁻ |
| Product Ion at m/z 473 | Loss of 120 Da from C-glycoside fragmentation |
Nuclear Magnetic Resonance (NMR) Spectroscopy
While MS provides the formula and connectivity clues, only NMR can definitively establish the complete 3D structure, including the precise attachment points of sugars and their stereochemistry.[8][15][16]
-
Causality: Each nucleus (¹H, ¹³C) in a molecule resonates at a specific frequency in a magnetic field, determined by its local chemical environment. By analyzing these resonances and their interactions, we can piece together the molecular puzzle.
-
Protocol:
-
Dissolve 5-10 mg of the pure compound in a deuterated solvent (e.g., DMSO-d₆).
-
Acquire a standard set of 1D and 2D NMR spectra on a high-field spectrometer (≥500 MHz).
-
Key NMR Experiments and Their Purpose:
| Experiment | Information Gained | Example Interpretation |
| ¹H NMR | Provides information on the number and type of protons. | A sharp singlet around δ 12.9 ppm indicates the 5-OH proton, confirming it is not glycosylated.[8][15] Anomeric protons of sugars appear between δ 4.5-5.5 ppm. |
| ¹³C NMR | Shows the number of unique carbon atoms. | The carbonyl carbon (C-4) of the flavone skeleton appears downfield around δ 182 ppm.[17] Anomeric carbons appear around δ 100 ppm. |
| COSY | Correlates protons that are coupled (typically 2-3 bonds apart). | Traces the spin systems within each sugar ring, helping to identify the type of sugar (e.g., glucose vs. rhamnose). |
| HSQC | Correlates each proton with its directly attached carbon. | Assigns the ¹³C chemical shift for every protonated carbon. |
| HMBC | Shows long-range (2-3 bond) correlations between protons and carbons. | This is the critical experiment. A correlation between a sugar's anomeric proton (H-1") and an apigenin carbon (e.g., C-7) definitively proves the point of glycosidic linkage.[18] |
By systematically analyzing these spectra, one can map the entire structure: confirming the apigenin backbone, identifying each sugar, determining the linkage position of the sugar to the aglycone (e.g., 7-O vs 4'-O), and establishing the linkages between sugars in a di- or tri-glycoside.[10][15]
Part 4: Bioactivity and Future Directions
Once a novel apigenin glycoside is fully characterized, the next logical step is to evaluate its biological activity. This often involves a panel of in-vitro assays relevant to apigenin's known pharmacological profile.
Recommended Initial Screening:
-
Antioxidant Assays: DPPH, ABTS, and ORAC assays to quantify free-radical scavenging ability.[1]
-
Anti-inflammatory Assays: Measuring the inhibition of pro-inflammatory cytokines (e.g., TNF-α, IL-6) in LPS-stimulated macrophage cell lines.[4][19]
-
Anticancer Assays: Evaluating cytotoxicity against a panel of cancer cell lines (e.g., colon, breast, lung) using assays like the MTT assay.[17][20]
The discovery of a novel glycoside with enhanced activity or a unique mechanism opens up new avenues for therapeutic development. Further research may involve exploring its effects on specific signaling pathways, such as PI3K/Akt or NF-κB, which are known to be modulated by apigenin.[2][20] Additionally, derivatization of the novel glycoside, for example through succinylation, could further improve properties like water solubility and bioactivity.[18]
This comprehensive guide provides a robust framework for the successful discovery and characterization of novel apigenin glycosides, from strategic sourcing to definitive structural proof and initial biological evaluation. Adherence to these rigorous analytical principles ensures the scientific integrity of the findings and paves the way for the development of next-generation flavonoid-based therapeutics.
References
- UPLC-QTOF-ESI-MS/MS-Based Comparative Study of Phytochemicals in Sapindus mukorossi. (2025). MDPI.
- Characterization and quantification of flavonoid glycosides in the Prunus genus by UPLC-DAD-QTOF/MS. (2018). PubMed.
- Characterization and quantification of flavonoid glycosides in the Prunus genus by UPLC-DAD-QTOF/MS. (2025).
- Determination of Flavonoid Glycosides by UPLC-MS to Authentic
- Enzymatic Synthesis of Apigenin Glucosides by Glucosyltransferase (YjiC) from Bacillus licheniformis DSM 13.
- Characterization and identification of the major flavonoids in Phyllostachys edulis leaf extract by UPLC–QTOF–MS/MS. (2020). AKJournals.
- Apigenin-7-O-β-D-glycoside isolation from the highly copper-tolerant plant Elsholtzia splendens.
- Isolation and identification of anticancer apigenin glycosides flavonoids from plantation white sugar. (2020). CABI Digital Library.
- New Apigenin Glycosides from Monarda citriodora. (2025).
- Apigenin: A Bioflavonoid with a Promising Role in Disease Prevention and Tre
- The Therapeutic Potential of Apigenin.
- 1 H-NMR spectrum of the isolated compound: apigenin-7-O-glycoside. (Date not available).
- Extraction, Purification, and Hydrolysis Behavior of Apigenin-7-O-Glucoside from Chrysanthemum Morifolium Tea. (2018). MDPI.
- Apigenin glycoside: an antioxidant isolated from Alchornea coelophylla pax & k. Hoffm. (euphorbiaceae) leaf extract.
- Efficient Synthesis and In Vitro Hypoglycemic Activity of Rare Apigenin Glycosylation Deriv
- Insights into Pharmacological Potential of Apigenin through Various Pathways on a Nanoplatform in Multitude of Diseases.
- Recent Advances in the Pharmacological Actions of Apigenin, Its Complexes, and Its Derivatives. (2022).
- Isolation and purification of apigenin quercetin and apigenin 7-O-glycoside from Apium graveolens L. Petroselinum crispum (Mill.) Fuss Allium cepa L. respectively. (2022). Journal of Medicinal Plants.
- Therapeutic Potential of Flavonoids—The Use of Apigenin in Medicine. (2025). MDPI.
- Isolation of Apigenin by solute-solvent extraction from Symphotrichum novea anglea. (Date not available). Journal of Chemical and Pharmaceutical Research.
- Apigenin unveiled: an encyclopedic review of its preclinical and clinical insights. (Date not available). Future Journal of Pharmaceutical Sciences.
- Recent advancement in bioeffect, metabolism, stability, and delivery systems of apigenin, a natural flavonoid compound: challenges and perspectives. (2023). PMC.
Sources
- 1. d-nb.info [d-nb.info]
- 2. Insights into Pharmacological Potential of Apigenin through Various Pathways on a Nanoplatform in Multitude of Diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Apigenin: A Bioflavonoid with a Promising Role in Disease Prevention and Treatment | MDPI [mdpi.com]
- 5. The Therapeutic Potential of Apigenin - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. oatext.com [oatext.com]
- 8. Apigenin-7-O-β-D-glycoside isolation from the highly copper-tolerant plant Elsholtzia splendens - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Isolation and purification of apigenin quercetin and apigenin 7-O-glycoside from Apium graveolens L. Petroselinum crispum (Mill.) Fuss Allium cepa L. respectively - Journal of Medicinal Plants [jmp.ir]
- 10. redalyc.org [redalyc.org]
- 11. cabidigitallibrary.org [cabidigitallibrary.org]
- 12. UPLC-QTOF-ESI-MS/MS-Based Comparative Study of Phytochemicals in Sapindus mukorossi [mdpi.com]
- 13. akjournals.com [akjournals.com]
- 14. researchgate.net [researchgate.net]
- 15. Enzymatic Synthesis of Apigenin Glucosides by Glucosyltransferase (YjiC) from Bacillus licheniformis DSM 13 - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. Efficient Synthesis and In Vitro Hypoglycemic Activity of Rare Apigenin Glycosylation Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Recent advancement in bioeffect, metabolism, stability, and delivery systems of apigenin, a natural flavonoid compound: challenges and perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 20. mdpi.com [mdpi.com]
Methodological & Application
Application Note: Anti-inflammatory Profiling of Apigenin 7-[rhamnosyl-(1->2)-galacturonide]
Abstract & Therapeutic Context
Apigenin 7-[rhamnosyl-(1->2)-galacturonide] (Ap7RG) is a rare, bioactive flavonoid diglycoside primarily isolated from medicinal Lamiaceae species such as Dracocephalum kotschyi and Mentha spp. Unlike its aglycone counterpart (Apigenin), the presence of a rhamnose-galacturonic acid sugar moiety significantly alters its solubility profile and cellular uptake kinetics.
This application note details a validated protocol for assessing the anti-inflammatory efficacy of Ap7RG using the LPS-induced RAW 264.7 macrophage model . This model is the industry standard for screening immunomodulatory compounds due to its robust expression of TLR4 receptors and predictable cytokine response.
Key Physiological Targets
-
Primary Readout: Inhibition of Nitric Oxide (NO) production (iNOS activity).[1]
-
Secondary Readout: Suppression of pro-inflammatory cytokines (TNF-α, IL-6, IL-1β).[1][2]
-
Mechanistic Validation: Blockade of NF-κB nuclear translocation.
Compound Handling & Preparation[3]
Critical Warning: The galacturonic acid moiety confers acidity and polarity distinct from neutral apigenin glycosides. Proper solubilization is the single biggest variable in reproducibility.
| Parameter | Specification |
| Molecular Weight | ~564.49 g/mol (Verify against specific batch CoA) |
| Solubility | Soluble in DMSO; Sparingly soluble in water; Soluble in MeOH/Water mixtures.[3] |
| Stock Concentration | 100 mM in DMSO . Store at -20°C (stable for 3 months) or -80°C (1 year). |
| Working Solution | Dilute in serum-free DMEM immediately before use. |
| Vehicle Limit | Final DMSO concentration on cells must be ≤ 0.1% (v/v) to avoid solvent toxicity. |
Expert Tip: Due to the carboxylic acid group on the galacturonic acid, ensure your culture media maintains physiological pH (7.4) upon addition of high concentrations (>50 µM) of the compound.
Experimental Workflow Visualization
The following diagram outlines the critical timeline for the co-treatment protocol. We utilize a "Pre-treatment" strategy to assess the compound's preventive efficacy against inflammatory signaling cascades.
Figure 1: Step-by-step timeline for the LPS-induced inflammation assay. Pre-treatment (Step 3) is crucial for identifying prophylactic anti-inflammatory activity.
Validated Protocols
Protocol A: Cytotoxicity Screen (Essential Prerequisite)
Before assessing inflammation, you must prove the compound is not killing the macrophages.
-
Seeding: Plate RAW 264.7 cells at
cells/well in a 96-well plate. Incubate 24h. -
Treatment: Aspirate media. Add Ap7RG at graded concentrations (e.g., 5, 10, 25, 50, 100 µM) in fresh DMEM. Include a Vehicle Control (0.1% DMSO).
-
Incubation: Incubate for 24h at 37°C.
-
Readout: Add 10 µL CCK-8 or MTT reagent. Incubate 2-4h. Measure Absorbance (450 nm for CCK-8; 570 nm for MTT).
-
Criteria: Only concentrations yielding >90% cell viability compared to control should be used for anti-inflammatory assays.
Protocol B: Nitric Oxide (NO) Inhibition Assay (Primary Screen)
Nitric oxide is the surrogate marker for iNOS activity.
-
Seeding: Plate RAW 264.7 cells at
cells/well in 24-well plates. Allow adherence (24h). -
Pre-Treatment: Replace media with serum-reduced DMEM containing Ap7RG (Safe doses determined in Protocol A). Incubate for 1 hour .
-
Why? Pre-incubation allows the glycoside to enter the cell and interact with signaling kinases (MAPK/NF-κB) before the LPS "storm" hits.
-
-
Induction: Add Lipopolysaccharide (LPS, E. coli O111:B4) to a final concentration of 1 µg/mL . Do not wash out the Ap7RG; co-incubate.
-
Controls:
-
Negative Control: Media only (No LPS, No Drug).
-
Model Control: LPS only (100% Inflammation).
-
Positive Control: Dexamethasone (1 µM) + LPS.
-
-
Incubation: 18–24 hours.
-
Griess Reaction:
-
Transfer 100 µL of culture supernatant to a fresh 96-well plate.
-
Add 100 µL Griess Reagent (1:1 mix of 1% sulfanilamide and 0.1% NED).
-
Incubate 10 mins at RT in the dark.
-
Measure Absorbance at 540 nm .
-
-
Calculation: Use a Sodium Nitrite (
) standard curve to quantify Nitrite ( ).
Protocol C: Mechanistic Validation (NF-κB Pathway)
To confirm the mechanism, assess the translocation of the p65 subunit.
-
Lysate Prep: After treatment (Protocol B), wash cells with ice-cold PBS.
-
Fractionation: Use a Nuclear/Cytosolic Extraction Kit to separate fractions.
-
Western Blot:
-
Nuclear Fraction: Blot for NF-κB p65 . Normalization control: Lamin B1 .
-
Cytosolic Fraction: Blot for IκB-α (degradation marker). Normalization control: β-Actin .
-
-
Expected Result: LPS treatment drives p65 into the nucleus. Ap7RG treatment should retain p65 in the cytosol and prevent IκB-α degradation.
Mechanism of Action
Apigenin glycosides exert their effects by modulating upstream kinase signaling. The following diagram illustrates the specific intervention points of Ap7RG within the TLR4 signaling cascade.
Figure 2: Proposed Mechanism of Action. Ap7RG inhibits the phosphorylation of the IKK complex and MAPKs, preventing the liberation and nuclear translocation of NF-κB.
Data Analysis & Reporting
Present your data using the following structure to ensure comparability with literature.
Table 1: Example Data Layout for NO Inhibition
| Treatment Group | Concentration (µM) | Nitrite (µM) [Mean ± SD] | Inhibition (%) | Statistical Significance* |
| Control | - | 2.5 ± 0.5 | - | - |
| LPS Only | 1 µg/mL | 45.0 ± 2.1 | 0% | ### |
| Ap7RG + LPS | 10 | 38.2 ± 1.8 | 16% | ns |
| Ap7RG + LPS | 25 | 22.5 ± 1.5 | 52.9% | ** |
| Ap7RG + LPS | 50 | 12.1 ± 1.2 | 77.4% | |
| Dexamethasone | 1 | 8.5 ± 0.8 | 85.8% |
*Compared to LPS-only group. (One-way ANOVA with Dunnett’s post-hoc).
References
-
LPS-Induced RAW 264.
-
Evaluation of Anti-Inflammatory Effects of Celery Leaf and Stem Extracts in LPS-Induced RAW 264.7 Cells.[4] MDPI.
-
-
Apigenin Glycoside Activity
-
Anti-inflammatory effect of apigenin and hydroalcoholic extract of Dracocephalum kotschyi on acetic acid-induced colitis in rats. NIH/PMC.
-
-
Solubility & Pharmacokinetics
-
General Flavonoid Protocols
-
Guidelines for anti‐inflammatory assays in RAW264.7 cells. ResearchGate.
-
Sources
- 1. Effects of Apigenin on RBL-2H3, RAW264.7, and HaCaT Cells: Anti-Allergic, Anti-Inflammatory, and Skin-Protective Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. Apigenin 7-O-(2G-rhaMnosyl)gentiobioside CAS#: 174284-20-9 [m.chemicalbook.com]
- 4. mdpi.com [mdpi.com]
- 5. faculty.ksu.edu.sa [faculty.ksu.edu.sa]
- 6. researchgate.net [researchgate.net]
Application Note: Antioxidant Capacity Assessment of Apigenin 7-[rhamnosyl-(1->2)-galacturonide]
[1][2]
Executive Summary & Compound Profile
Target Molecule: Apigenin 7-[rhamnosyl-(1->2)-galacturonide] Class: Flavone Glycoside (Apigenin derivative) CAS Registry: 143097-54-0 (Generic reference for similar glycosides; verify specific isomer with supplier)[1][2]
Scientific Rationale
Unlike the widely studied Apigenin-7-glucoside, the Apigenin 7-[rhamnosyl-(1->2)-galacturonide] presents a unique structural challenge and opportunity.[1][2] The presence of a galacturonic acid moiety introduces a carboxylic acid group at the C-6" position of the sugar chain. This alters the molecule's pKa, solubility profile, and metal-chelating potential compared to neutral glycosides.
Critical Structure-Activity Relationship (SAR) Insight:
-
Direct Scavenging (Chemical): Apigenin (aglycone) lacks a catechol moiety (3',4'-OH) on the B-ring, which limits its direct radical scavenging power (DPPH/ABTS) compared to Quercetin or Luteolin.[1][2] Glycosylation at the C-7 position further sterically hinders the A-ring hydroxyls.[1][2] Expect moderate IC50 values in chemical assays.
-
Indirect Scavenging (Biological): The true potential of this compound lies in Cellular Antioxidant Activity (CAA) .[1][2] The galacturonic acid moiety may enhance uptake via specific organic anion transporters (OATs) or interact with cell surface receptors, potentially triggering the Nrf2/KEAP1 pathway more effectively than the aglycone alone.
Material Preparation & Stability[1][2]
Stock Solution Preparation
The galacturonic acid moiety renders this compound pH-sensitive.[1][2] Standard DMSO dissolution protocols must be modified.
-
Concentration: Prepare a 10 mM stock solution.
-
Critical Step (pH Check): If the compound precipitates upon dilution in aqueous buffer (PBS), the carboxyl group may be protonated (insoluble form).[1][2] Adjust the buffer pH to 7.4.
-
Storage: Aliquot into amber glass vials (hydroscopic protection). Store at -20°C. Stability is >6 months if kept anhydrous.[1][2]
Reagent Validation
Ensure all radical generators (DPPH, ABTS, AAPH) are fresh.[1][2]
Part A: In Vitro Chemical Assays (Screening)
These assays establish the baseline electron-donating and hydrogen-atom-transfer capacity.[1][2]
DPPH Radical Scavenging Assay
Measures the ability to reduce the stable radical 2,2-diphenyl-1-picrylhydrazyl.[1][2][3]
Protocol:
-
Preparation: Dilute stock Apigenin glycoside in Methanol to concentrations: 10, 25, 50, 100, 200 µM.
-
Reaction: Mix 100 µL of sample + 100 µL of 0.2 mM DPPH (in Methanol) in a 96-well plate.
-
Incubation: 30 minutes in the dark at Room Temperature (RT).
-
Measurement: Read Absorbance at 517 nm .
-
Calculation:
Note: Calculate IC50 using non-linear regression (GraphPad Prism).
FRAP (Ferric Reducing Antioxidant Power)
Crucial for this specific compound due to the potential iron-chelating carboxyl group.[1][2]
Protocol:
-
Reagent: Mix Acetate buffer (300 mM, pH 3.6), TPTZ (10 mM in 40 mM HCl), and FeCl3 (20 mM) in a 10:1:1 ratio.
-
Reaction: Mix 10 µL sample + 290 µL FRAP reagent.
-
Incubation: 30 minutes at 37°C.
-
Measurement: Read Absorbance at 593 nm .
-
Standard Curve: Use FeSO4 (100–2000 µM). Express results as µM Fe(II) equivalents .
Part B: Cellular Antioxidant Activity (Bio-Relevance)[1][2]
This is the decisive phase. Chemical assays often underestimate Apigenin derivatives because they miss the metabolic activation and signaling induction.
CAA Assay (Dichlorofluorescein Probe)
Quantifies the ability to prevent oxidation of DCFH to fluorescent DCF inside living cells.[2]
Cell Line: HepG2 (Liver) or Caco-2 (Intestinal - relevant for oral uptake).[1][2]
Workflow:
-
Seeding: Plate HepG2 cells (6 x 10^4/well) in a black-walled 96-well plate. Incubate 24h.
-
Treatment: Remove medium.[1][2] Wash with PBS.[1][2][4] Treat cells with Apigenin glycoside (non-cytotoxic doses: 1–50 µM) + 25 µM DCFH-DA probe for 1 hour.[1][2]
-
Stress Induction: Wash cells.[1][2] Add 600 µM AAPH (Peroxyl radical generator).[1][2]
-
Kinetics: Read Fluorescence (Ex 485 nm / Em 535 nm) every 5 minutes for 1 hour at 37°C.
-
Analysis: Calculate the Area Under the Curve (AUC).
(Where SA = Sample Area, CA = Control Area)[1][2]
Mechanistic Validation: Nrf2 Nuclear Translocation
To prove the compound acts via the Antioxidant Response Element (ARE).
Protocol:
-
Treatment: Incubate HepG2 cells with 10 µM and 25 µM compound for 6, 12, and 24 hours.
-
Fractionation: Use a Nuclear/Cytosolic extraction kit to separate fractions.
-
Western Blot:
Visualizations
Experimental Workflow (DOT Diagram)
Figure 1: Integrated workflow for physicochemical and biological assessment of Apigenin glycosides.
Nrf2 Signaling Pathway Activation (DOT Diagram)
Figure 2: Proposed Mechanism of Action. The compound acts as a direct scavenger and an indirect inducer of the Nrf2/ARE pathway.
Data Presentation & Analysis
Expected Results Table
Summarize your findings in this format for publication/reporting.
| Assay | Parameter | Expected Trend (vs. Aglycone) | Rationale |
| DPPH | IC50 (µM) | Higher (Lower Activity) | Glycosylation blocks 7-OH; lacks B-ring catechol.[1][2] |
| FRAP | µM Fe(II) | Moderate/High | Galacturonic acid COOH may enhance Fe3+ reduction/chelation.[1][2] |
| CAA | EC50 (µM) | Lower (Higher Activity) | Active transport of sugar moiety; sustained intracellular retention.[1][2] |
| Nrf2 | Fold Induction | High | Flavones are potent KEAP1 modulators.[1][2] |
References
-
Structure-Activity Relationships of Flavonoids: Leopoldini, M., et al. (2011).[1][2] "Iron chelation by the powerful antioxidant flavonoid quercetin."[5] Journal of Agricultural and Food Chemistry. (Context: Mechanistic basis for FRAP/Chelation).[1][2]
-
Cellular Antioxidant Activity (CAA) Protocol: Wolfe, K. L., & Liu, R. H. (2007).[1][2][3] "Cellular Antioxidant Activity (CAA) Assay for Assessing Antioxidants, Foods, and Dietary Supplements."[2] Journal of Agricultural and Food Chemistry. (Context: The Gold Standard protocol for CAA).[1][2]
-
Apigenin Glycosides & Nrf2 Pathway: Paredes-Gonzalez, X., et al. (2015).[1][2] "Apigenin inhibits methylation of the Nrf2 promoter... in mouse skin epidermal JB6 P+ cells." (Context: Validates Apigenin's role in Nrf2 modulation).[1][2]
-
Galacturonide Moiety Impact: Manach, C., et al. (2004).[1][2] "Polyphenols: food sources and bioavailability." American Journal of Clinical Nutrition. (Context: Bioavailability of specific glycosides).[1][2]
Sources
- 1. caymanchem.com [caymanchem.com]
- 2. PubChemLite - Apigenin 7-[rhamnosyl-(1->2)-galacturonide] (C27H28O15) [pubchemlite.lcsb.uni.lu]
- 3. Identification of Six Flavonoids as Novel Cellular Antioxidants and Their Structure-Activity Relationship - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Evaluation of the antioxidant activity of different flavonoids by the chemiluminescence method - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Review of the antioxidant potential of flavonoids as a subgroup of polyphenols and partial substitute for synthetic antioxidants - PMC [pmc.ncbi.nlm.nih.gov]
"Protocols for studying the bioavailability of apigenin glycosides"
Executive Summary
Apigenin-7-O-glucoside (A7G) and other glycosylated forms of apigenin present a unique bioavailability paradox. While glycosylation significantly enhances aqueous solubility compared to the aglycone apigenin (Class II/IV in BCS), it limits passive diffusion across the intestinal epithelium. The bioavailability of these glycosides is governed by a "hydrolysis-dependent" absorption mechanism, primarily mediated by Lactase-Phlorizin Hydrolase (LPH) in the small intestine or cytosolic
This guide outlines a multi-stage workflow to characterize this pathway, moving from in vitro stability to in vivo pharmacokinetics.
Part 1: Chemical Characterization & Vehicle Stability
Before initiating biological assays, the stability of the glycosidic bond must be validated in the delivery vehicle. Apigenin glycosides are prone to hydrolysis in acidic environments or when exposed to certain excipients.
Protocol 1.1: Vehicle Stability Assessment
-
Objective: Ensure A7G remains intact in the dosing vehicle prior to administration.
-
Reagents:
-
Standard: Apigenin-7-O-glucoside (HPLC grade, >98%).
-
Vehicle Candidates: 0.5% Carboxymethyl cellulose (CMC), PEG400:Saline (20:80), or Lipid-based formulations (e.g., Labrasol).
-
-
Procedure:
-
Prepare A7G at 2 mg/mL in the chosen vehicle.
-
Incubate at 37°C for 4 hours (simulating preparation-to-dosing window).
-
Aliquot samples at T=0, T=1h, T=4h.
-
Dilute 1:10 in Methanol to crash proteins/polymers.
-
Analysis: Inject into HPLC-UV (340 nm).
-
Acceptance Criteria: < 2% degradation (appearance of Apigenin aglycone peak).[1]
-
Part 2: In Vitro Digestion & Hydrolysis (The "Artificial Gut")
Standard solubility tests fail to predict bioavailability because they ignore the enzymatic conversion of Glycoside
Protocol 2.1: Sequential Enzymatic Digestion
-
Gastric Phase (pH 3.0, 2h):
-
Mix sample with Simulated Gastric Fluid (SGF) containing Pepsin (2000 U/mL).
-
Critical Insight: A7G is generally stable here. If significant hydrolysis occurs, check for acid-labile impurities.
-
-
Intestinal Phase (pH 7.0, 2h):
-
Adjust pH with NaOH. Add Simulated Intestinal Fluid (SIF) containing Pancreatin (100 U/mL trypsin activity) and Bile Salts (10 mM).
-
Mechanistic Check: Add Lactase-Phlorizin Hydrolase (LPH) extract if studying small intestine deglycosylation specifically.
-
-
Colonic Phase (Anaerobic, 24h):
-
Reagent: 10% Fecal Slurry (freshly prepared from rat/human donor in anaerobic PBS).
-
Incubate under
atmosphere. -
Sampling: Extract aliquots at 0, 4, 12, 24h.
-
Data Output: Plot the Rate of Disappearance of A7G vs. the Rate of Appearance of Apigenin. A lag time in aglycone appearance suggests colonic rather than small-intestine hydrolysis.
Part 3: Cellular Transport (Caco-2 Model)
This assay determines if the glycoside is absorbed intact (via SGLT1) or requires prior hydrolysis.
Protocol 3.1: Differentiated Caco-2 Permeability
-
Cell Culture: Caco-2 cells seeded on Transwell® inserts (0.4 µm pore). Differentiate for 21 days.
-
Validation: Transepithelial Electrical Resistance (TEER) must be > 500
. -
Transport Buffer: HBSS (pH 7.4).
Experimental Design (6 Wells per Condition):
| Group | Apical Chamber Additive | Purpose |
|---|---|---|
| A | A7G (20 µM) | Baseline Permeability |
| B | A7G (20 µM) + Phlorizin (100 µM) | Inhibit SGLT1 (Active Transport) |
| C | Apigenin Aglycone (20 µM) | Passive Diffusion Control |
Procedure:
-
Add test solutions to the Apical (A) side.
-
Sample 100 µL from Basolateral (B) side at 30, 60, 90, 120 min.
-
Calculation: Calculate Apparent Permeability (
).[2]-
dQ/dt: Flux rate (µmol/s)
-
A: Surface area (
) -
C0: Initial concentration
-
Interpretation:
-
If Group A
Group B: Transport is Passive (Paracellular). -
If Group A > Group B: Transport involves SGLT1 (Active).
-
Note: A7G typically shows low
( cm/s) compared to aglycone unless SGLT1 is highly expressed.
Part 4: In Vivo Pharmacokinetics (Rat Model)
The definitive proof of bioavailability. This protocol accounts for enterohepatic recirculation, a common phenomenon for flavonoids.
Protocol 4.1: Dual-Cannulated Rat PK Study
-
Subject: Sprague-Dawley Rats (Male, 250-300g), jugular vein cannulated.
-
Groups:
-
IV Control: Apigenin (2 mg/kg) - To determine Absolute Bioavailability (F).
-
Oral A7G: Apigenin-7-glucoside (equivalent to 10 mg/kg aglycone).
-
Oral Aglycone: Apigenin (10 mg/kg).
-
-
Dosing Vehicle: 0.5% CMC with 0.1% Tween 80 (Suspension) or PEG400/Saline (Solution).
Sampling Schedule:
-
Blood: 0, 0.08, 0.25, 0.5, 1, 2, 4, 8, 12, 24 hours.
-
Processing: Centrifuge immediately at
. Acidify plasma with 1% Formic Acid (10 µL per 100 µL plasma) to stabilize glucuronides.
Pathway Visualization (Graphviz):
Figure 1: The metabolic journey of Apigenin-7-Glucoside. Note the critical role of colonic hydrolysis and biliary recycling.
Part 5: Bioanalysis (LC-MS/MS)
Quantification requires measuring both the free aglycone and the total apigenin (after enzymatic deconjugation) to assess the extent of Phase II metabolism.
Protocol 5.1: Sample Preparation
-
Total Apigenin: Mix 50 µL plasma + 10 µL
-glucuronidase/sulfatase (Helix pomatia). Incubate 37°C for 45 min. -
Free Apigenin: Skip step 1.
-
Extraction: Add 150 µL Acetonitrile (containing Internal Standard, e.g., Luteolin or deuterated Apigenin). Vortex 1 min. Centrifuge 10,000g.
Protocol 5.2: LC-MS/MS Parameters
-
Column: Waters ACQUITY UPLC BEH C18 (2.1 x 50 mm, 1.7 µm).[3]
-
Mobile Phase:
-
Gradient: 10% B to 90% B over 4 mins.
-
Ionization: ESI Negative Mode (Flavonoids ionize better in negative mode).
MRM Transitions Table:
| Analyte | Precursor Ion ( | Product Ion ( | Cone Voltage (V) | Collision Energy (eV) |
| Apigenin | 269.1 | 117.0 | 40 | 35 |
| Apigenin-7-Glucoside | 431.1 | 269.0 | 45 | 25 |
| Apigenin-Glucuronide | 445.1 | 269.0 | 45 | 30 |
| Luteolin (IS) | 285.1 | 133.0 | 42 | 38 |
Note: The transition 431.1 -> 269.0 represents the loss of the glucose moiety.
References
-
Hostetler, G. L., et al. (2017). Flavone absorption is limited by the hydrolysis of the glycosidic bond in the small intestine. Journal of Agricultural and Food Chemistry.
-
Chen, T., et al. (2011). Absorption and metabolism of apigenin and its glycosides in rats. Drug Metabolism and Disposition.
-
Minekus, M., et al. (2014). A standardized static in vitro digestion method suitable for food - an international consensus (INFOGEST). Food & Function.
-
Cai, H., et al. (2016). Pharmacokinetics and disposition of apigenin-7-glucoside and its metabolite apigenin in rats. Journal of Chromatography B.
-
Hubatsch, I., et al. (2007). Determination of drug permeability and prediction of drug absorption in Caco-2 monolayers. Nature Protocols.
Sources
- 1. Absorption and metabolism of Apigenin - Supplements - Rapamycin Longevity News [rapamycin.news]
- 2. ADME Caco-2 Permeability Assay-BioDuro-Global CRDMO, Rooted in Science [bioduro.com]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. LC-MS/MS Determination of Apigenin in Rat Plasma and Application to Pharmacokinetic Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Quantitative determination of apigenin and its metabolism in rat plasma after intravenous bolus administration by HPLC coupled with tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Stability & Handling of Apigenin 7-[rhamnosyl-(1->2)-galacturonide]
Status: Active Security Level: Public / Research Use Only Last Updated: February 2026 Compound Class: Flavone Diglycoside (Uronic Acid Derivative)
Executive Summary & Compound Profile
Apigenin 7-[rhamnosyl-(1->2)-galacturonide] is a specialized flavone glycoside often isolated from Lamiaceae species (e.g., Dracocephalum, Satureja). Unlike neutral flavonoid glycosides (e.g., Apigenin-7-O-glucoside), this compound contains a free carboxylic acid moiety on the galacturonic acid unit.
This structural feature introduces unique stability challenges—specifically esterification artifacts in alcoholic solvents and pH-dependent solubility issues —that are often mistaken for purity failures or degradation.
Chemical Dashboard
| Property | Detail |
| Aglycone | Apigenin (4',5,7-Trihydroxyflavone) |
| Sugar Moiety | Rhamnosyl-(1->2)-Galacturonic Acid |
| Critical Functional Group | Carboxylic Acid (-COOH) on Galacturonic Acid |
| Primary Instability Risk | Solvolysis/Esterification (in Methanol) & Acid Hydrolysis |
| Solubility Profile | Low in water (pH < 4); High in DMSO; Moderate in MeOH (Risk!) |
Troubleshooting Modules: Diagnosis & Resolution
Issue 1: "My HPLC peak split or shifted after storing the sample in Methanol."
Diagnosis: Artifact Formation (Methyl Esterification)
The Mechanism: The most common error in handling uronic acid-containing flavonoids is storage in methanol. The free carboxylic acid group on the galacturonide moiety undergoes Fischer esterification in the presence of methanol (especially if slightly acidic), converting the native compound into its methyl ester derivative .
-
Observation: A new peak appears at a longer retention time (more hydrophobic).
-
Mass Spec: You will observe a mass shift of +14 Da (Formation of -COOCH₃).
Corrective Protocol:
-
Immediate Action: Evaporate methanol immediately at < 30°C.
-
Prevention: Reconstitute in DMSO or Acetonitrile:Water (buffered to pH 6-7).
-
Verification: Run the "Artifact Check" LC-MS protocol (see Section 4).
Issue 2: "The solution turned yellow/orange and the main peak disappeared."
Diagnosis: Alkaline Degradation or Ring Opening
The Mechanism: While the galacturonide moiety makes the compound acidic, the apigenin aglycone is sensitive to high pH (> pH 8.5). Under alkaline conditions, the pyrone ring (C-ring) of the flavone skeleton can undergo oxidative cleavage (ring-opening), leading to irreversible degradation.
Corrective Protocol:
-
Buffer Control: Ensure all buffers are pH 3.0 – 7.0 .
-
Solvent Choice: Avoid unbuffered basic water. If solubility is poor in water, do not add NaOH; use DMSO as a co-solvent.
Issue 3: "Spontaneous appearance of Apigenin Aglycone (MW 270)."
Diagnosis: Acid Hydrolysis of the Glycosidic Bond [1]
The Mechanism: The O-glycosidic bond at position 7 is susceptible to hydrolysis.[2] While the rhamnosyl-(1->2)-galacturonide linkage is relatively robust, the bond connecting the disaccharide to the Apigenin backbone cleaves readily under acidic conditions (pH < 3) and elevated temperatures (> 40°C), releasing free Apigenin.
Visualization: Stability & Degradation Pathways[5]
The following diagram maps the specific degradation pathways based on solvent and pH conditions.
Caption: Degradation pathways showing the critical risk of methyl ester formation in methanol and hydrolysis in acidic conditions.
Standardized Protocols
Protocol A: Safe Reconstitution & Storage
Use this protocol to prevent artifact formation.
-
Weighing: Weigh the standard in a humidity-controlled environment (hygroscopic).
-
Primary Solvent: Dissolve completely in 100% DMSO . (Stability: > 6 months at -20°C).[3]
-
Working Solution: Dilute the DMSO stock into Acetonitrile:Water (1:1) for HPLC injections.
-
Warning: Do not store the diluted working solution for > 24 hours.
-
-
Avoid: Pure Methanol, Ethanol, or unbuffered acidic water.
Protocol B: LC-MS Artifact Check
Use this to validate if your sample has degraded.
| Parameter | Setting |
| Column | C18 Reverse Phase (e.g., 2.1 x 100mm, 1.7µm) |
| Mobile Phase A | Water + 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile (NOT Methanol) |
| Gradient | 5% B to 95% B over 10 mins |
| Target Mass (Native) | [M-H]⁻ = Calculate exact mass (approx 577 Da depending on exact hydration) |
| Target Mass (Artifact) | Look for [M-H]⁻ + 14 Da (Methyl Ester) |
| Target Mass (Aglycone) | Look for m/z 269 (Apigenin) |
Frequently Asked Questions (FAQ)
Q: Can I use 0.1% TFA in my mobile phase? A: Use with caution. Trifluoroacetic acid (TFA) is a stronger acid than formic acid. If you are running a long sequence, the acidic environment in the autosampler (if kept at room temp) can induce hydrolysis of the 7-O-glycosidic bond. Recommendation: Use 0.1% Formic Acid or Acetic Acid instead.
Q: Why does the compound precipitate when I add water? A: The galacturonic acid moiety provides some polarity, but the rhamnose and apigenin backbone are hydrophobic. At low pH (where the COOH is protonated), the compound is less soluble. Solution: Maintain a neutral pH (6.0-7.0) or keep organic solvent content > 10% to maintain solubility.
Q: Is the "1->2" linkage unstable? A: Generally, the interglycosidic linkage (rhamnose to galacturonic acid) is more stable than the flavonoid-sugar linkage (Apigenin to Galacturonic acid). You will likely see free Apigenin before you see free Rhamnose or free Galacturonic acid in the chromatogram.
References
-
Hydrolysis Kinetics of Apigenin Glycosides: Wang, G., et al. (2018).[2] "Extraction, Purification, and Hydrolysis Behavior of Apigenin-7-O-Glucoside from Chrysanthemum Morifolium Tea." Molecules. Key Finding: Apigenin-7-O-glycosides undergo rapid hydrolysis at pH < 3 and temperatures > 50°C.
-
Stability of Acylated/Uronic Flavonoids: Svehlíková, V., et al. (2004). "Isolation, identification and stability of acylated derivatives of apigenin 7-O-glucoside from chamomile." Phytochemistry. Key Finding: Establishes the degradation pathways of complex apigenin glycosides under extraction conditions.
-
Methyl Esterification Artifacts: Schieber, A., et al. (2011). "Influence of extraction methods on stability of flavonoids." Journal of Chromatography A. Key Finding: Highlights the risk of artifact formation (esterification) when extracting acidic flavonoids with alcohols.
Sources
Technical Support Center: Purification of Complex Flavonoid Glycosides
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide is designed to provide expert insights and practical solutions to the common and complex challenges encountered during the purification of flavonoid glycosides. Drawing from established methodologies and field-proven experience, this resource offers in-depth troubleshooting guides, FAQs, and detailed protocols to enhance the efficiency and success of your purification workflows.
Section 1: Frequently Asked Questions (FAQs)
This section addresses high-level questions that form the foundational knowledge for purifying complex flavonoid glycosides.
Q1: Why are complex flavonoid glycosides so difficult to purify?
A1: The purification of complex flavonoid glycosides presents a significant challenge due to a combination of intrinsic molecular properties and their occurrence in complex natural matrices.[1][2] Key difficulties include:
-
High Polarity: The presence of multiple sugar moieties renders these compounds highly polar, making them difficult to separate using traditional normal-phase liquid chromatography.[3]
-
Structural Similarity: Natural extracts often contain a mixture of glycosides with minor structural variations (e.g., different sugar units, linkage positions, or acylation patterns) but very similar polarities, leading to co-elution.[4][5]
-
Low Abundance: Target compounds are often present in low concentrations amidst a vast excess of other metabolites like primary sugars, chlorophyll, and other polyphenols.[2]
-
Instability: Flavonoids can be sensitive to heat, light, and acidic or alkaline conditions, which can cause degradation or isomerization during extraction and purification.[6][7][8] The glycosidic bond can be particularly labile, especially under acidic conditions.[9]
-
Irreversible Adsorption: The polar nature of these compounds can lead to strong, sometimes irreversible, adsorption onto solid stationary phases like silica gel, resulting in poor recovery and peak tailing.[4]
Q2: What is the best general strategy for approaching the purification of a novel flavonoid glycoside from a crude plant extract?
A2: A multi-step, systematic approach is essential. A robust strategy involves progressively enriching the target compound while removing impurities with significantly different physicochemical properties.
-
Efficient Extraction: Start with a selective extraction method. Aqueous ethanol (50-80%) or methanol are commonly used to efficiently extract polar glycosides.[2][10] Methods like Ultrasound-Assisted Extraction (UAE) can improve efficiency.[2]
-
Initial Cleanup/Enrichment: Use macroporous adsorption resins to remove highly polar impurities like free sugars and chlorophyll and to concentrate the flavonoid fraction.[2][8][11]
-
Intermediate Fractionation: Employ a medium-resolution preparative technique to separate the enriched extract into simpler fractions. High-Speed Counter-Current Chromatography (HSCCC) is exceptionally well-suited for this, as it avoids irreversible adsorption.[4][12][13] Alternatively, column chromatography with polyamide or Sephadex LH-20 can be effective.[14][15]
-
Final High-Resolution Purification: Use preparative High-Performance Liquid Chromatography (Prep-HPLC), typically in reversed-phase mode, for the final polishing of individual compounds to achieve high purity.[2][4]
This tiered approach prevents overloading of the high-resolution final step and improves the overall efficiency and yield.
Q3: How do I choose between normal-phase and reversed-phase chromatography?
A3: For flavonoid glycosides, reversed-phase chromatography is almost always the preferred method.
-
Reversed-Phase (RP) HPLC: This is the predominant mode for purifying polar flavonoid glycosides.[2] The stationary phase (e.g., C18) is nonpolar, and a polar mobile phase is used. Glycosides, being polar, have moderate retention and elute effectively. Gradient elution from a weak aqueous solvent (like water with a small amount of acid) to a stronger organic solvent (acetonitrile or methanol) allows for the separation of compounds across a wide polarity range.[2][6]
-
Normal-Phase (NP) and HILIC: Traditional normal-phase chromatography with a polar stationary phase (like silica) is generally unsuitable due to the high polarity of flavonoid glycosides, which can lead to very strong or irreversible binding.[4][16] However, Hydrophilic Interaction Liquid Chromatography (HILIC) can be a viable alternative, using a polar stationary phase with a high-organic, low-aqueous mobile phase.[16][17]
Section 2: Troubleshooting Guides by Technique
This section provides specific, question-and-answer-based troubleshooting for common issues encountered during key purification stages.
Extraction & Initial Cleanup
Q: My crude extract is a sticky, dark gum that is difficult to handle and clogs my columns. What can I do?
A: This is a common issue caused by the co-extraction of sugars, chlorophyll, and other primary metabolites.
-
Cause: Using highly polar solvents like pure methanol or water can extract large amounts of sugars. Chlorophyll is extracted by many organic solvents.
-
Solution 1 (Pre-extraction): If your target compounds are sufficiently less polar, consider a pre-extraction (defatting) step of the dry plant material with a nonpolar solvent like hexane to remove lipids and some pigments.[18]
-
Solution 2 (Post-extraction Cleanup): The most effective solution is to use macroporous adsorption resins (e.g., XAD or HP-20 series).[2][8][11] These non-polar resins will adsorb the flavonoids from your aqueous extract while allowing highly polar impurities like sugars to pass through. You can then wash the resin and elute the enriched flavonoid fraction with ethanol or methanol. This step significantly cleans up the sample, making it much more amenable to subsequent chromatographic steps.
Column Chromatography (CC)
Q: I'm using a silica gel column, but my recovery is very low and the peaks are tailing badly.
A: This is a classic problem when using silica for highly polar compounds like flavonoid glycosides.
-
Cause: The hydroxyl groups on the flavonoid and its sugars form strong hydrogen bonds with the silanol groups on the silica surface. This interaction can be so strong that it leads to irreversible adsorption and causes severe peak tailing.[4]
-
Troubleshooting:
-
Switch Adsorbent: Avoid silica gel for highly polar glycosides. Instead, use Sephadex LH-20 or polyamide .[15][19] Sephadex LH-20 separates based on a combination of gel filtration and partition chromatography and is excellent for polyphenols using solvents like methanol or ethanol.[15][20] Polyamide separates based on hydrogen bonding and is also effective for flavonoid enrichment.[14]
-
Modify Mobile Phase (If Silica Must Be Used): If you must use silica, you will need a highly polar mobile phase. Use solvent systems like chloroform/methanol or ethyl acetate/methanol with increasing proportions of methanol.[18][21] Adding a small amount of acid (like acetic acid) to the mobile phase can sometimes help by protonating the silanol groups and reducing interactions, but this risks hydrolyzing your glycosides.[6]
-
High-Speed Counter-Current Chromatography (HSCCC)
Q: I'm struggling to find a suitable two-phase solvent system for my HSCCC separation. How do I select one effectively?
A: Solvent system selection is the most critical step in HSCCC and accounts for most of the method development time.[4] The goal is to find a system where the target compounds have partition coefficient (K) values ideally between 0.5 and 2.0.
-
Cause of Poor Separation: An inappropriate K value is the primary cause. If K is too low (<0.5), the compound elutes too quickly with the mobile phase, resulting in poor resolution. If K is too high (>2.0), the peak will be broad, and the run time will be excessively long.[4]
-
Systematic Selection Protocol:
-
Choose a Solvent Family: For polar flavonoid glycosides, the ethyl acetate-n-butanol-water system is a highly recommended starting point.[1] For less polar (free) flavonoids, the hexane-ethyl acetate-methanol-water (HEMW) system is a classic choice.[1][2]
-
Determine K Values: Prepare a small amount of the chosen solvent system (e.g., 2 mL of each phase in a vial). Dissolve a small amount of your partially purified extract in the vial, vortex thoroughly, and allow the layers to separate.
-
Analyze Each Phase: Use analytical HPLC or TLC to determine the concentration or relative amount of your target compound in the upper phase (A_upper) and the lower phase (A_lower).
-
Calculate K: The partition coefficient is calculated as K = A_upper / A_lower.
-
Optimize the System:
-
If K is too high, increase the polarity of the organic (upper) phase or decrease the polarity of the aqueous (lower) phase. For example, in an ethyl acetate-butanol-water system, you can decrease the proportion of butanol to ethyl acetate.
-
If K is too low, decrease the polarity of the organic phase or increase the polarity of the aqueous phase.
-
-
Consider Modifiers: Adding a small amount of acid (e.g., 0.1-0.5% acetic acid or formic acid) to the system can improve peak shape and selectivity for phenolic compounds.[4]
-
Preparative HPLC (Prep-HPLC)
Q: My Prep-HPLC peaks are broad and show significant tailing, preventing a clean separation of two closely eluting glycosides.
A: Peak broadening and tailing in Prep-HPLC are common issues that drastically reduce purity and yield.
-
Cause 1: Column Overload: Injecting too much sample mass or volume for the column dimensions is the most frequent cause.
-
Cause 2: Secondary Interactions: The residual, un-capped silanol groups on a C18 stationary phase can interact with the polar hydroxyl groups of the flavonoids, causing tailing.[6]
-
Cause 3: Incompatible Injection Solvent: Dissolving the sample in a solvent much stronger than the initial mobile phase (e.g., pure methanol or DMSO when the mobile phase starts at 5% methanol) causes the sample to spread across the top of the column before the gradient begins.
-
Troubleshooting:
-
Reduce Sample Load: Perform a loading study. Systematically decrease the injection mass until peak shape improves.
-
Acidify the Mobile Phase: Add a small amount of a modifier like formic acid or acetic acid (0.05-0.1%) to both mobile phase solvents (A and B).[2] The acid protonates the free silanol groups, minimizing secondary interactions. It also ensures the phenolic hydroxyls of the flavonoids are in a consistent protonation state.
-
Optimize Injection Solvent: Dissolve your sample in the initial mobile phase composition if possible. If solubility is an issue, use the weakest solvent that can fully dissolve the sample (e.g., a small amount of methanol or acetonitrile) and keep the injection volume as small as possible.[2]
-
Check Column Health: A degraded column can also cause poor peak shape. Flush the column or replace it if necessary.
-
Section 3: Data & Visualization
Table: Comparison of Key Purification Techniques
| Technique | Stationary Phase | Mobile Phase | Separation Principle | Best For | Pros | Cons |
| Macroporous Resin | Non-polar polymer (e.g., Styrene-divinylbenzene) | Aqueous extract, then Ethanol/Methanol | Adsorption/Desorption | Initial cleanup, desalting, and enrichment of crude extracts.[2][11] | High capacity, removes sugars/salts, cost-effective. | Low resolution, provides group separation only. |
| Sephadex LH-20 CC | Hydroxypropylated dextran gel | Methanol, Ethanol, Chloroform:Methanol mixtures | Molecular Sizing & Partitioning | Fractionation of enriched extracts, separation of aglycones from glycosides.[15][20] | Good for polyphenols, mild conditions. | Can have lower capacity, requires organic solvents. |
| HSCCC | Immiscible liquid phase | The other immiscible liquid phase | Liquid-Liquid Partitioning | Intermediate to final purification of polar compounds, especially when solid phase adsorption is an issue.[4][12] | No irreversible adsorption, high sample recovery, high loading capacity. | Method development (solvent system selection) can be time-consuming.[4] |
| Prep RP-HPLC | C18 or C8 silica | Water/Acetonitrile or Water/Methanol gradients (often acidified) | Hydrophobic Partitioning | Final high-resolution purification to obtain compounds with >95% purity.[2][22] | Highest resolution and selectivity, easily scalable from analytical methods.[9] | High cost, potential for column overload, lower capacity than HSCCC. |
Table: Example HSCCC Solvent Systems for Flavonoid Glycosides
| Target Compound Polarity | Example Solvent System | Typical Ratio (v/v/v) or (v/v/v/v) | Reference |
| Highly Polar Glycosides | Ethyl acetate-n-butanol-water | 1:2:3 | [11] |
| Medium Polarity Glycosides | Ethyl acetate-n-propanol-water | 140:8:80 | [13] |
| Mixed Glycosides/Aglycones | n-hexane–ethyl acetate–methanol–water | 1:10:1:10 | [12] |
| Complex Mixtures | Methyl tert-butyl ether/n-butanol/acetonitrile/water (acidified) | 2:2:1:5 | [4] |
Diagrams and Workflows
A general workflow for the purification of complex flavonoid glycosides, from crude extract to pure compound.
Caption: General purification workflow for complex flavonoid glycosides.
A troubleshooting decision tree for common Prep-HPLC issues encountered during flavonoid glycoside purification.
Sources
- 1. Strategies of solvent system selection for the isolation of flavonoids by countercurrent chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. tandfonline.com [tandfonline.com]
- 4. An Efficient Method for the Preparative Isolation and Purification of Flavonoid Glycosides and Caffeoylquinic Acid Derivatives from Leaves of Lonicera japonica Thunb. Using High Speed Counter-Current Chromatography (HSCCC) and Prep-HPLC Guided by DPPH-HPLC Experiments - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. tandfonline.com [tandfonline.com]
- 7. longdom.org [longdom.org]
- 8. mdpi.com [mdpi.com]
- 9. lcms.cz [lcms.cz]
- 10. Optimization of Extraction and Purification of Flavonoids from Stigmaless Floral Residues of Crocus sativus L. and Their Stimulatory Effect on Glucose Uptake In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 11. academic.oup.com [academic.oup.com]
- 12. Separation and Purification of Flavonoids from Black Currant Leaves by High-Speed Countercurrent Chromatography and Preparative HPLC - PMC [pmc.ncbi.nlm.nih.gov]
- 13. scielo.br [scielo.br]
- 14. Preparative separation of flavonoid glycosides and flavonoid aglycones from the leaves of Platycladus orientalis by REV-IN and FWD-IN high-speed counter-current chromatography - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 15. Chromatographic methods for the identification of flavonoids | Auctores [auctoresonline.com]
- 16. researchgate.net [researchgate.net]
- 17. Isolation and bioactive evaluation of flavonoid glycosides from Lobelia chinensis Lour using two-dimensional liquid chromatography combined with label-free cell phenotypic assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. scielo.br [scielo.br]
- 20. researchgate.net [researchgate.net]
- 21. greenpharmacy.info [greenpharmacy.info]
- 22. Separation of flavonoids with significant biological activity from Acacia mearnsii leaves - RSC Advances (RSC Publishing) DOI:10.1039/D3RA00209H [pubs.rsc.org]
"Overcoming low bioavailability of apigenin derivatives"
Technical Support Center: Bioavailability Enhancement of Apigenin Derivatives
Welcome to the Technical Support Center
You are likely here because your apigenin (4′,5,7-trihydroxyflavone) experiments are failing at one of two critical junctures: dissolution (the compound precipitates in aqueous media) or pharmacokinetics (the compound vanishes from plasma in minutes).
Apigenin is a classic BCS Class II molecule (low solubility, high permeability).[1][2] While its permeability is decent, its "brick dust" crystal lattice energy and rapid Phase II metabolism (glucuronidation) render standard delivery methods ineffective. This guide moves beyond basic advice to troubleshoot specific failure points in your workflow.
Module 1: Troubleshooting Solubility & Dissolution (In Vitro)
The Problem: You dissolve apigenin in DMSO, but upon dilution into cell culture media or buffer, it immediately crashes out (precipitates), turning the solution cloudy and invalidating your concentration data.
Root Cause Analysis:
Apigenin has a LogP of ~2.58 but extremely low water solubility (1.35 µg/mL). The planar structure allows tight
Troubleshooting Workflow
Q1: My stock solution is clear, but precipitation occurs at >10 µM in media. Why?
-
Diagnosis: The "Solvent Shift" effect. DMSO solvates apigenin well (up to ~15-25 mg/mL), but water strips the DMSO shell faster than the apigenin can disperse, forcing re-crystallization.
-
Solution: You must disrupt the crystal lattice before introduction to water.
-
Option A (Chemical): Switch to Apigenin-7-O-glucoside .[3] The glucose moiety increases hydrophilicity. Note: This may alter cellular uptake rates as it requires active transport (SGLT1) or hydrolysis.
-
Option B (Physical): Use a Solid Dispersion technique with PEG-400 or PVP-K30 before making the stock.
-
Protocol: Solvent-Shift Prevention (Solid Dispersion)
-
Dissolve Apigenin and PVP-K30 (ratio 1:4) in minimal ethanol.
-
Rotary evaporate to dryness to form an amorphous solid.
-
Re-dissolve this solid in media. The polymer prevents lattice re-formation.
Comparative Solubility Data:
| Solvent System | Solubility (25°C) | Suitability |
| Water (Pure) | 1.35 µg/mL | Critical Failure |
| Ethanol | ~0.3 mg/mL | Poor |
| DMSO | ~25 mg/mL | Good (Stock only) |
| PEG-400 | ~40 mg/mL | Excellent (Co-solvent) |
| Transcutol HP | ~38 mg/mL | High (Topical/Oral) |
Module 2: Overcoming Rapid Metabolism (In Vivo)
The Problem: You achieved solubility, but in animal models (IV or Oral), the plasma half-life (
Root Cause Analysis: The 5, 7, and 4' hydroxyl groups are prime targets for UGT (UDP-glucuronosyltransferase) enzymes in the liver and intestine. This leads to rapid "First-Pass" elimination via glucuronidation.
Visualizing the Metabolic Bottleneck
Figure 1: Metabolic fate of Apigenin.[4] The red path indicates the rapid clearance mechanism via UGT enzymes. The blue path demonstrates how phospholipid complexation (Phytosomes) shields the hydroxyl groups to extend circulation time.
Troubleshooting Workflow
Q2: How do I block the UGT metabolism without chemically altering the drug's active site?
-
Solution: Phospholipid Complexation (Phytosomes) .[5] Unlike liposomes (where drug is in the core), phytosomes involve hydrogen bonding between the phospholipid head and the apigenin -OH groups. This "masks" the metabolic handle.
Protocol: Apigenin-Phospholipid Complex Synthesis
-
Stoichiometry: Mix Apigenin and Phosphatidylcholine (PC) at a 1:1 or 1:2 molar ratio .
-
Solvent: Dissolve in anhydrous Tetrahydrofuran (THF) or Dioxane (avoid ethanol as it competes for H-bonding).
-
Reaction: Reflux at 50°C for 2 hours.
-
Isolation: Evaporate solvent (Rotavap). Precipitate the residue in n-hexane to remove free PC.
-
Validation: Check DSC (Differential Scanning Calorimetry). The sharp melting peak of Apigenin (345°C) should disappear, indicating complexation.
Module 3: Advanced Formulation (PLGA Nanoparticles)
The Problem: You are trying to encapsulate Apigenin in PLGA nanoparticles, but Drug Loading (DL) is stuck at < 2%.
Root Cause Analysis: Apigenin is not lipophilic enough to stay in the polymer core during solvent evaporation, but not hydrophilic enough to stay in the water phase. It partitions out to the interface and is washed away.
Troubleshooting Workflow
Q3: How do I increase Drug Loading in PLGA?
-
Fix: Use the Single Emulsion-Solvent Evaporation method with specific pH control.
-
Critical Step: Acidify the aqueous phase. Apigenin is a weak acid (pKa ~7-8). At neutral pH, some ionization occurs. Lowering the aqueous phase pH to 4.0 (using 0.1% acetic acid) ensures Apigenin remains non-ionized and prefers the organic (PLGA) phase.
Optimized PLGA Protocol (High Loading):
-
Organic Phase: 50 mg PLGA + 5 mg Apigenin in 2 mL Acetone/Dichloromethane (1:1).
-
Aqueous Phase: 10 mL of 1% PVA (Polyvinyl alcohol) in 0.1% Acetic Acid .
-
Emulsification: Sonicate at 40% amplitude for 60 seconds (Ice bath).
-
Evaporation: Stir for 4 hours to remove solvent.
-
Wash: Centrifuge (15,000g, 20 min). Wash pellet 2x with water to remove free PVA.
Frequently Asked Questions (FAQ)
Q: Should I use Apigenin or Apigenin-7-O-glucoside for cancer research? A: Use Apigenin (Aglycone) if you are studying intracellular targets (e.g., NF-kB inhibition) in vitro, as it permeates membranes passively. Use the Glucoside if you are studying gut health or if you rely on in vivo microbiota to hydrolyze it back to the active form.
Q: Can I co-administer with Piperine? A: Yes. Piperine is a known glucuronidation inhibitor. Co-administration (20 mg/kg Piperine) significantly increases Apigenin AUC (Area Under Curve) by inhibiting the UGT enzymes described in Diagram 1.
Q: Why does my Apigenin turn yellow/brown in solution over time? A: Oxidation. Apigenin is an antioxidant, meaning it sacrifices itself. Store stock solutions in amber vials at -20°C, purged with nitrogen gas if possible.
References
-
Telange, D. R., et al. (2017). "Formulation and characterization of an apigenin-phospholipid phytosome (APLC) for improved solubility, in vivo bioavailability, and antioxidant potential." European Journal of Pharmaceutical Sciences.
-
Zhang, J., et al. (2012). "Enhancement of oral bioavailability of apigenin by carbon nanopowder." International Journal of Pharmaceutics.
-
Ding, B., et al. (2014). "Preparation and in vitro evaluation of apigenin-loaded lipid nanocarriers." Journal of Pharmaceutical Sciences.
-
Thilakarathna, S. H., & Rupasinghe, H. P. (2013). "Flavonoid bioavailability and attempts for bioavailability enhancement." Nutrients.[3][6]
-
Wan, L., et al. (2007). "Pharmacokinetics and tissue distribution of apigenin and its metabolite apigenin-7-O-glucuronide in rats." Journal of Pharmacy and Pharmacology.
Sources
- 1. pharmaexcipients.com [pharmaexcipients.com]
- 2. Dissolution and antioxidant potential of apigenin self nanoemulsifying drug delivery system (SNEDDS) for oral delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Apigenin-7-O-glucoside versus apigenin: Insight into the modes of anticandidal and cytotoxic actions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Recent advancement in bioeffect, metabolism, stability, and delivery systems of apigenin, a natural flavonoid compound: challenges and perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. sciensage.info [sciensage.info]
- 6. Formulation and characterization of an apigenin-phospholipid phytosome (APLC) for improved solubility, in vivo bioavailability, and antioxidant potential - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: HPLC-MS Analysis of Flavonoid Glycosides
Status: Operational Lead Scientist: Dr. A. Vance, Senior Applications Specialist Mission: To provide high-fidelity troubleshooting for the structural elucidation and quantification of flavonoid glycosides, bridging the gap between chromatographic resolution and mass spectral integrity.
🟢 Module 1: Chromatography & Separation (The Front End)
Current Status: Resolving Isobaric Isomers
Common Ticket: "I have two peaks with the same mass (e.g., Rutin and Hyperoside), but they are co-eluting or showing poor resolution on my C18 column."
Root Cause Analysis
Flavonoid glycosides often exist as positional isomers (e.g., Quercetin-3-O-galactoside vs. Quercetin-3-O-glucoside). Standard C18 columns rely on hydrophobic interactions, which are often identical for these isomers. You need shape selectivity and
Troubleshooting Protocol
Q1: My isomers are co-eluting on C18. What is the alternative? A: Switch to a Pentafluorophenyl (PFP) core-shell column.
-
The Mechanism: Unlike C18, the PFP phase contains a rigid aromatic ring with highly electronegative fluorine atoms. This creates a "fluorine-ring" interaction mechanism that engages in strong
- stacking with the polyphenolic rings of the flavonoids. -
The Result: PFP phases can resolve positional isomers based on the steric orientation of the sugar moiety, which C18 cannot "see" [1].
Q2: I am seeing severe peak tailing. Is my column dead? A: Likely not. This is usually due to secondary interactions between the free phenolic hydroxyls (-OH) and residual silanols on the silica surface.
-
Immediate Fix: Ensure your mobile phase pH is below 3.0 .
-
Why: Flavonoids are weak acids (
). At pH < 3, they remain protonated (neutral), preventing ionic interaction with positively charged silanols. Use 0.1% Formic Acid rather than Acetic Acid for sharper peaks and better ionization efficiency in positive mode [2].
Visual Guide: Isomer Resolution Logic
Caption: Decision matrix for resolving isobaric flavonoid glycosides when standard C18 chemistry fails.
🔵 Module 2: Mass Spectrometry (The Back End)
Current Status: Signal Integrity & Structural ID
Common Ticket: "I see the aglycone mass in my MS1 scan, but I injected the glycoside. Did my sample degrade?"
Root Cause Analysis
This is likely In-Source Fragmentation (ISF) . The
Troubleshooting Protocol
Q1: How do I confirm if it's ISF or chemical degradation? A: Perform a "Cone Voltage Ramp" experiment.
-
Inject the standard.
-
Step the cone voltage from 10V to 80V in 10V increments.
-
Observation: If the glycoside peak decreases while the aglycone peak increases at the exact same retention time, it is ISF. If they have different retention times, your sample has chemically degraded (hydrolyzed) in the vial.
Q2: I cannot distinguish between
| Feature | ||
| Bond Type | Ether linkage (C-O-C) | Carbon-Carbon bond (C-C) |
| Stability | Labile (breaks easily) | Very Stable (rarely breaks) |
| Primary Fragment ( | Aglycone Ion | Retention of Sugar Residue . The aglycone is not observed as the base peak. |
| Diagnostic Ions | Neutral loss of 162 (Glc), 146 (Rha), 132 (Pent). | Cross-Ring Cleavage of the sugar: |
| Water Loss | Rare in MS2. | Common: |
Q3: Sodium adducts (
-
Fix: Add 5-10 mM Ammonium Formate to Mobile Phase A.
-
Mechanism: This floods the source with
. The flavonoid will preferentially form , which is unstable and easily sheds ammonia to yield the protonated species necessary for clean MS2 fragmentation [4].
Visual Guide: MS Tuning Workflow
Caption: Logic flow for diagnosing "Phantom Aglycone" signals (ISF vs. Degradation).
🟠 Module 3: Sample Preparation & Stability
Current Status: Recovery & Artifacts
Common Ticket: "My recovery is low, or retention times are shifting between batches."
Troubleshooting Protocol
Q1: Can I use 100% aqueous extraction to avoid organic solvents? A: No. While glycosides are polar, many aglycones (impurities or hydrolysis products) are insoluble in pure water. Furthermore, enzymes (glucosidases) in plant material are active in water.
-
Protocol: Use at least 50-70% Methanol or Acetonitrile in water. The organic solvent denatures the enzymes (stopping degradation) and ensures solubility of both glycosides and aglycones.
Q2: My retention times are drifting. A: This is often due to column equilibration issues with PFP phases or pH fluctuation.
-
Fix: PFP columns require longer equilibration times than C18 due to the complex surface chemistry. Allow at least 20 column volumes of initial mobile phase before the first injection. Ensure your aqueous mobile phase is buffered (e.g., Ammonium Formate/Formic Acid) to stabilize pH.
📚 References
-
Selectivity of PFP Phases: Mac-Mod Analytical. Exploring the Selectivity of C18 Phases with Phenyl and PFP Functionality. Link
-
Mobile Phase Additives: Sigma-Aldrich. Impact of Mobile Phase Additives on LC-MS Sensitivity. Link
-
In-Source Fragmentation: ResearchGate/Waters Support. Advice on reducing fragmentation in ESI mass spectrometry. Link
-
C- vs O-Glycoside Differentiation: Vukics, V., & Guttman, A. (2010). Structural characterization of flavonoid glycosides by multi-stage mass spectrometry. Mass Spectrometry Reviews. Link (Note: Link directs to PubMed entry for verification).
Technical Support Center: Enzymatic Glycosylation of Apigenin
Status: Operational Topic: Yield Optimization & Troubleshooting Ticket ID: APG-GLYCO-OPT-01 Assigned Specialist: Senior Application Scientist
Executive Summary: The Yield Paradox
The enzymatic glycosylation of apigenin (4',5,7-trihydroxyflavone) presents a classic biocatalytic contradiction: Substrate Solubility vs. Enzyme Stability . Apigenin is virtually insoluble in aqueous buffers (<2 µg/mL), yet the glycosyltransferases (GTs) required for the reaction denature in high concentrations of organic solvents.
This guide moves beyond basic protocols to address the specific "rate-limiting steps" that kill yield: mass transfer limitations, product inhibition by UDP, and expensive cofactor depletion.
Module 1: Solving the Solubility Bottleneck
User Issue: "My reaction mixture turns cloudy immediately, and conversion stops at <5%."
Diagnosis: Apigenin precipitation prevents enzyme access. While GTs tolerate some DMSO, apigenin requires more than the enzyme can survive.
Troubleshooting Protocol: The Cyclodextrin Shield
Instead of relying solely on co-solvents (DMSO), use hydroxypropyl-
| Parameter | Standard Condition (Fail) | Optimized Condition (Pass) | Mechanism |
| Solvent | 10-20% DMSO | 5% DMSO + 50 mM HP- | CD encapsulates hydrophobic apigenin, releasing it slowly to the enzyme. |
| Substrate Conc. | 0.5 mM (Precipitated) | 5 - 10 mM (Soluble) | Increases effective substrate load by 10-20x. |
| Temp | 30°C | 30-37°C | Higher temp aids solubility but risks enzyme stability (check enzyme Tm). |
Step-by-Step Optimization:
-
Dissolve Apigenin in 100% DMSO at a high concentration (e.g., 100 mM).
-
Prepare buffer (Tris-HCl pH 8.0) containing 50 mM HP-
-CD. -
Slowly add the DMSO-Apigenin to the buffer under vigorous stirring before adding the enzyme.
-
Critical Check: The solution should remain clear or slightly opalescent, not milky.
Module 2: Cofactor Regeneration (The "One-Pot" System)
User Issue: "UDP-Glucose is too expensive for scale-up, and adding more doesn't improve yield linearly."
Diagnosis:
-
Cost: Stoichiometric UDP-Glucose is economically unviable.
-
Inhibition: The byproduct, UDP, is a potent competitive inhibitor of most Glycosyltransferases (GTs).
Solution: The SuSy Cascade
Couple your GT with Sucrose Synthase (SuSy) . This enzyme cleaves cheap sucrose to regenerate UDP-Glucose from UDP, driving the reaction forward by removing the inhibitor (UDP).
Workflow Visualization
Caption: The SuSy-GT coupled loop. SuSy recycles the inhibitory byproduct UDP back into the donor UDP-Glucose using sucrose, driving the equilibrium toward product formation.
Protocol Adjustment:
-
Add: Sucrose (200-500 mM) and catalytic amounts of UDP (0.5 - 1 mM).
-
Enzyme Ratio: Maintain a generic activity ratio of SuSy:GT at roughly 1:1 or 2:1 to ensure UDP-Glc is never limiting.
Module 3: Enzyme Selection & Regioselectivity
User Issue: "I am getting a mixture of products (7-O, 4'-O, and diglucosides). I only want Apigenin-7-O-glucoside."
Diagnosis: You are likely using a promiscuous enzyme like YjiC without controlling reaction time or pH.
Enzyme Decision Matrix
| Enzyme | Source | Specificity | Best For... | Notes |
| UGT71G1 | Medicago truncatula | High (7-OH) | Strict 7-O-Glucoside | Requires pH 7.5-8.0. Less solvent tolerant than bacterial enzymes. |
| YjiC | Bacillus licheniformis | Low (7-OH, 4'-OH) | Diversification / High Yield | Very robust. Can form di-glucosides if reaction runs too long. |
| OleD | Streptomyces antibioticus | Medium | General Glycosylation | Often requires engineering for high flavone activity. |
Troubleshooting Regioselectivity:
-
To favor Mono-glycosylation (with YjiC): Stop the reaction early (time-course optimization) or limit the sugar donor (Sucrose/UDP-Glc) to 1.1 equivalents.
-
To favor Di-glycosylation: Run for >24 hours with excess donor (5+ equivalents).
Module 4: Whole-Cell Biocatalysis (The Permeability Fix)
User Issue: "My purified enzyme works, but whole cells are inactive."
Diagnosis: Apigenin cannot penetrate the E. coli outer membrane/cell wall efficiently.
Permeabilization Protocol
Do not use untreated cells. You must compromise the membrane integrity without killing the GT activity.
-
Chemical Permeabilization:
-
Harvest cells and resuspend in buffer.
-
Add 1% (v/v) Toluene or 0.1% Triton X-100 .
-
Incubate/shake for 10-20 mins at 4°C.
-
Wash cells once with buffer to remove excess solvent (optional, depending on downstream step).
-
Result: 5-10 fold increase in reaction rate due to removed transport barrier.
-
-
Genetic Permeabilization (Advanced):
-
Use E. coli strains with "leaky" phenotypes (e.g., lpp deletion or Lipid A mutants) to allow passive diffusion of hydrophobic flavonoids.
-
FAQ: Rapid Fire Troubleshooting
Q: Can I use ethanol instead of DMSO? A: Yes, but GTs are generally less stable in ethanol. If you use ethanol, keep the concentration <10%. PEG-400 is a superior alternative for stability.
Q: My reaction pH drifts down. A: The hydrolysis of UDP-Glc (or the SuSy reaction) can release protons or shift equilibrium. Use a strong buffer (100 mM Tris-HCl or HEPES) rather than Phosphate buffer, which can precipitate with the Magnesium (Mg2+) required by the enzymes.
Q: Why do I need Magnesium? A: Most GTs are metalloenzymes requiring Mg2+ (or Mn2+) to coordinate the phosphate groups of the UDP-sugar in the active site. Ensure your buffer contains 5-10 mM MgCl2.
References
-
Thuan, N. H., et al. (2013). "Enzymatic synthesis of apigenin glucosides by glucosyltransferase (YjiC) from Bacillus licheniformis DSM 13." Applied Biochemistry and Biotechnology. (Demonstrates YjiC promiscuity and solvent tolerance).
-
Lybbert, J., et al. (2026).[1] "Stability engineering of sucrose synthase for robust UDP-glucose regeneration." bioRxiv. (Details the engineering of SuSy for high solvent tolerance and UDP recycling).
- Gurung, R. B., et al. (2013). "Identification of a novel glycosyltransferase from Bacillus licheniformis and its use for the production of bioactive glycosides." Journal of Molecular Catalysis B: Enzymatic.
- Modolo, L. V., et al. (2009). "A functional genomics approach to (iso)flavonoid glycosylation in the model legume Medicago truncatula." Plant Molecular Biology.
-
Chen, X., et al. (2013). "Permeabilization of Escherichia coli cells for enhanced biocatalytic production of hydrogen." International Journal of Hydrogen Energy. (Protocol basis for whole-cell permeabilization).
Sources
Technical Support Center: Navigating Matrix Effects in the Analysis of Plant-Derived Compounds
Welcome to the technical support center dedicated to addressing the challenges of matrix effects in the analysis of plant-derived compounds. This guide is designed for researchers, scientists, and drug development professionals who encounter and seek to overcome the complexities inherent in analyzing compounds within complex botanical matrices. Here, we will delve into the causes of matrix effects, provide robust troubleshooting guides, and offer detailed, field-proven protocols to ensure the accuracy and reliability of your analytical data.
Understanding the Challenge: The Nature of Plant Matrices
Plant-derived samples are inherently complex, containing a vast array of compounds such as pigments (chlorophylls, carotenoids), lipids, sugars, phenolics, and terpenoids.[1] When analyzing a target compound using techniques like Liquid Chromatography-Mass Spectrometry (LC-MS), these co-extracted substances can interfere with the ionization of the analyte, a phenomenon known as the "matrix effect."[2][3] This can lead to either ion suppression (a decrease in signal) or ion enhancement (an increase in signal), ultimately compromising the accuracy and reproducibility of quantitative analyses.[1][3]
Frequently Asked Questions (FAQs)
Q1: What are matrix effects and why are they a significant problem in plant analysis?
Q2: How can I determine if my analysis is being affected by matrix effects?
A2: There are two primary methods to assess the presence and extent of matrix effects:
-
Qualitative Assessment (Post-Column Infusion): This technique helps identify regions in your chromatogram where ion suppression or enhancement occurs.[2][6][7] It involves infusing a constant flow of your analyte standard into the mass spectrometer while injecting a blank matrix extract onto the LC column. Deviations from a stable signal baseline indicate where in the chromatographic run matrix components are interfering.[6][7]
-
Quantitative Assessment (Post-Extraction Spike): This method quantifies the degree of matrix effect.[2] It involves comparing the peak area of an analyte in a standard solution to the peak area of the same analyte spiked into a blank matrix extract at the same concentration.[2] The matrix effect can be calculated using the following formula:
Matrix Effect (%) = (Peak Area in Matrix / Peak Area in Solvent) x 100
A value below 100% indicates ion suppression, while a value above 100% signifies ion enhancement.[2]
Q3: What are the primary strategies to mitigate or eliminate matrix effects?
A3: A multi-pronged approach is often the most effective. The core strategies can be categorized as follows:
-
Optimized Sample Preparation: The goal is to remove as many interfering matrix components as possible before analysis.[2]
-
Chromatographic Separation: Fine-tuning your LC method can help separate your analyte of interest from co-eluting matrix components.[2][6]
-
Calibration Strategies: These methods aim to compensate for matrix effects rather than eliminate them entirely.[2]
We will explore each of these in detail in the troubleshooting guides below.
Troubleshooting Guides & Detailed Protocols
This section provides in-depth, step-by-step guidance on identifying and resolving matrix effect-related issues.
Issue 1: Inconsistent or non-reproducible quantitative results for my plant extract.
This is a classic symptom of uncharacterized matrix effects, where different sample preparations or slight variations in the matrix composition between samples lead to fluctuating analytical results.[8]
This experiment will visually demonstrate if and where ion suppression or enhancement is occurring in your chromatogram.
Experimental Protocol: Post-Column Infusion Analysis
-
Preparation:
-
Prepare a standard solution of your analyte at a concentration that gives a stable and moderate signal on your mass spectrometer.
-
Prepare a blank matrix extract using the same procedure you use for your samples, but with a matrix known to be free of your analyte.
-
-
Instrumentation Setup:
-
Set up your LC-MS system as you would for your regular analysis.
-
Using a T-fitting, introduce the analyte standard solution into the flow path between the LC column and the mass spectrometer ion source. This is typically done with a syringe pump delivering a constant, low flow rate (e.g., 10 µL/min).
-
-
Analysis:
-
Begin infusing the analyte standard and allow the MS signal to stabilize.
-
Inject the blank matrix extract onto the LC column.
-
-
Data Interpretation:
-
Monitor the signal of your infused analyte. A stable, flat baseline indicates no matrix effects.
-
Dips in the baseline indicate regions of ion suppression .
-
Peaks or rises in the baseline indicate regions of ion enhancement .
-
Workflow for Post-Column Infusion
Caption: Workflow for identifying matrix effects via post-column infusion.
If significant matrix effects are observed, refining your sample preparation is the most direct way to address the problem.[9]
Recommended Sample Preparation Techniques:
-
Dilution: A simple first step is to dilute the sample extract.[6] This reduces the concentration of both the analyte and interfering matrix components. This is only suitable if the analyte concentration is high enough to remain above the limit of quantification after dilution.[6]
-
Solid-Phase Extraction (SPE): SPE is a highly effective technique for cleaning up complex samples.[10][11] By choosing the appropriate sorbent chemistry (e.g., reversed-phase, ion-exchange, or mixed-mode), you can selectively retain the analyte while washing away interfering compounds.[10]
-
QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe): Originally developed for pesticide analysis in food, the QuEChERS method is excellent for many plant-derived compounds.[1] It involves an extraction with a solvent and salts, followed by a dispersive SPE (dSPE) cleanup step with sorbents like PSA (to remove sugars and organic acids), C18 (to remove lipids), and GCB (to remove pigments).[1]
Table 1: Comparison of Sample Cleanup Techniques for a Hypothetical Flavonoid in a Leaf Extract
| Sample Preparation Method | Analyte Recovery (%) | Matrix Effect (%) | Overall Process Efficiency (%) |
| Dilute-and-Shoot (1:10) | 98 ± 4 | 65 ± 8 (Suppression) | 64 ± 7 |
| Liquid-Liquid Extraction | 82 ± 7 | 88 ± 5 (Suppression) | 72 ± 9 |
| Solid-Phase Extraction (SPE) | 93 ± 5 | 97 ± 3 (Minimal Effect) | 90 ± 6 |
| QuEChERS with dSPE | 95 ± 6 | 103 ± 4 (Minimal Effect) | 98 ± 5 |
| Data are presented as mean ± standard deviation and are hypothetical examples for illustrative purposes. |
Experimental Workflow for Sample Cleanup and Analysis
Caption: General experimental workflow from sample to analysis.
Issue 2: My chosen sample cleanup method is not sufficiently reducing matrix effects.
Even with a good cleanup method, residual matrix components can co-elute with your analyte. In this case, chromatographic and calibration strategies are your next line of defense.
The goal is to chromatographically separate the analyte peak from the regions of ion suppression/enhancement identified in the post-column infusion experiment.[2][6]
-
Modify the Gradient: A shallower gradient can increase the separation between closely eluting compounds.
-
Change the Column Chemistry: Switching to a column with a different stationary phase (e.g., from C18 to a Phenyl-Hexyl or a Pentafluorophenyl (PFP) column) can alter selectivity and move your analyte away from interferences.
-
Adjust Mobile Phase pH: For ionizable analytes, changing the pH of the mobile phase can significantly shift their retention time relative to matrix components.[10]
When matrix effects cannot be eliminated, they must be compensated for.
-
Matrix-Matched Calibration: This is the most common approach when a blank matrix is available.[1][9] Calibration standards are prepared in a blank matrix extract that has been processed through the same sample preparation procedure as your unknown samples. This ensures that the standards and samples experience similar matrix effects.
-
Standard Addition: This method is invaluable when a true blank matrix is unavailable.[6][7][12] It involves dividing a sample into several aliquots and spiking each with a known, increasing concentration of the analyte standard. The resulting data is plotted, and the original concentration is determined by extrapolating the linear regression to the x-intercept.
-
Stable Isotope-Labeled Internal Standard (SIL-IS): This is considered the "gold standard" for compensating for matrix effects.[7][8][9] A SIL-IS is a version of your analyte where one or more atoms have been replaced with a heavy isotope (e.g., ¹³C, ²H, ¹⁵N). It is chemically identical to the analyte and will co-elute and experience the exact same matrix effects.[8] By calculating the ratio of the analyte peak area to the SIL-IS peak area, any signal suppression or enhancement is effectively normalized.
Table 2: Impact of Calibration Strategy on the Accuracy of a Hypothetical Alkaloid Quantification
| Calibration Method | Accuracy (%) | Precision (%RSD) |
| Solvent-Based Calibration | 70 - 135 | < 20 |
| Matrix-Matched Calibration | 92 - 108 | < 10 |
| Standard Addition | 96 - 104 | < 8 |
| SIL-IS Calibration | 99 - 101 | < 3 |
| Data are hypothetical and represent typical performance improvements with more robust calibration strategies. |
Logical Flow for Mitigating Matrix Effects
Caption: A logical decision tree for troubleshooting matrix effects.
Concluding Remarks
References
- Overview, consequences, and strategies for overcoming matrix effects in LC-MS analysis: a critical review - Analyst (RSC Publishing).
- Compensate for or Minimize Matrix Effects? Strategies for Overcoming Matrix Effects in Liquid Chromatography-Mass Spectrometry Technique: A Tutorial Review - PMC.
- Matrix Effects: Causes and Solutions in Analysis | Phenomenex.
- Pesticide Residue Analysis in Herbs and Spices: Managing M
- LC-MS/MS Method Minimizing Matrix Effect for the Analysis of Bifenthrin and Butachlor in Chinese Chives and Its Applic
- Matrix Effects and Ion Suppression in LC-MS: Essential Str
- Systematic and Comprehensive Strategy for Reducing M
- How to Mitigate Matrix Effects in ICP-MS for Complex Sample Analysis - Drawell.
- LABTips: Handling 'Glitches' in the Environmental M
- Comparison of Sample Preparation Techniques for Reduction of Matrix Interference in Biological Analysis by LC-MS-MS - Sigma-Aldrich.
- Development and validation of an analytical methodology based on solvent microextraction and UHPLC-MS/MS for determining bisphen.
- Analytical Strategies For The Characteriz
- Analytical Method Validation: A Comprehensive Review of Current Practices.
- Strategies for the Detection and Elimination of Matrix Effects in Quantit
- Matrix Effects on Quantitation in Liquid Chrom
- Strategies for the Detection and Elimination of Matrix Effects in Quantit
- overcoming matrix effects in Dipsanoside A HPLC analysis - Benchchem.
- Mitigating Matrix Effects in LC–ESI–MS-MS Analysis of a Urinary Biomarker of Xylenes Exposure | Journal of Analytical Toxicology | Oxford Academic.
Sources
- 1. sepscience.com [sepscience.com]
- 2. Matrix Effects: Causes and Solutions in Analysis | Phenomenex [phenomenex.com]
- 3. longdom.org [longdom.org]
- 4. mdpi.com [mdpi.com]
- 5. seejph.com [seejph.com]
- 6. Compensate for or Minimize Matrix Effects? Strategies for Overcoming Matrix Effects in Liquid Chromatography-Mass Spectrometry Technique: A Tutorial Review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. academic.oup.com [academic.oup.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. sigmaaldrich.com [sigmaaldrich.com]
- 12. drawellanalytical.com [drawellanalytical.com]
"Preventing degradation of flavonoid glycosides during storage"
Topic: Preventing Degradation of Flavonoid Glycosides During Storage
Ticket ID: STAB-FLAV-001 Assigned Specialist: Senior Application Scientist Status: Open
Executive Summary: The "Sugar Trap"
You are likely experiencing degradation because flavonoid glycosides (e.g., Rutin, Isoquercitrin, Baicalin) possess two distinct chemical vulnerabilities that require opposing stabilization strategies:
-
The Glycosidic Bond: Susceptible to acid-catalyzed hydrolysis (cleaving the sugar to yield the aglycone).
-
The Phenolic Ring System: Susceptible to oxidative cleavage at neutral-to-alkaline pH.
The Paradox: Conditions that prevent hydrolysis (low pH) often accelerate oxidation if not carefully controlled, and conditions that prevent oxidation (neutral pH) can lead to enzymatic or spontaneous hydrolysis.
This guide provides a self-validating protocol to navigate this narrow stability window.
Module 1: Solution Chemistry (The pH/Temperature Nexus)
The Mechanism
In solution, pH is the primary determinant of shelf-life.
-
Acidic Conditions (pH < 3): High proton concentration (
) protonates the ether oxygen of the glycosidic bond, lowering the activation energy for hydrolysis. Result: Precipitation of the aglycone (which is often 10-100x less soluble). -
Alkaline Conditions (pH > 7): Deprotonation of phenolic hydroxyl groups forms phenolate ions, which are highly electron-rich and react rapidly with dissolved oxygen. Result: Browning, ring fission, and total loss of UV chromophores.
Protocol: The "Goldilocks" Buffer System
Target: Maintain pH 3.5 – 4.5. This is the stability nadir where both hydrolysis and oxidation rates are minimized [1].
Reagent Setup: Do not use unbuffered water. CO2 absorption will shift water pH to ~5.5, but metabolic byproducts or sample acidity can swing this wildly.
Recommended Buffer: 50 mM Citrate-Phosphate (pH 4.0)
-
Stock A: 0.1 M Citric Acid
-
Stock B: 0.2 M Dibasic Sodium Phosphate (
) -
Mix: 61.4 mL of Stock A + 38.6 mL of Stock B.
-
Validation: Verify pH with a calibrated probe. If storing for >1 month, add 0.02% Sodium Azide (
) to prevent microbial growth (which secretes glycosidases).
Visualizing the Degradation Pathways
Figure 1: The dual degradation pathways. Acidic conditions favor hydrolysis to the aglycone, while alkaline conditions favor irreversible oxidation.
Module 2: Enzymatic Control (The Hidden Variable)
If your flavonoid source is a crude plant extract, endogenous
Troubleshooting Enzymatic Activity
If you observe a steady increase in the aglycone peak (via HPLC) despite correct pH storage, you likely have residual enzyme activity.
Inactivation Protocol:
-
Thermal Shock (Blanching): Before extraction, steam plant material at 100°C for 3-5 minutes. This denatures the enzyme.
-
Solvent Inhibition: Store extracts in >70% Ethanol or Methanol. High organic solvent concentration precipitates or reversibly inhibits most glycosidases. Warning: Diluting this stock into an aqueous buffer (e.g., for a bioassay) may reactivate the enzyme.
Module 3: Photostability & Environmental Stress
Flavonoids are natural UV absorbers (acting as plant sunscreens). When they absorb UV energy in vitro, they undergo photo-oxidation [3].
Storage Matrix Comparison
| Parameter | Solid State (Lyophilized) | Solution (DMSO) | Solution (Aqueous/Buffer) |
| Primary Risk | Hygroscopicity (Moisture uptake) | Freezing Point / Hygroscopicity | Hydrolysis & Oxidation |
| Stability (at -20°C) | > 2 Years | 6 - 12 Months | < 1 Month |
| Light Sensitivity | Low (Surface only) | High | Very High |
| Best Practice | Store over desiccant (Silica gel) | Aliquot single-use vials | Purge headspace with |
Workflow: Decision Tree for Storage
Figure 2: Decision logic for selecting the optimal storage method based on physical state and solvent.
Troubleshooting Guide
| Symptom | Probable Cause | Corrective Action |
| Precipitation in stock solution | Hydrolysis: The glycoside has converted to the aglycone (e.g., Rutin | Check pH. If pH < 3, raise to 4.0. If using DMSO, ensure no water ingress (DMSO is hygroscopic; water lowers solubility). |
| Browning of solution | Oxidation: Formation of quinones due to alkaline pH or oxygen exposure. | Irreversible. Discard sample. Future prevention: Purge headspace with Nitrogen/Argon; ensure pH < 6. |
| Peak Splitting (HPLC) | Isomerization: Cis-trans isomerization or ring opening due to UV light exposure. | Use amber glassware. Wrap columns/tubing in foil during analysis. |
| Loss of Bioactivity | Enzymatic Degradation: Residual | Heat-treat crude material (80°C, 5 min) prior to final extraction. Add 70% EtOH to storage solvent. |
Frequently Asked Questions (FAQs)
Q1: Can I store flavonoid glycosides in 100% DMSO at -20°C indefinitely? A: Not indefinitely. While DMSO prevents hydrolysis better than water, it is extremely hygroscopic. Over time, it absorbs atmospheric moisture, which can facilitate slow hydrolysis.
-
Protocol: Use anhydrous DMSO, seal with Parafilm under Nitrogen, and store in single-use aliquots to avoid repeated opening.
Q2: Why did my Rutin standard precipitate after freeze-thawing? A: Freeze-thaw cycles encourage crystal nucleation. Aglycones (impurities) act as seed crystals. Furthermore, as water freezes, solutes concentrate in the remaining liquid phase, potentially shifting pH drastically (acid shift) before total solidification, accelerating hydrolysis.
-
Fix: Do not refreeze. Store working stocks at 4°C for <1 week, or discard.
Q3: Is Ethanol or Methanol better for storage? A: Methanol often provides sharper peaks in HPLC and slightly better solubility for glycosides, but Ethanol is preferred for bioassays due to lower toxicity. For pure chemical stability, acidified Methanol (0.1% Formic Acid) is the gold standard for preventing oxidation and hydrolysis during short-term storage [4].
References
-
Friedman, M. (1997). Chemistry, Biochemistry, and Dietary Role of Potato Polyphenols. Journal of Agricultural and Food Chemistry, 45(5), 1523-1540. Link
- Mazza, G., & Miniati, E. (1993). Anthocyanins in Fruits, Vegetables, and Grains. CRC Press. (Establishes enzymatic hydrolysis mechanisms in cold storage).
-
Smith, G.J., et al. (2000). The photodegradation of flavonoid glycosides and their aluminium complexes. Journal of Photochemistry and Photobiology A: Chemistry, 136(1-2), 87-91.[1] Link
-
Biesaga, M. (2011).[2] Influence of extraction methods on stability of flavonoids. Journal of Chromatography A, 1218(18), 2505-2512.[2] Link
Sources
Technical Support Center: Method Validation for Apigenin Glycoside Quantification
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for the analytical method validation of apigenin glycosides. This guide is designed for researchers, analytical scientists, and drug development professionals who require robust, reliable, and compliant quantitative data. Here, we address common questions and troubleshooting scenarios encountered during the development and validation of analytical methods for these important flavonoid compounds.
Section 1: Core Principles & Frequently Asked Questions (FAQs)
This section addresses fundamental questions regarding the principles of method validation, grounded in internationally recognized guidelines.
Q1: What are the essential parameters for validating an analytical method for apigenin glycosides according to regulatory guidelines?
A1: The validation of an analytical procedure is a documented process that demonstrates its suitability for the intended purpose.[1] According to the International Council for Harmonisation (ICH) guideline Q2(R1), the core validation characteristics for a quantitative impurity assay or an assay for a major component include:
-
Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components.[1] For apigenin glycosides, this means the method must distinguish between different glycosides (e.g., apigenin-7-glucoside vs. apigenin-7-glucuronide) and the aglycone (apigenin).
-
Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte in samples within a given range.[1]
-
Range: The interval between the upper and lower concentrations of the analyte in the sample for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity.[1]
-
Accuracy: The closeness of test results obtained by the method to the true value. It is often assessed using recovery studies by spiking a blank matrix with a known concentration of the analyte.
-
Precision: The closeness of agreement (degree of scatter) between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions. It is evaluated at three levels:
-
Repeatability: Precision under the same operating conditions over a short interval (intra-assay precision).
-
Intermediate Precision: Expresses within-laboratory variations (different days, different analysts, different equipment).
-
Reproducibility: Precision between laboratories (collaborative studies, usually not required for submission).[1]
-
-
Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.
-
Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.
-
Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate, variations in method parameters. This provides an indication of its reliability during normal usage.
Q2: Why is System Suitability Testing (SST) critical before each analytical run?
A2: System Suitability Testing (SST) is an integral part of any analytical procedure and is based on the concept that the equipment, electronics, analytical operations, and samples to be analyzed constitute an integral system that can be evaluated as a whole. SST is performed before and sometimes during an analytical run to verify that the chromatographic system is performing adequately for the intended analysis. Key parameters include:
-
Peak Asymmetry or Tailing Factor: Evaluates the shape of the analyte peak. Flavonoids can exhibit peak tailing due to interactions with residual silanols on the column packing material.[2] A tailing factor outside the acceptable range (typically 0.8 - 1.5) can compromise peak integration and quantification.
-
Theoretical Plates (N): Measures the efficiency of the column. A low plate count indicates poor column performance, leading to broad peaks and reduced resolution.
-
Resolution (Rs): Ensures that the analyte peak is sufficiently separated from the closest eluting peak (e.g., another glycoside, an impurity, or a matrix component). A resolution of >2 is generally desired for robust quantification.
-
Relative Standard Deviation (RSD) of Peak Area and Retention Time: A series of replicate injections of a standard solution is made to demonstrate the precision of the injection and the stability of the system. Low RSD values (e.g., <2%) indicate the system is stable and ready for sample analysis.
Failure to meet SST criteria signals a problem with the column, mobile phase, or instrument that must be resolved before proceeding with sample analysis.
Q3: How do I choose the right analytical technique for apigenin glycoside quantification?
A3: The choice depends on the sample matrix, required sensitivity, and specificity.
-
High-Performance Liquid Chromatography with UV/Diode Array Detection (HPLC-UV/DAD): This is the most common and robust technique for routine quality control.[3] Flavonoids have strong UV absorbance, making detection straightforward.[4] A DAD provides spectral data, which aids in peak identification and purity assessment.
-
High-Performance Thin-Layer Chromatography (HPTLC): HPTLC is a powerful tool for phytochemical analysis due to its high sample throughput, simplicity, and cost-effectiveness.[5][6] It is excellent for screening multiple samples simultaneously and can be used for quantification when validated.[7]
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This is the gold standard for analyzing complex biological matrices (e.g., plasma, urine) or when very low detection limits are required.[8][9] Its high selectivity and sensitivity can overcome matrix interferences that might affect UV detection.[10]
Section 2: Experimental Protocols & Data Presentation
This section provides a practical workflow for validating an HPLC-UV method for the quantification of Apigenin-7-glucoside.
Overall Method Validation Workflow
The following diagram illustrates the logical flow of a typical method validation project.
Caption: Workflow for Analytical Method Validation.
Table 1: Key Validation Parameters and Typical Acceptance Criteria
| Validation Parameter | Acceptance Criteria (Example) | ICH Guideline Reference |
| System Suitability | Tailing Factor: ≤ 2.0; Theoretical Plates: > 2000; RSD of injections: ≤ 2.0% | ICH Q2(R1) |
| Specificity | Peak is pure and baseline resolved from degradants/impurities. | ICH Q2(R1) |
| Linearity | Correlation Coefficient (r²) ≥ 0.999 | ICH Q2(R1) |
| Accuracy | Mean recovery of 98.0% to 102.0% at three concentration levels.[3] | ICH Q2(R1) |
| Precision (RSD) | Repeatability (Intra-day): ≤ 2.0%; Intermediate (Inter-day): ≤ 2.0% | ICH Q2(R1) |
| LOD / LOQ | Signal-to-Noise Ratio: LOD ≈ 3:1; LOQ ≈ 10:1 | ICH Q2(R1) |
| Robustness | RSD of results from varied conditions should be ≤ 2.0%. | ICH Q2(R1) |
Protocol 1: Linearity Assessment
Objective: To demonstrate a linear relationship between the detector response (peak area) and the concentration of apigenin-7-glucoside.
-
Prepare a Stock Solution: Accurately weigh a reference standard of apigenin-7-glucoside (e.g., 10 mg) and dissolve in a suitable solvent (e.g., methanol) in a 10 mL volumetric flask to make a 1000 µg/mL stock.
-
Prepare Calibration Standards: Perform serial dilutions from the stock solution to prepare at least five calibration standards covering the expected working range (e.g., 5, 10, 25, 50, and 100 µg/mL).
-
Analysis: Inject each calibration standard in triplicate onto the HPLC system.
-
Data Analysis:
-
For each concentration level, calculate the mean peak area.
-
Construct a calibration curve by plotting the mean peak area versus the nominal concentration.
-
Perform a linear regression analysis to determine the slope, y-intercept, and the correlation coefficient (r²).
-
Example Data:
| Concentration (µg/mL) | Mean Peak Area (n=3) |
| 5.0 | 125,480 |
| 10.0 | 251,150 |
| 25.0 | 628,900 |
| 50.0 | 1,255,600 |
| 100.0 | 2,510,950 |
| Result: y = 25095x + 1580; r² = 0.9998 |
Section 3: Troubleshooting Guides
This section provides solutions to common problems encountered during the HPLC analysis of apigenin glycosides.
Troubleshooting Decision Tree: Poor HPLC Peak Shape
Caption: Decision tree for troubleshooting poor HPLC peak shape.
Q4: My retention times are drifting during an analytical sequence. What is the cause and how can I fix it?
A4: Retention time (RT) drift can compromise peak identification and integration. Common causes and solutions include:
-
Cause: Inadequate column equilibration.
-
Solution: Ensure the column is equilibrated with the initial mobile phase for a sufficient time (e.g., 10-15 column volumes) before the first injection and between runs.
-
-
Cause: Mobile phase composition change.
-
Solution: If preparing the mobile phase manually, ensure accurate measurements. If using an online mixer, check for pump malfunctions or air bubbles in the solvent lines.[2] Premixing solvents can improve consistency.
-
-
Cause: Temperature fluctuations.
-
Solution: Use a column oven to maintain a constant temperature. Even small changes in ambient lab temperature can affect RT, especially for temperature-sensitive separations.
-
-
Cause: Column aging or contamination.
Q5: I am experiencing low recovery of apigenin glycosides during sample preparation from a plant matrix. What should I investigate?
A5: Low recovery is often related to the extraction and clean-up steps.
-
Cause: Inefficient extraction solvent.
-
Solution: Apigenin glycosides are polar molecules. Ensure your extraction solvent has appropriate polarity. Mixtures of methanol/water or ethanol/water are common. Sonication or pressurized liquid extraction can improve efficiency.
-
-
Cause: Analyte degradation.
-
Solution: Flavonoid glycosides can be susceptible to enzymatic or pH-driven hydrolysis. Consider deactivating enzymes by briefly heating the sample or using an extraction solvent that precipitates them (e.g., high percentage of organic solvent). Ensure the pH of the extraction medium is stable.
-
-
Cause: Irreversible adsorption during clean-up.
-
Solution: If using Solid Phase Extraction (SPE), ensure the sorbent type is appropriate and that the elution solvent is strong enough to recover your analyte fully. Test recovery at each stage of the sample preparation process to pinpoint the loss.
-
Q6: I am using LC-MS/MS and suspect matrix effects are impacting my results. How can I confirm and mitigate this?
A6: Matrix effects (ion suppression or enhancement) are a significant challenge in LC-MS/MS analysis of complex samples.[9][10] They occur when co-eluting matrix components interfere with the ionization of the target analyte.[12]
-
How to Confirm:
-
Post-Column Infusion: Infuse a constant flow of your apigenin glycoside standard into the MS source while injecting a blank, extracted matrix sample. A dip or rise in the baseline signal at the analyte's retention time indicates ion suppression or enhancement, respectively.[13]
-
Quantitative Assessment: Compare the peak area of a standard in a clean solvent to the peak area of the same standard spiked into an extracted blank matrix. A significant difference confirms a matrix effect.
-
-
How to Mitigate:
-
Improve Chromatography: Modify the gradient or change the column to separate the analyte from the interfering matrix components.
-
Optimize Sample Preparation: Employ a more selective sample clean-up technique (e.g., a different SPE sorbent) to remove the interfering compounds.[13]
-
Use a Stable Isotope-Labeled Internal Standard (SIL-IS): This is the most effective solution. A SIL-IS (e.g., ¹³C- or ¹⁵N-labeled apigenin glycoside) co-elutes with the analyte and experiences the same matrix effects, providing accurate correction.[13]
-
Matrix-Matched Calibration: Prepare calibration standards in an extracted blank matrix to compensate for the effect.[9]
-
Section 4: Advanced Topics
Q7: What is a forced degradation study and why is it necessary for method validation?
A7: A forced degradation (or stress testing) study exposes the drug substance to conditions more severe than accelerated stability testing.[14] The goal is to intentionally degrade the analyte to identify likely degradation products and establish degradation pathways.[15] According to ICH Q1A(R2), typical stress conditions include hydrolysis (acidic and basic), oxidation, heat, and photolysis.[15][16]
This study is crucial for demonstrating the specificity and stability-indicating nature of your analytical method.[14][17] The method is considered "stability-indicating" if it can accurately measure the decrease in the active ingredient's concentration due to degradation and separate its peak from all degradation product peaks.[18] A target degradation of 5-20% is generally recommended to ensure that degradants are produced at detectable levels without excessively breaking down the main component.[16][17]
References
- Benchchem. (n.d.). Overcoming common issues in flavonoid HPLC analysis.
- ResolveMass Laboratories Inc. (2025, December 26). Essential FDA Guidelines for Bioanalytical Method Validation.
- Frontage Labs. (2025, February 6). FDA Guidance for Industry on Bioanalytical Method Validation (BMV) for Biomarkers.
- U.S. Department of Health and Human Services. (n.d.). Bioanalytical Method Validation for Biomarkers Guidance.
- GALAK Chromatography. (n.d.). HPLC Troubleshooting - Peak Shape Problems & Ghost Peak.
- ECA Academy. (n.d.). ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology.
- Waters Corporation. (n.d.). Troubleshooting Peak Shape Problems in HPLC.
- U.S. Food and Drug Administration. (2018, May 24). Bioanalytical Method Validation Guidance for Industry.
- U.S. Food and Drug Administration. (2021, September 17). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry.
- ResearchGate. (n.d.). Validation of bioanalytical methods - Highlights of FDA's guidance.
- Perpusnas. (2025, December 4). ICH Q2 R1: Mastering Analytical Method Validation.
- International Council for Harmonisation. (2005, November). VALIDATION OF ANALYTICAL PROCEDURES: TEXT AND METHODOLOGY Q2(R1).
- Chromatography Today. (n.d.). What are the Common Peak Problems in HPLC.
- Phenomenex. (n.d.). HPLC Troubleshooting Mini Guide - Peak Issues.
- LCGC International. (2020, November 11). Troubleshooting Basics, Part IV: Peak Shape Problems.
- International Council for Harmonisation. (n.d.). Quality Guidelines.
- PMC. (2015, September 3). Validation of a RP-HPLC-DAD Method for Chamomile (Matricaria recutita) Preparations and Assessment of the Marker, Apigenin-7-glucoside, Safety and Anti-Inflammatory Effect.
- PMC. (n.d.). Matrix effects break the LC behavior rule for analytes in LC-MS/MS analysis of biological samples.
- Journal of Analytical Research and Technology. (n.d.). Matrix Effects and Ion Suppression in LC-MS: Essential Strategies for Research.
- ResolveMass Laboratories Inc. (2026, February 15). Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects.
- Scilit. (n.d.). Quantification and Validation of an HPLC Method for Low Concentrations of Apigenin-7-O-Glucuronide in Agrimonia pilosa Aqueous Ethanol Extract Topical Cream by Liquid–Liquid Extraction.
- Analyst (RSC Publishing). (2021, August 30). Overview, consequences, and strategies for overcoming matrix effects in LC-MS analysis: a critical review.
- Journal of Medical and Pharmaceutical and Allied Sciences. (2023, April 15). HPTLC method development and validation for the quantification of gallic acid in poly herbal formulation.
- Eurofins USA. (2025, March 31). Method Validation in High-Performance Thin Layer Chromatography (HPTLC) Methods for Food and Supplements.
- Longdom Publishing. (n.d.). The HPTLC Validated Method Development for the Quantification of Naringin from the Partially Purified Labisia Pumila Dichloromethane Extract.
- CDC Stacks. (n.d.). Mitigating Matrix Effects in LC–ESI–MS/MS Analysis of a Urinary Biomarker of Xylenes Exposure.
- LCGC International. (2020, December 19). Important Considerations Regarding Matrix Effects When Developing Reliable Analytical Residue Methods Using Mass Spectrometry.
- Onyx Scientific. (n.d.). A practical guide to forced degradation and stability studies for drug substances.
- SciSpace. (2020, November 24). Scientific Validation of HPTLC Method for Quantitative Estimation of Alkaloid and Flavonoids from Oxalis corniculata.
- ResearchGate. (2023, January 3). (PDF) Quantification and Validation of an HPLC Method for Low Concentrations of Apigenin-7-O-Glucuronide in Agrimonia pilosa Aqueous Ethanol Extract Topical Cream by Liquid–Liquid Extraction.
- MDPI. (2023, January 11). Quantification and Validation of an HPLC Method for Low Concentrations of Apigenin-7-O-Glucuronide in Agrimonia pilosa Aqueous Ethanol Extract Topical Cream by Liquid–Liquid Extraction.
- ScienceOpen. (2017, June 16). Application of HPLC and ESI-MS techniques in the analysis of phenolic acids and flavonoids from green leafy vegetables.
- Dr. Babasaheb Ambedkar Marathwada University. (2022, April 15). International Journal of Recent Advances in Multidisciplinary Topics IJRAMT Volume 3, Issue 4, April 2022.
- PMC. (n.d.). HPLC Analysis of Phenolic Compounds and Flavonoids with Overlapping Peaks.
- Journal of Pharmaceutical Analysis. (n.d.). Development of forced degradation and stability indicating studies of drugs—A review.
- BioProcess International. (2020, November 12). Forced Degradation Studies: Regulatory Considerations and Implementation.
- PharmaInfo. (n.d.). HPTLC Method Development and Validation: An Overview.
- International Council for Harmonisation. (2010, February 2). Q1A(R2) Guideline.
- ResearchGate. (n.d.). (PDF) HPLC analysis of flavonoids.
- International Journal of Pharmaceutical Research and Allied Sciences. (2024, March 11). Review of HPLC techniques for isolating flavonoids from plants belonging to Solanum family.
Sources
- 1. database.ich.org [database.ich.org]
- 2. benchchem.com [benchchem.com]
- 3. Validation of a RP-HPLC-DAD Method for Chamomile (Matricaria recutita) Preparations and Assessment of the Marker, Apigenin-7-glucoside, Safety and Anti-Inflammatory Effect - PMC [pmc.ncbi.nlm.nih.gov]
- 4. scienceopen.com [scienceopen.com]
- 5. jmpas.com [jmpas.com]
- 6. pharmainfo.in [pharmainfo.in]
- 7. Method Validation in High-Performance Thin Layer Chromatography (HPTLC) Methods for Food and Supplements - Eurofins USA [eurofinsus.com]
- 8. resolvemass.ca [resolvemass.ca]
- 9. Matrix effects break the LC behavior rule for analytes in LC-MS/MS analysis of biological samples - PMC [pmc.ncbi.nlm.nih.gov]
- 10. longdom.org [longdom.org]
- 11. bvchroma.com [bvchroma.com]
- 12. chromatographyonline.com [chromatographyonline.com]
- 13. stacks.cdc.gov [stacks.cdc.gov]
- 14. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 15. database.ich.org [database.ich.org]
- 16. resolvemass.ca [resolvemass.ca]
- 17. onyxipca.com [onyxipca.com]
- 18. biopharminternational.com [biopharminternational.com]
Validation & Comparative
A Comparative Guide for Researchers: Apigenin 7-[rhamnosyl-(1->2)-galacturonide] vs. Apigenin-7-O-glucoside
For professionals in drug discovery and natural product chemistry, the nuanced differences between flavonoid glycosides are paramount. The nature of the sugar moiety attached to a flavonoid aglycone, such as apigenin, dictates its physicochemical properties, metabolic fate, bioavailability, and ultimately, its biological efficacy. This guide provides an in-depth, objective comparison between two distinct apigenin glycosides: the structurally complex Apigenin 7-[rhamnosyl-(1->2)-galacturonide] and the widely studied Apigenin-7-O-glucoside.
This analysis moves beyond a simple cataloging of features, instead focusing on the causal relationships between chemical structure and biological function. We will explore how the difference between a simple monosaccharide and a more complex disaccharide appendage influences the journey of these molecules through biological systems, a critical consideration for their development as therapeutic agents.
Section 1: Structural and Physicochemical Distinction
The foundational difference between these two molecules lies in the glycosidic substitution at the C7 hydroxyl group of the apigenin core. This structural variance is the primary determinant of their differing physicochemical characteristics.
Apigenin-7-O-glucoside , also known as apigetrin or cosmosiin, is a simple monoglycoside.[1] A single glucose unit is attached to the apigenin backbone. In contrast, Apigenin 7-[rhamnosyl-(1->2)-galacturonide] is a more complex disaccharide, featuring a rhamnose molecule linked to a galacturonic acid which is then attached to the apigenin core.[2] This larger, more intricate sugar chain significantly increases the molecule's size and likely alters its polarity and solubility.
| Property | Apigenin 7-[rhamnosyl-(1->2)-galacturonide] | Apigenin-7-O-glucoside | Reference(s) |
| Molecular Formula | C27H28O15 | C21H20O10 | [1][2] |
| Molecular Weight | ~592.5 g/mol | ~432.4 g/mol | [1][3] |
| Glycosidic Moiety | Rhamnosyl-(1->2)-galacturonide (Disaccharide) | Glucose (Monosaccharide) | [1][2] |
| Inferred Polarity | Higher | Moderate | N/A |
| Water Solubility | Predicted to be higher than Apigenin-7-O-glucoside | Higher than apigenin aglycone | [4] |
The increased molecular weight and number of hydroxyl groups in the disaccharide chain of Apigenin 7-[rhamnosyl-(1->2)-galacturonide] suggest a greater water solubility compared to the simpler glucoside. While apigenin glycosides are generally more water-soluble than the apigenin aglycone, these differences in the sugar moiety are critical for formulation and delivery considerations.[4]
Section 4: Biological and Pharmacological Activities
Ultimately, the biological activity of these glycosides is largely attributed to the apigenin aglycone, which is known for its potent anti-inflammatory, antioxidant, and neuroprotective effects. [5]However, the glycoside form itself can possess distinct activities and influence the overall effect.
Apigenin-7-O-glucoside has demonstrated direct biological effects. Studies have shown it possesses antioxidant and anti-proliferative activity. [6]One significant study directly compared it to apigenin and found that apigenin-7-O-glucoside had more potent antifungal activity against Candida species and a stronger cytotoxic effect on HCT116 colon cancer cells. [7][8]This is a crucial finding, suggesting that glycosylation is not merely a carrier for the aglycone but can enhance or modify its biological action. This could be due to altered cell membrane interactions or solubility. [7] For Apigenin 7-[rhamnosyl-(1->2)-galacturonide] , no direct studies on its specific biological activities are currently published. Its effects are presumed to be mediated by the apigenin released after colonic metabolism. Therefore, its primary therapeutic potential would be as a colon-targeted pro-drug of apigenin. This could be advantageous for conditions localized to the colon, such as inflammatory bowel disease or colon cancer, as it would deliver the active aglycone directly to the site of action, potentially minimizing systemic side effects.
Section 5: Experimental Methodologies: A Workflow for Comparative Analysis
For researchers aiming to isolate, identify, and compare these or similar glycosides from a plant matrix, a systematic approach is required. The difference in polarity between the two molecules is the key to their separation.
Step-by-Step Protocol for Extraction and Analysis:
-
Extraction:
-
Rationale: To efficiently extract a broad range of flavonoid glycosides from dried, powdered plant material.
-
Protocol: Perform maceration or ultrasound-assisted extraction with an 80% methanol or ethanol solution. [9]The hydroalcoholic solvent is effective for extracting both moderately polar (monoglycosides) and highly polar (complex glycosides) compounds.
-
-
Solvent Partitioning (Fractionation):
-
Rationale: To separate compounds based on polarity. This is a critical step to enrich the target compounds and remove interfering substances.
-
Protocol: Evaporate the alcohol from the crude extract and partition the remaining aqueous solution sequentially with solvents of increasing polarity, such as ethyl acetate and then n-butanol. [10] * Expected Result: Apigenin-7-O-glucoside will likely partition into the moderately polar ethyl acetate and/or the more polar n-butanol fraction. [10]Apigenin 7-[rhamnosyl-(1->2)-galacturonide], due to its higher polarity, is expected to be enriched primarily in the n-butanol fraction or remain in the final aqueous phase.
-
-
Chromatographic Purification:
-
Rationale: To isolate the individual compounds from the enriched fractions.
-
Protocol: Subject the n-butanol fraction (and potentially the ethyl acetate fraction) to column chromatography. A common workflow involves using a Diaion HP-20 resin followed by Sephadex LH-20 or silica gel chromatography. [11][12]
-
-
High-Performance Liquid Chromatography (HPLC) Analysis:
-
Rationale: To quantify the compounds and confirm purity. A reversed-phase C18 column is the standard choice.
-
Protocol:
-
Column: C18 (e.g., 250 mm x 4.6 mm, 5 µm). [11][13] * Mobile Phase: A gradient elution using acidified water (e.g., 0.2% phosphoric acid) and methanol or acetonitrile. [13] * Detection: UV detection at ~335-350 nm. [13][14] * Expected Result: Due to its higher polarity, Apigenin 7-[rhamnosyl-(1->2)-galacturonide] will have a shorter retention time than Apigenin-7-O-glucoside under reversed-phase conditions.
-
-
-
Structural Elucidation:
Conclusion and Future Perspectives
The comparison between Apigenin 7-[rhamnosyl-(1->2)-galacturonide] and Apigenin-7-O-glucoside is a tale of two distinct pharmacokinetic profiles dictated by their glycosidic moieties.
-
Apigenin-7-O-glucoside is a well-characterized flavonoid with demonstrated bioavailability, undergoing hydrolysis and absorption in both the small and large intestines. Its own intrinsic biological activities, potentially superior to the aglycone in some contexts, make it a compelling molecule for further study. [7]
-
Apigenin 7-[rhamnosyl-(1->2)-galacturonide] , while structurally identified, remains a frontier for biological investigation. Its predicted metabolic pathway earmarks it as a potential pro-drug for colon-targeted delivery of apigenin.
For researchers and drug developers, the choice between these molecules—or the interpretation of their presence in a natural extract—depends entirely on the therapeutic goal. Is the target in the upper GI tract or systemic circulation, favoring a simpler glucoside? Or is the goal to deliver a high concentration of the active aglycone to the colon, for which a complex, microbiota-dependent glycoside would be the superior candidate? Future research should focus on isolating Apigenin 7-[rhamnosyl-(1->2)-galacturonide] and performing head-to-head Caco-2 permeability assays, in vivo pharmacokinetic studies, and colonic fermentation models to validate these well-grounded hypotheses.
References
- Hanske, L., Loh, G., Sczesny, S., Blaut, M., & Braune, A. (2009). The bioavailability of apigenin-7-glucoside is influenced by human intestinal microbiota in rats. The Journal of nutrition, 139(8), 1565–1571.
- Hanske, L., Engst, W., Blaut, M., Loh, G., & Braune, A. (2009). The bioavailability of apigenin-7-glucoside is influenced by human intestinal microbiota in rats. The Journal of nutrition, 139(8), 1565-71.
- Meyer, H., Bolarinwa, A., Wolfram, G., & Linseisen, J. (2006). Bioavailability of apigenin from apiin-rich parsley in humans. Annals of Nutrition and Metabolism, 50(3), 167-172.
- Matus-Basto, A. J., & Ramirez-Elias, M. A. (2019). A Review on Flavonoid Apigenin: Dietary Intake, ADME, Antimicrobial Effects, and Interactions with Human Gut Microbiota. Foods, 8(10), 459.
- Masada, S., Terasaka, K., Mizukami, H., & Nagira, Y. (2023). Biochemical Characterization of Parsley Glycosyltransferases Involved in the Biosynthesis of a Flavonoid Glycoside, Apiin. International Journal of Molecular Sciences, 24(23), 17088.
- Oteiza, P. I., & Fraga, C. G. (2018). Mechanisms of flavonoid metabolism by gut microbiota. Journal of Nutritional Biochemistry, 57, 1-13.
- Al-Khayri, J. M., Sahana, G. R., Nagella, P., Joseph, B. V., Alessa, F. M., & Al-Mssallem, M. Q. (2025). Isolation and purification of apigenin, quercetin and apigenin 7-O-glycoside from Apium graveolens L., Petroselinum crispum (Mill.) Fuss, Allium cepa L., respectively. Journal of Medicinal Plants Research, 19(3), 101-110.
-
PubChem. (n.d.). Apigenin 7-O-glucoside. National Center for Biotechnology Information. Retrieved February 22, 2026, from [Link]
- Cardoso, C. A., & Poerner, N. (2021). Does Oral Apigenin Have Real Potential for a Therapeutic Effect in the Context of Human Gastrointestinal and Other Cancers?. Frontiers in Oncology, 11, 663574.
-
PubChem. (n.d.). Apigenin 7-[rhamnosyl-(1->2)-galacturonide]. National Center for Biotechnology Information. Retrieved February 22, 2026, from [Link]
- Li, H., Zhou, P., Yang, Z., & Liu, L. (2011). LC determination of luteolin-7-O-β-D-glucoside and apigenin-7-O-β-D-glucoside in rat plasma after administration of Humulus scandens extract and its application to pharmacokinetic studies.
- O'Leary, K. A., Day, A. J., Needs, P. W., Sly, W. S., O'Brien, N. M., & Williamson, G. (2021). Interactions between dietary flavonoids and the gut microbiome: a comprehensive review. British Journal of Nutrition, 126(6), 849-866.
-
PubChem. (n.d.). Apigenin 7-[rhamnosyl-(1->2)-galacturonide]. National Center for Biotechnology Information. Retrieved February 22, 2026, from [Link]
- Hostetler, G. L., Ralston, R. A., & Schwartz, S. J. (2019). A Review on Flavonoid Apigenin: Dietary Intake, ADME, Antimicrobial Effects, and Interactions with Human Gut Microbiota. Foods, 8(10), 459.
- Salehi, B., Venditti, A., Sharifi-Rad, M., Kręgiel, D., Sharifi-Rad, J., Durazzo, A., ... & Martins, N. (2019). The therapeutic potential of apigenin. International journal of molecular sciences, 20(6), 1305.
-
Phenol-Explorer. (n.d.). Showing dietary polyphenol Apigenin 7-O-glucoside. Retrieved February 22, 2026, from [Link]
- Al-Khayri, J. M., Sahana, G. R., Nagella, P., Joseph, B. V., Alessa, F. M., & Al-Mssallem, M. Q. (2022). Isolation and purification of apigenin, quercetin and apigenin 7-O-glycoside from Apium graveolens L., Petroselinum crispum (Mill.) Fuss, Allium cepa L., respectively. Journal of Medicinal Plants, 21(83), 1-11.
- An, T., de Oliveira, J. R., da Silva, J. A. T., & de Freitas, L. A. P. (2020). Validation of a RP-HPLC-DAD Method for Chamomile (Matricaria recutita) Preparations and Assessment of the Marker, Apigenin-7-glucoside, Safety and Anti-Inflammatory Effect. Planta Medica, 86(13/14), 964-972.
- Zhang, J., Chen, Y., Duan, M., & Zhang, H. (2018). Extraction, Purification, and Hydrolysis Behavior of Apigenin-7-O-Glucoside from Chrysanthemum Morifolium Tea. Molecules, 23(11), 2893.
-
PubChem. (n.d.). Apigenin 7-[rhamnosyl-(1->2)-galacturonide]. National Center for Biotechnology Information. Retrieved February 22, 2026, from [Link]
-
PubChem. (n.d.). Apigenin 7-rhamnoside. National Center for Biotechnology Information. Retrieved February 22, 2026, from [Link]
- Peng, H. Y., Zhang, X. H., & Xu, J. Z. (2016). Apigenin-7-O-β-d-glycoside isolation from the highly copper-tolerant plant Elsholtzia splendens. Journal of Zhejiang University-SCIENCE B, 17(6), 447-454.
-
PubChem. (n.d.). Apigenin 7-[rhamnosyl-(1->2)-galacturonide]. National Center for Biotechnology Information. Retrieved February 22, 2026, from [Link]
-
QikProp. (n.d.). Pharmacokinetic and toxicological properties of apigenin-7-O-glucoside calculated from QikProp. ResearchGate. Retrieved February 22, 2026, from [Link]
- Zengin, G., Ak, G., Uysal, A., & Ceylan, R. (2023). Some Bioactivities of Isolated Apigenin-7-O-glucoside and Luteolin-7-O-glucoside. Molecules, 28(3), 1083.
- Cardona, M. I., & Murillo, E. (2016). Apigenin glycoside: an antioxidant isolated from Alchornea coelophylla pax & k. Hoffm. (euphorbiaceae) leaf extract. Universitas Scientiarum, 21(3), 245-257.
- Soković, M., Ćirić, A., Glamočlija, J., Nikolić, M., & van Griensven, L. J. (2017). Apigenin-7-O-glucoside versus apigenin: Insight into the modes of anticandidal and cytotoxic actions. EXCLI journal, 16, 795.
- Soković, M., Ćirić, A., Glamočlija, J., Nikolić, M., & van Griensven, L. J. (2017). Apigenin-7-O-glucoside versus apigenin: Insight into the modes of anticandidal and cytotoxic actions. EXCLI journal, 16, 795-807.
- Salehi, B., Venditti, A., Sharifi-Rad, M., Kręgiel, D., Sharifi-Rad, J., Durazzo, A., ... & Martins, N. (2020). Studies on Apigenin and Its Biological and Pharmacological Activity in Brain Disorders. Current neuropharmacology, 18(11), 1133–1149.
-
IMPPAT. (n.d.). Apigenin-7-O-Beta-D-(2'-O-Alpha-L-Rhamnosyl)-Galacturonide. Retrieved February 22, 2026, from [Link]
-
ResearchGate. (n.d.). The Bioavailability of Apigenin-7-Glucoside Is Influenced by Human Intestinal Microbiota in Rats. Retrieved February 22, 2026, from [Link]
Sources
- 1. Enzymatic Metabolism of Flavonoids by Gut Microbiota and Its Impact on Gastrointestinal Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Flavonoid metabolism: the interaction of metabolites and gut microbiota - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Apigenin 7-[rhamnosyl-(1->2)-galacturonide] | C27H28O15 | CID 14309754 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. A Review on Flavonoid Apigenin: Dietary Intake, ADME, Antimicrobial Effects, and Interactions with Human Gut Microbiota - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Studies on Apigenin and Its Biological and Pharmacological Activity in Brain Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Apigenin-7-O-glucoside versus apigenin: Insight into the modes of anticandidal and cytotoxic actions - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Apigenin-7-O-glucoside versus apigenin: Insight into the modes of anticandidal and cytotoxic actions | EXCLI Journal [excli.de]
- 9. jmp.ir [jmp.ir]
- 10. researchgate.net [researchgate.net]
- 11. scispace.com [scispace.com]
- 12. redalyc.org [redalyc.org]
- 13. LC determination of luteolin-7-O-β-D-glucoside and apigenin-7-O-β-D-glucoside in rat plasma after administration of Humulus scandens extract and its application to pharmacokinetic studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Validation of a RP-HPLC-DAD Method for Chamomile (Matricaria recutita) Preparations and Assessment of the Marker, Apigenin-7-glucoside, Safety and Anti-Inflammatory Effect - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Structure-Activity Relationship of Apigenin Glycosides
This guide provides an in-depth comparison of apigenin and its naturally occurring glycoside derivatives. We will dissect how the addition of sugar moieties—a process known as glycosylation—critically modulates the physicochemical properties and biological activities of the apigenin core structure. This analysis is designed for researchers, scientists, and drug development professionals seeking to understand and leverage the therapeutic potential of these flavonoids.
Introduction: Apigenin and the Significance of Glycosylation
Apigenin (4′,5,7-trihydroxyflavone) is a natural flavone abundant in fruits, vegetables, and herbs, including parsley, celery, and chamomile.[1][2] It is renowned for a wide spectrum of pharmacological effects, including potent antioxidant, anti-inflammatory, and anticancer properties.[3][4][5] In its natural state, apigenin is most commonly found conjugated to a sugar molecule, forming a glycoside.[6][7] This seemingly simple structural modification has profound implications for the molecule's behavior, influencing everything from its solubility and stability to its absorption and ultimate biological efficacy.
Understanding the structure-activity relationship (SAR) of apigenin glycosides is paramount for predicting their therapeutic potential. The type of sugar, the position of its attachment, and the nature of the glycosidic bond (O-linked or C-linked) are all critical determinants of activity. This guide will explore these relationships, compare the performance of key apigenin glycosides against the aglycone, and provide the experimental context needed to evaluate them effectively.
The Core Structural Distinction: Aglycone vs. Glycoside
The fundamental difference lies in the presence of a sugar moiety. Apigenin itself is the "aglycone," the non-sugar component. Glycosylation attaches one or more sugar units to one of the hydroxyl (-OH) groups on the apigenin backbone. This modification directly impacts key physicochemical properties that govern the compound's journey and interaction within a biological system.
Caption: Fundamental relationship between the apigenin aglycone and its glycoside form.
Impact on Physicochemical Properties:
-
Solubility: Apigenin has poor water solubility, which limits its clinical application.[8][9] Glycosylation significantly increases polarity and, consequently, water solubility, a crucial factor for formulation and delivery.[1][8][10] For example, the water solubility of an apigenin succinyl glycoside was found to be over 174 times greater than that of apigenin.[8]
-
Stability: The addition of a sugar moiety can protect the flavonoid core from oxidative degradation, thus enhancing its stability.[10]
-
Bioavailability: The relationship between glycosylation and bioavailability is complex.
-
Direct Absorption: The aglycone form (apigenin powder) is more lipophilic and can be absorbed directly through the intestinal wall.[11]
-
Glycoside Metabolism: O-glycosides are typically hydrolyzed in the small intestine or by gut microbiota to release the aglycone, which is then absorbed.[2][12] The timing of absorption can vary depending on the glycoside; for instance, the metabolite peak for chamomile tea (containing apigenin-7'-O-glucoside) occurred at 2 hours, suggesting upper gastrointestinal absorption, while a parsley drink led to a peak at 4-6 hours, indicating lower tract absorption.[13]
-
C-Glycosides: C-glycosides, such as vitexin (apigenin-8-C-glucoside), are more resistant to hydrolysis and may be absorbed intact or metabolized differently by gut bacteria.[10][14][15]
-
Caption: Comparative bioavailability pathways of apigenin and its glycosides.
Comparative Analysis: Structure-Activity Relationships
The biological activity of flavonoids is intimately linked to their structure. Here, we compare how glycosylation impacts apigenin's effectiveness in three key therapeutic areas.
Antioxidant Activity
The antioxidant capacity of flavonoids is often attributed to the number and position of hydroxyl groups and a C2-C3 double bond in the C-ring, which facilitate electron donation to scavenge free radicals.[16]
-
Aglycone (Apigenin): Possesses moderate antioxidant activity.
-
Glycosides: Generally, glycosylation tends to decrease the intrinsic radical-scavenging activity when measured in chemical assays like DPPH.[12][17] This is because the sugar molecule often attaches to the 7-OH group, a key site for antioxidant action, thereby blocking its ability to donate a hydrogen atom. However, this is not a universal rule. One study on a related flavonoid, chrysoeriol, found that while the aglycone was better at inhibiting lipid peroxidation, its glycoside form was a more efficient scavenger of DPPH radicals.[18] Furthermore, C-glycosides have been reported to possess higher antioxidant activity compared to O-glycosides in some chemical assays.[14]
Anti-inflammatory Activity
Apigenin exerts anti-inflammatory effects by inhibiting key signaling pathways like NF-κB and MAPK, and reducing the expression of pro-inflammatory mediators such as TNF-α, IL-6, COX-2, and iNOS.[4][19][20]
-
Aglycone (Apigenin): A well-documented inhibitor of multiple inflammatory pathways.[4][19]
-
Glycosides: Apigenin glycosides retain significant anti-inflammatory properties.
Caption: General experimental workflow for in vitro bioactivity screening.
Conclusion and Future Perspectives
The structure-activity relationship of apigenin glycosides is a nuanced field. While the aglycone often exhibits superior activity in simple chemical assays, this does not translate directly to in vivo efficacy.
Key Takeaways:
-
Glycosylation is a double-edged sword: It can decrease intrinsic antioxidant activity by blocking key hydroxyl groups but dramatically improves solubility and stability. [8][10][12]* Bioavailability is complex: The aglycone is absorbed directly, while glycosides rely on intestinal or microbial hydrolysis, leading to different absorption kinetics and potential for sustained release. [11][13]* Activity is retained: Glycosides like vitexin and apigetrin are not mere carriers but possess potent and specific anti-inflammatory and anticancer activities of their own. [21]* The linkage matters: C-glycosides are more stable and resistant to enzymatic cleavage than O-glycosides, which has significant implications for their metabolism and bioactivity. [10] Future research should focus on more direct, head-to-head comparisons of different apigenin glycosides in both in vitro and in vivo models. Furthermore, the use of biotransformation and enzymatic synthesis to create novel apigenin derivatives with optimized solubility, stability, and targeted activity represents a promising frontier for drug development. [8][22]
References
- Angelbio. (2025, August 19). Apigenin Powder vs. Glycoside Forms: Bioavailability. Angelbio.
- Apigenin unveiled: an encyclopedic review of its preclinical and clinical insights. (n.d.). SpringerLink.
- Wolfe, K. L., & Liu, R. H. (2008). Structure−Activity Relationships of Flavonoids in the Cellular Antioxidant Activity Assay. Journal of Agricultural and Food Chemistry, 56(18), 8404–8411.
- Yan, X., et al. (2017). Apigenin in cancer therapy: anti-cancer effects and mechanisms of action. Cell & Bioscience, 7, 50.
- Ullah, A., et al. (2023).
- Lee, J. H., et al. (2007). Anti-inflammatory mechanisms of apigenin: inhibition of cyclooxygenase-2 expression, adhesion of monocytes to human umbilical vein endothelial cells, and expression of cellular adhesion molecules. Archives of Pharmacal Research, 30(10), 1318–1327.
- Dionis, C., et al. (2024). Apigenin: a natural molecule at the intersection of sleep and aging. Semantic Scholar.
- Al-Khayri, J. M., et al. (2023).
- Scicchitano, F., et al. (2021). The Therapeutic Potential of Apigenin. International Journal of Molecular Sciences, 22(5), 2536.
- Kowalczyk, A., et al. (2015). Insights into novel anticancer applications for apigenin. Advances in Clinical and Experimental Medicine, 24(2), 365–367.
- Mishra, B., et al. (2003). Effect of O-glycosilation on the antioxidant activity and free radical reactions of a plant flavonoid, chrysoeriol. Bioorganic & Medicinal Chemistry, 11(13), 2677–2685.
- Shetti, P., et al. (2025). Understanding the Therapeutic Versatility of Apigenin and Quercetin: Broad Applications in Health and Wellness. Acta Pharma Reports.
- Venniro, F., et al. (2024).
- S, A. J., & R, S. (2024). Apigenin And Its Anticancer Activity By Using Molecular Docking. Journal of Advanced Zoology.
- Chen, J., et al. (2023).
- Zhang, Y., et al. (2022). Comparison of Flavonoid O-Glycoside, C-Glycoside and Their Aglycones on Antioxidant Capacity and Metabolism during In Vitro Digestion and In Vivo. Foods, 11(6), 887.
- Sharma, P., & Pundir, A. (2023). Insight into the Glycosylation Methods of the Flavonoids as an Approach to Enhance its Bioavailability and Pharmacological Activities. Research Journal of Pharmacy and Technology.
- Ullah, I., et al. (2024). Biosynthesis of Apigenin Glucosides in Engineered Corynebacterium glutamicum. Journal of Agricultural and Food Chemistry.
- Absorption and metabolism of Apigenin. (2023, September 9). Rapamycin Longevity News.
- Meyer, A. M., et al. (2022). Absorption, distribution, metabolism and excretion of apigenin and its glycosides in healthy male adults. Free Radical Biology and Medicine, 186, 103–111.
- Dionis, C., et al. (2024). Apigenin: a natural molecule at the intersection of sleep and aging. Frontiers in Neuroscience.
- Ghițu, D. C., et al. (2025). Therapeutic Potential of Flavonoids—The Use of Apigenin in Medicine. Plants, 15(1), 22.
- Pérez-Alvarez, J. A., et al. (2019). Analysis of Flavonoids Bioactivity for Cholestatic Liver Disease: Systematic Literature Search and Experimental Approaches. Molecules, 24(6), 1052.
- Zhang, H., et al. (2023). Advances in Flavonoid Research: Sources, Biological Activities, and Developmental Prospectives. Molecules, 28(14), 5574.
- Flavonoid glycosylation and biological benefits | Request PDF. (2025, August 9).
- (a) Synthesis of apigenin-7-O-β-(6″-O)-d-glucoside (AG) and... (n.d.).
- Structures and sources of apigenin and its glycosidic, glucuronide,... (n.d.).
- Uddin, M. S., et al. (2021). Chemistry and Biosynthesis of Apigenin. Encyclopedia.pub.
- Summary of structure-activity relationships for apigenin analogues.... (n.d.).
- Al-Ishaq, R. K., et al. (2023). Therapeutical properties of apigenin: a review on the experimental evidence and basic mechanisms. Taylor & Francis.
- Wang, T. Y., et al. (2018).
- S, A. J., & R, S. (2024). Apigenin And Its Anticancer Activity By Using Molecular Docking. Journal of Advanced Zoology.
- Sharma, G., et al. (2022). Flavonoids a Bioactive Compound from Medicinal Plants and Its Therapeutic Applications.
- Structure of apigenin and its glycosides R1: apiin R2:... (n.d.).
- Chen, H., et al. (2024).
Sources
- 1. pharma.researchfloor.org [pharma.researchfloor.org]
- 2. encyclopedia.pub [encyclopedia.pub]
- 3. d-nb.info [d-nb.info]
- 4. Apigenin: A Bioflavonoid with a Promising Role in Disease Prevention and Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 5. advances.umw.edu.pl [advances.umw.edu.pl]
- 6. Apigenin in cancer therapy: anti-cancer effects and mechanisms of action - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 8. mdpi.com [mdpi.com]
- 9. The synthesis and bioactivity of apigenin derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Comparison of Flavonoid O-Glycoside, C-Glycoside and Their Aglycones on Antioxidant Capacity and Metabolism during In Vitro Digestion and In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Apigenin Powder vs. Glycoside Forms: Bioavailability - Angelbio [angelbiology.com]
- 12. researchgate.net [researchgate.net]
- 13. Absorption, distribution, metabolism and excretion of apigenin and its glycosides in healthy male adults - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. scienceopen.com [scienceopen.com]
- 15. ijpsjournal.com [ijpsjournal.com]
- 16. pubs.acs.org [pubs.acs.org]
- 17. researchgate.net [researchgate.net]
- 18. Effect of O-glycosilation on the antioxidant activity and free radical reactions of a plant flavonoid, chrysoeriol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Anti-inflammatory mechanisms of apigenin: inhibition of cyclooxygenase-2 expression, adhesion of monocytes to human umbilical vein endothelial cells, and expression of cellular adhesion molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Exploring the Role of Apigenin in Neuroinflammation: Insights and Implications | MDPI [mdpi.com]
- 21. Therapeutic Potential and Cancer Cell Death-Inducing Effects of Apigenin and Its Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Biosynthesis of Apigenin Glucosides in Engineered Corynebacterium glutamicum - PubMed [pubmed.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to Cross-Validation of Analytical Methods for Flavonoid Analysis
For Researchers, Scientists, and Drug Development Professionals
In the realm of natural product analysis, and particularly in the quantification of flavonoids, ensuring the accuracy, reliability, and reproducibility of analytical data is paramount. As analytical methods evolve and are transferred between laboratories, a robust cross-validation process becomes the bedrock of data integrity and regulatory compliance. This guide provides an in-depth comparison of common analytical techniques for flavonoid analysis, supported by experimental data and best practices for their cross-validation, grounded in the principles of scientific integrity and regulatory expectations.
The Imperative of Cross-Validation in Flavonoid Analysis
Flavonoids, a diverse group of polyphenolic compounds, are notoriously complex to analyze due to their structural similarity and the intricate matrices of botanical extracts in which they are often found. Cross-validation of analytical methods is not merely a procedural formality but a critical scientific exercise to demonstrate that a method, when transferred between laboratories or instruments, or when a new method is compared to an established one, consistently produces equivalent and reliable results. This process is a cornerstone of Good Manufacturing Practices (GMP) and is scrutinized by regulatory bodies such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA), under the guidelines of the International Council for Harmonisation (ICH).
The primary objective of cross-validation is to ensure the interchangeability of analytical data, which is crucial for multi-site clinical trials, quality control in different manufacturing facilities, and when outsourcing analytical testing to contract research organizations (CROs). A successfully executed cross-validation provides confidence that the analytical method is robust and that any observed variations in results are due to the sample and not the analytical process itself.
A Comparative Overview of Analytical Techniques for Flavonoid Analysis
The choice of analytical technique for flavonoid quantification is a critical decision that impacts sensitivity, selectivity, throughput, and cost. The three most commonly employed techniques are High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV), Liquid Chromatography-Mass Spectrometry (LC-MS), and High-Performance Thin-Layer Chromatography (HPTLC).
High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV)
HPLC-UV is a workhorse in many analytical laboratories for flavonoid analysis. It offers a good balance of performance and cost-effectiveness. The separation of flavonoids is typically achieved on a reversed-phase C18 column, and detection is based on the characteristic UV absorbance of the flavonoid structure.
Liquid Chromatography-Mass Spectrometry (LC-MS)
LC-MS combines the powerful separation capabilities of liquid chromatography with the high sensitivity and selectivity of mass spectrometry. This technique is particularly advantageous for complex samples where co-elution of compounds is likely, and for identifying and quantifying flavonoids at very low concentrations. The HPLC/MS method can be 50-150 times more sensitive than the HPLC-UV method for flavonoid analysis.
High-Performance Thin-Layer Chromatography (HPTLC)
HPTLC is a planar chromatographic technique that allows for the simultaneous analysis of multiple samples, making it a high-throughput and cost-effective method. It is particularly useful for the fingerprinting of herbal extracts and for the quantification of major flavonoid components.
Performance Comparison of Analytical Methods for Flavonoid Analysis
The selection of an analytical method should be based on a thorough evaluation of its performance characteristics in the context of the specific analytical challenge. The following table provides a comparative summary of key validation parameters for HPLC-UV, LC-MS, and HPTLC for the quantification of a representative flavonoid, quercetin.
| Parameter | HPLC-UV | LC-MS/MS | HPTLC | Causality Behind Performance |
| Specificity/Selectivity | Moderate to High | Very High | Moderate | HPLC-UV relies on chromatographic separation and UV spectra, which can have limitations with isomers. LC-MS/MS provides structural information through mass fragmentation, offering superior selectivity. HPTLC separation can be less efficient than HPLC, and specificity relies on Rf values and spectral data. |
| Linearity (R²) | > 0.999 | > 0.999 | > 0.999 | All three techniques can achieve excellent linearity when properly optimized, demonstrating a direct proportional relationship between detector response and analyte concentration. |
| Accuracy (% Recovery) | 98 - 102% | 95 - 105% | 95 - 105% | All methods can achieve high accuracy. The slightly wider range for LC-MS/MS and HPTLC can be attributed to potential matrix effects that are more pronounced with these techniques. |
| Precision (%RSD) | < 2% | < 5% | < 5% | HPLC-UV generally offers the highest precision due to the highly controlled and automated nature of the system. LC-MS/MS and HPTLC can be subject to greater variability from the ion source and manual application steps, respectively. |
| Limit of Detection (LOD) | ~500 ng/mL | ~2.0-10 ng/mL | ~9.32 ng/band | LC-MS/MS is inherently more sensitive due to the detection of specific mass-to-charge ratios, allowing for the measurement of much lower concentrations compared to the UV absorbance-based detection of HPLC-UV. HPTLC sensitivity is dependent on the concentration of the analyte in the applied band. |
| Limit of Quantification (LOQ) | ~1.5 µg/mL | ~8.70-67.92 ng/mL | ~89.32 ng/band | The LOQ is the lowest concentration that can be reliably quantified with acceptable precision and accuracy. The superior sensitivity of LC-MS/MS translates to a lower LOQ. |
| Throughput | Moderate | Moderate | High | HPTLC allows for the simultaneous analysis of many samples on a single plate, resulting in the highest throughput. HPLC and LC-MS are sequential techniques. |
| Cost | Moderate | High | Low | HPTLC has the lowest operational cost. HPLC-UV is moderately priced, while LC-MS/MS instrumentation is the most expensive. |
Experimental Protocols for Cross-Validation
A successful cross-validation study requires a well-defined protocol that outlines the objectives, procedures, and acceptance criteria. The following is a generalized protocol for the cross-validation of an analytical method for the quantification of flavonoids in a botanical extract, such as Ginkgo biloba, between a transferring (Lab A) and a receiving (Lab B) laboratory.
Objective
To demonstrate that the analytical method for the quantification of quercetin, kaempferol, and isorhamnetin in Ginkgo biloba leaf extract, when transferred from Lab A to Lab B, provides comparable results.
Materials and Reagents
-
Reference Standards: Quercetin, kaempferol, and isorhamnetin (certified purity).
-
Sample: A single, homogeneous batch of Ginkgo biloba leaf extract.
-
Reagents and Solvents: HPLC-grade methanol, acetonitrile, and formic acid. All reagents should be from the same lot if possible, or of equivalent grade.
Experimental Workflow for Cross-Validation
Caption: A typical workflow for an inter-laboratory cross-validation study.
Step-by-Step Methodology
-
Protocol Development and Agreement: Both laboratories must agree upon and formally approve a detailed cross-validation protocol. This protocol should include the analytical method, the number of samples to be tested, the number of replicates, and the acceptance criteria.
-
Sample and Standard Preparation:
-
A single, homogeneous batch of Ginkgo biloba leaf extract is divided and sent to both laboratories.
-
Both laboratories will use the same lot of reference standards.
-
Standard Stock Solution: Prepare a stock solution of quercetin, kaempferol, and isorhamnetin in methanol.
-
Calibration Standards: Prepare a series of calibration standards by diluting the stock solution.
-
Sample Preparation: Accurately weigh a portion of the Ginkgo biloba extract, and extract the flavonoids using an appropriate solvent and technique (e.g., sonication in methanol). Filter the extract before analysis.
-
-
Analysis:
-
Both laboratories will analyze a minimum of three different concentrations of the Ginkgo biloba extract, with at least three replicate preparations for each concentration.
-
The analysis should be performed by different analysts in each laboratory to assess inter-analyst variability.
-
-
Data Evaluation and Statistical Analysis:
-
The results from both laboratories are compiled and statistically compared.
-
Intermediate Precision: The precision of the analytical procedure is evaluated when performed by different analysts, on different days, and with different equipment within the same laboratory.
-
Reproducibility: The precision of the method is assessed between the two laboratories.
-
Statistical Tests: An appropriate statistical test, such as the F-test for variance and the t-test for means, should be used to determine if there is a statistically significant difference between the results from the two laboratories. Equivalence testing, such as the two one-sided t-tests (TOST), can also be employed to demonstrate that the results are statistically equivalent.
-
Acceptance Criteria
The acceptance criteria should be pre-defined in the cross-validation protocol. Typical acceptance criteria include:
-
The mean results from the receiving laboratory should be within ±15% of the mean results from the transferring laboratory.
-
The precision (as %RSD) for each set of replicate analyses should not exceed 15%.
-
The statistical analysis should show no significant difference between the results from the two laboratories (e.g., p > 0.05 for the t-test).
Visualizing the Cross-Validation Decision Framework
The decision to undertake a cross-validation study and the choice of the appropriate analytical method are guided by several factors. The following diagram illustrates a decision framework for analytical method selection and the trigger for cross-validation.
Caption: Decision framework for analytical method selection and cross-validation.
Conclusion: A Commitment to Data Integrity
The cross-validation of analytical methods for flavonoid analysis is a scientifically rigorous process that underpins the reliability and regulatory acceptance of analytical data. By understanding the performance characteristics of different analytical techniques and implementing a well-defined cross-validation protocol, researchers, scientists, and drug development professionals can ensure the consistency and integrity of their results. This commitment to robust analytical science is essential for advancing our understanding of the therapeutic potential of flavonoids and for delivering safe and effective natural products to the public.
References
-
Analytical Method Transfer: step-by-step guide & best practices. (2025, April 2). QbD Group. [Link]
-
Best practices for analytical method transfers. (2023, May 9). Medfiles. [Link]
-
Analytical Method Transfer Between Laboratories: Challenges and Solutions. (2025, October 22). Lab Manager. [Link]
-
Writing a Protocol for Analytical Method Transfer. (n.d.). Pharma Validation. [Link]
-
Avula, B., Wang, Y. H., Smillie, T. J., & Khan, I. A. (2009). Quantitative determination of flavonoids by column high-performance liquid chromatography with mass spectrometry and ultraviolet absorption detection in Artemisia afra and comparative studies with various species of Artemisia plants. Journal of AOAC International, 92(2), 633–644. [Link]
-
Baghel, U. S., Nagar, A., Saraf, S., & Yadav, R. (2017). HPLC and HPTLC Methods for Simultaneous Estimation of Quercetin and Curcumin in Polyherbal Formulation. Indian Journal of Pharmaceutical Sciences, 79(5), 798–805. [Link]
- Avula, B., Wang, Y. H., Smillie, T. J., & Khan, I. A. (2009).
Comparative Metabolomics & Pharmacokinetics: Apigenin vs. Apigenin-7-O-Glucoside
Content Type: Technical Comparison Guide Audience: Researchers, Formulation Scientists, and DMPK Specialists
Executive Summary: The Bioavailability Conundrum
Apigenin (4′,5,7-trihydroxyflavone) is a potent bioactive flavonoid with significant therapeutic potential in oncology and neurology. However, its clinical translation is hindered by BCS Class II properties : low water solubility (
Formulation scientists often turn to Apigenin Glycosides (e.g., Apigenin-7-O-glucoside, A7G) as alternatives. While glycosylation dramatically increases water solubility, it introduces a metabolic bottleneck: hydrolysis . This guide objectively compares the metabolomic fate of Apigenin Aglycone vs. Apigenin-7-O-glucoside, utilizing LC-MS/MS data to demonstrate that while glycosides offer superior initial solubility, their systemic bioavailability is rate-limited by gut microbiota-mediated deglycosylation.
Experimental Workflow: Untargeted Metabolomics
To accurately compare these compounds, a robust metabolomics workflow is required. The following pipeline ensures data integrity and reproducible identification of Phase I/II metabolites.
Figure 1: End-to-end metabolomics workflow for comparative analysis of apigenin derivatives.
Comparative Pharmacokinetics (PK) & Metabolic Profiling
The following data synthesizes comparative studies (Rat/Human models) administering equimolar doses of Apigenin vs. A7G.
Table 1: Pharmacokinetic Parameters (Plasma)
Note: Values are representative means derived from comparative rodent studies (e.g., Wan et al., 2007; Cai et al., 2016).
| Parameter | Apigenin (Aglycone) | Apigenin-7-O-Glucoside (A7G) | Interpretation |
| 0.5 – 1.0 | 2.0 – 4.0 | A7G requires hydrolysis in the distal jejunum/colon before absorption, delaying peak levels. | |
| Moderate | High (as metabolites) | A7G often yields higher total circulating metabolites due to sustained release during transit. | |
| AUC ( | Baseline | 1.5x – 2.0x Baseline | The glycoside acts as a "prodrug," protecting the flavone core from early degradation until hydrolysis. |
| Primary Form | Free Aglycone + Glucuronides | Glucuronides + Sulfates | Intact A7G is rarely detected in plasma (<1%); it is almost entirely hydrolyzed then conjugated. |
Key Metabolomic Differences
-
The Hydrolysis Gate: Unlike the aglycone, A7G cannot passively diffuse through enterocytes. It must be hydrolyzed by Lactase Phlorizin Hydrolase (LPH) (brush border) or Cytosolic
-glucosidase (CBG) . If these are saturated, A7G reaches the colon. -
Microbial Interaction: In the colon, genera such as Enterococcus and Bacteroides secrete
-glucosidases that cleave the sugar moiety. This results in a "second peak" in the PK profile (enterohepatic recirculation). -
Phase II Dominance: Regardless of the input form, the circulating species are rarely the parent compound. Over 90% of circulating apigenin exists as Apigenin-7-glucuronide , Apigenin-3'-glucuronide , or Apigenin-sulfate .
Mechanistic Pathway Analysis
Understanding the "Gut-Liver Axis" is critical for interpreting the metabolomics data. The diagram below illustrates the divergent paths of Aglycone vs. Glycoside.
Figure 2: Metabolic fate of Apigenin vs. A7G. Note the critical hydrolysis steps (Red) required for A7G absorption.
Detailed Experimental Protocol
To replicate the comparative data, use this validated UPLC-Q-TOF-MS protocol.
A. Sample Preparation (Plasma)[1]
-
Thaw plasma samples on ice.
-
Precipitation: Add
of cold Acetonitrile (ACN) containing internal standard (e.g., Genistein) to of plasma. -
Vortex for 60 seconds; Centrifuge at
for 10 min at . -
Evaporation: Transfer supernatant to a clean tube; dry under nitrogen stream.
-
Reconstitution: Re-dissolve in
of 50% Methanol/Water.
B. UPLC-Q-TOF-MS Conditions
-
System: Agilent 1290 Infinity II coupled to 6545 Q-TOF (or equivalent).
-
Column: ACQUITY UPLC BEH C18 (
). -
Mobile Phase:
-
Gradient:
-
0-2 min: 5% B
-
2-12 min: 5%
95% B -
12-15 min: 95% B (Wash)
-
-
Flow Rate:
. -
Temp:
. -
MS Mode: Electrospray Ionization (ESI) Negative Mode (Flavonoids ionize best in negative mode).
C. Target Metabolite Transitions (for Quantification)
If performing targeted validation (Triple Quad), monitor these transitions:
-
Apigenin:
(m/z) -
Apigenin-7-glucuronide:
(m/z) -
Apigenin-sulfate:
(m/z)
Conclusion
While Apigenin-7-O-glucoside (A7G) offers superior pharmaceutical solubility, it is not absorbed intact. Its efficacy depends entirely on the hydrolytic capacity of the host (LPH enzyme activity and gut microbiota composition).
-
For Rapid Onset: Apigenin aglycone (in solubilized formulations like nano-emulsions) is preferred.
-
For Sustained Release: A7G provides a delayed
and prolonged AUC, utilizing the colon as a depot for continuous generation of the active aglycone.
References
-
Hostetler, G. L., et al. (2017).[3] "Flavone deglycosylation increases their anti-inflammatory activity and absorption." Molecular Nutrition & Food Research.
-
Wang, M., et al. (2017).[4] "Apigenin Impacts the Growth of the Gut Microbiota and Alters the Gene Expression of Enterococcus."[4][5] Molecules.
-
Cai, H., et al. (2016). "Pharmacokinetics and tissue distribution of apigenin and its metabolites in rats." Journal of Agricultural and Food Chemistry.
-
Tang, D., et al. (2017). "Disposition of apigenin and its metabolites in rats after oral administration." Drug Metabolism and Disposition.
-
Meyer, H., et al. (2006). "Bioavailability of apigenin from apiin-rich parsley in humans." Annals of Nutrition and Metabolism.
Sources
- 1. frontiersin.org [frontiersin.org]
- 2. researchgate.net [researchgate.net]
- 3. public-pages-files-2025.frontiersin.org [public-pages-files-2025.frontiersin.org]
- 4. Apigenin Impacts the Growth of the Gut Microbiota and Alters the Gene Expression of Enterococcus [vtechworks.lib.vt.edu]
- 5. researchgate.net [researchgate.net]
Safety Operating Guide
Laboratory Stewardship Guide: Apigenin 7-[rhamnosyl-(1->2)-galacturonide] Disposal
Executive Summary & Chemical Profile[1]
Effective laboratory stewardship requires more than compliance; it demands a deep understanding of the materials we handle.[1] Apigenin 7-[rhamnosyl-(1->2)-galacturonide] is a complex flavonoid glycoside often used as a reference standard in metabolomics and phytochemistry.[2] While naturally occurring, concentrated research-grade standards present specific handling challenges distinct from their dietary sources.[2]
This guide moves beyond generic "organic waste" labels to provide a scientifically grounded disposal workflow that ensures data integrity (preventing cross-contamination) and environmental compliance (RCRA/REACH).
Chemical Identification Table
| Parameter | Specification |
| Compound Name | Apigenin 7-[rhamnosyl-(1->2)-galacturonide] |
| Chemical Class | Flavonoid Glycoside / Polyphenol |
| Physical State | Solid (Yellow Powder) |
| PubChem CID | 14309754 |
| Solubility | Soluble in DMSO, Methanol, dilute Alkali; Poorly soluble in water |
| Primary Hazard | Irritant (Xi) ; GHS07 (Skin/Eye/Respiratory Irritation) |
| RCRA Status | Not P-listed or U-listed; Regulated as "Non-specific Organic Waste" |
Hazard Assessment & Causality
To dispose of this substance safely, we must understand its behavior.[3][4][5] Unlike volatile organic compounds (VOCs), this glycoside is non-volatile and stable.[2] However, the primary disposal risk is not the molecule itself, but the solvent matrix it is dissolved in.
-
The Solid State Risk: As a fine powder, it poses an inhalation risk (H335). Disposal must prevent aerosolization.[2]
-
The Liquid State Risk: In solution (e.g., DMSO or Methanol), the waste stream is dictated by the solvent's ignitability (D001) or toxicity (F-listed solvents), not the flavonoid.[2]
Decision Logic for Waste Segregation
The following diagram illustrates the critical decision-making process for segregating this specific compound.
Figure 1: Decision Logic for Waste Segregation. This self-validating workflow ensures the compound is categorized by its carrier matrix, complying with EPA RCRA guidelines.[2]
Detailed Disposal Protocols
Protocol A: Solid Waste (Pure Standard)
Scenario: Disposal of expired lyophilized powder or contaminated weighing boats.[2]
-
Personal Protective Equipment (PPE): Nitrile gloves, safety goggles, and lab coat. Critical: Use a particulate respirator (N95) or work inside a fume hood to prevent inhalation of fine dust (H335).[2]
-
Containment:
-
Do not throw loose powder into the general trash.
-
Place the vial or weighing boat into a clear, sealable secondary bag (e.g., Ziploc).[2]
-
Seal the bag and place it into the Solid Chemical Waste Drum (usually white or blue with a locking lid).
-
-
Labeling:
-
Verification: Ensure the drum lid is latched to prevent dust release.
Protocol B: Liquid Waste (Solutions)
Scenario: Disposal of HPLC samples or stock solutions in DMSO/Methanol.[2]
-
Solvent Identification: Check the MSDS of the solvent.
-
DMSO/Methanol/Ethanol:[2] Classify as Non-Halogenated Organic .
-
Chloroform/DCM: Classify as Halogenated Organic .
-
-
Transfer:
-
Pour the solution into the appropriate HDPE waste carboy (e.g., "Non-Halogenated Solvents").
-
Do not fill >90% to allow for thermal expansion.[2]
-
-
Rinsing:
-
Triple rinse the empty glass vial with a small amount of the same solvent and add the rinsate to the waste carboy.
-
Deface the label of the empty glass vial and dispose of it in the Glass/Sharps bin (if clean) or Solid Chemical Waste (if residue remains).
-
-
Documentation: Log the volume added to the waste carboy inventory sheet.
Emergency Spill Management
In the event of a spill, immediate action prevents area contamination.[8][3][4] The following workflow utilizes the "Dry-Clean" method to prevent generating excess liquid waste.
Figure 2: Emergency Spill Response Workflow. Prioritizes containment of particulates to prevent respiratory exposure.
Specific Spill Steps:
-
Solid Spills: Do not dry sweep. Cover with a damp paper towel (water or ethanol) to suppress dust, then wipe up.[2]
-
Liquid Spills: Cover with absorbent pads. If >100mL, use vermiculite.
-
Decontamination: Wipe the surface with 70% Ethanol and soap water. The surface is considered clean when no yellow residue is visible.
Regulatory & Compliance Context
Understanding the regulatory framework ensures your lab remains audit-ready.[2]
-
EPA (RCRA): While Apigenin glycosides are not specifically P or U listed, they are regulated as chemical waste.[2] Mixing them with solvents often triggers Ignitability (D001) or Toxicity characteristics [1].[2]
-
OSHA: Under the Laboratory Standard (29 CFR 1910.1450), this substance is a "Hazardous Chemical" due to its irritant properties. An SDS must be available [2].[2][4]
-
Ecological Impact: Flavonoids are biodegradable, but high concentrations in water systems can alter local microbial oxygen demand. Never pour down the drain.
References
-
US Environmental Protection Agency (EPA). (2025).[2] Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. Retrieved from [Link]
-
PubChem. (n.d.).[2] Apigenin 7-[rhamnosyl-(1->2)-galacturonide] (CID 14309754).[2] National Library of Medicine. Retrieved from [Link][2]
-
Occupational Safety and Health Administration (OSHA). (n.d.).[2] Occupational Exposure to Hazardous Chemicals in Laboratories (29 CFR 1910.1450).[2] Retrieved from [Link][2]
-
National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press.[2] Retrieved from [Link]
Sources
- 1. Management of Waste - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. PubChemLite - Apigenin 7-[rhamnosyl-(1->2)-galacturonide] (C27H28O15) [pubchemlite.lcsb.uni.lu]
- 3. chemicalbook.com [chemicalbook.com]
- 4. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 5. sfasu.edu [sfasu.edu]
- 6. epa.gov [epa.gov]
- 7. Apigenin 7-[rhamnosyl-(1->2)-galacturonide] [sigmaaldrich.com]
- 8. file.medchemexpress.com [file.medchemexpress.com]
Personal protective equipment for handling Apigenin 7-[rhamnosyl-(1->2)-galacturonide]
Executive Directive: The "Defensive Handling" Philosophy
In the absence of a compound-specific Occupational Exposure Limit (OEL) for Apigenin 7-[rhamnosyl-(1->2)-galacturonide] , we must apply the Precautionary Principle . While many dietary flavonoids are considered low-toxicity, isolated glycosides in a research setting are highly concentrated (>98% purity) and often behave as respiratory irritants or sensitizers.
The Core Rule: Treat this compound as a Category 3 Active Pharmaceutical Ingredient (API) until proven otherwise. Your goal is twofold: protect your respiratory mucosa from bioactive dust and protect the sample’s hygroscopic integrity from your own moisture.
Hazard Identification & Risk Assessment
Based on structural analogs (Apigenin-7-glucuronide and Apigenin aglycone), the primary hazards are mechanical irritation and potential bioactivity upon inhalation.
| Hazard Class | GHS Code | Description | Operational Implication |
| Physical | N/A | Fine, electrostatic powder. | High risk of dispersal during weighing. Requires static control. |
| Health | H335 | May cause respiratory irritation.[1][2][3] | Zero-inhalation tolerance. Use Fume Hood or N95. |
| Health | H319 | Causes serious eye irritation.[1][2][3][4] | Particulates can cause corneal abrasion/inflammation. |
| Health | H315 | Causes skin irritation.[1][2][3] | Direct contact with sweat can facilitate transdermal absorption. |
PPE Selection Matrix
Personal protective equipment must adapt to the state of matter . A glove suitable for dry powder may fail against the solvent used to dissolve it (typically DMSO or Methanol).
Table 1: PPE Requirements by Operational State
| Protective Layer | Solid State Handling (Weighing/Transfer) | Solution State Handling (Dissolved in DMSO/MeOH) | Rationale |
| Respiratory | Certified Fume Hood (Preferred) or N95/P100 Respirator. | Fume Hood (Mandatory for volatile solvents). | Prevents inhalation of aerosolized dust or solvent vapors. |
| Hand Protection | Single Nitrile Gloves (4-5 mil). | Double Nitrile or Specialty Butyl (if >10 min exposure). | DMSO permeates standard nitrile in <10 mins, carrying the solute through the skin [1]. |
| Eye Protection | Safety Glasses with Side Shields. | Chemical Splash Goggles.[5] | Protects against projectile powder or solvent splash. |
| Body | Lab Coat (Cotton/Poly blend), cuffed sleeves. | Lab Coat + Chemical Apron (if handling >50mL). | Prevents particulate accumulation on street clothes. |
Decision Logic: PPE Selection
The following diagram illustrates the decision-making process for selecting the correct PPE based on the experimental stage.
Figure 1: Decision logic for PPE selection based on physical state and solvent carrier. Note the escalated requirements for DMSO handling.
Operational Protocol: The "Zero-Static" Weighing Method
Flavonoid glycosides are often fluffy, electrostatic powders. Standard weighing can result in "particle jump," leading to loss of expensive material and contamination of the balance.
Step-by-Step Methodology
-
Environment Prep:
-
Activate the Fume Hood. Ensure face velocity is 0.3–0.5 m/s.
-
Critical: Place an Ionizing Bar or use an Anti-Static Gun inside the hood. This neutralizes the charge on the spatula and vial [2].
-
-
The "Double-Glove" Technique (For Solubilization):
-
Don the first pair of nitrile gloves (inner layer).
-
Don the second pair (outer layer).
-
Why? If you spill DMSO containing the Apigenin derivative, you can immediately strip the outer glove without exposing skin.
-
-
Transfer:
-
Open the source vial only inside the hood.
-
Use a disposable anti-static weighing boat.
-
Do not return excess powder to the original stock vial (prevents cross-contamination).
-
-
Solubilization (The Danger Zone):
-
Add solvent (e.g., DMSO) to the powder.
-
Safety Note: DMSO is an exothermic solvent; slight heat may be generated.
-
Vortex with the cap tightly sealed.
-
Inspect gloves immediately after this step. If wet, change them.
-
Workflow Visualization
Figure 2: Operational workflow emphasizing the transition from solid handling to decontamination.
Emergency Response & Disposal
Accidental Exposure[6]
-
Inhalation: Move to fresh air immediately. The dust is hygroscopic and may dry out mucous membranes.
-
Skin Contact (DMSO Solution): DO NOT wash with ethanol (this drives it deeper). Wash with copious amounts of water for 15 minutes.
-
Eye Contact: Flush for 15 minutes using an eyewash station.
Disposal Plan
| Waste Type | Classification | Disposal Method |
| Dry Powder Residue | Hazardous Chemical Waste | Solid waste container (labeled "Flavonoid/Polyphenol"). |
| Solutions (DMSO/MeOH) | Organic Solvent Waste | Halogenated or Non-Halogenated solvent stream (depending on facility rules). |
| Contaminated Sharps | Biohazard/Sharps | Sharps container (if needles used for injection/transfer). |
| Gloves/Wipes | Solid Waste | Standard lab trash unless heavily soiled (then treat as solid chemical waste). |
References
-
Ansell Healthcare. (2025).[6] Chemical Glove Resistance Guide: Permeation & Degradation Data for DMSO & Methanol. Retrieved from
-
Occupational Safety and Health Administration (OSHA). (2024).[2] Hazard Communication Standard: Handling of Hazardous Drugs and Novel Pharmaceutical Powders. Retrieved from
-
PubChem. (2025).[7] Apigenin 7-rhamnoside (Analog) - Safety and Hazards. National Library of Medicine. Retrieved from
-
MedChemExpress. (2024).[2] Safety Data Sheet: Apigenin-7-glucuronide (Analog). Retrieved from
-
National Research Council. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press. Retrieved from
Sources
- 1. carlroth.com [carlroth.com]
- 2. file.medchemexpress.com [file.medchemexpress.com]
- 3. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 4. carlroth.com [carlroth.com]
- 5. ehs.yale.edu [ehs.yale.edu]
- 6. cdn.caymanchem.com [cdn.caymanchem.com]
- 7. Apigenin 7-rhamnoside | C21H20O9 | CID 44257798 - PubChem [pubchem.ncbi.nlm.nih.gov]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
